Pyridine-2-sulfonyl chloride hydrochloride
Description
Properties
IUPAC Name |
pyridine-2-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJWHCVLZBSLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549546 | |
| Record name | Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111480-84-3 | |
| Record name | Pyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-sulfonyl chloride hydrochloride; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Pyridine-2-sulfonyl Chloride Hydrochloride: Properties, Synthesis, and Reactivity for the Modern Researcher
Abstract
Pyridine-2-sulfonyl chloride hydrochloride is a pivotal reagent in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its utility as a precursor to a diverse array of sulfonamides and other sulfur-containing molecules necessitates a thorough understanding of its chemical properties, synthesis, and reactivity. This guide provides an in-depth analysis of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, explore robust synthetic and purification protocols, and examine its reactivity profile, including a comparative analysis with its isomers. Furthermore, this guide emphasizes safe handling and disposal procedures to ensure the responsible use of this versatile compound.
Introduction: The Significance of this compound in Synthetic Chemistry
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide range of therapeutic agents with antibacterial, diuretic, and hypoglycemic properties.[1] The synthesis of these vital compounds often relies on the reaction of a sulfonyl chloride with a primary or secondary amine. This compound serves as a key building block in this context, offering a reactive electrophile for the introduction of the pyridylsulfonyl moiety.[2] Its hydrochloride salt form often provides improved stability and handling characteristics compared to the free base.[3]
This guide aims to provide a comprehensive overview of this compound, moving beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and the rationale for experimental protocols.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its correct identification, handling, and use in quantitative studies.
Physical Properties
The hydrochloride salt is typically a solid at room temperature, often appearing as a colorless to pale yellow crystalline material.[4] It is known to be hygroscopic and moisture-sensitive, a critical consideration for storage and handling.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅Cl₂NO₂S | [3] |
| Molecular Weight | 214.07 g/mol | [3] |
| Appearance | Colorless to pale yellow solid | [4] |
| Stability | Hygroscopic, moisture-sensitive | [5] |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum of the free base, pyridine-2-sulfonyl chloride, in CDCl₃ shows characteristic signals for the four protons on the pyridine ring.[6]
-
δ 8.84 (d, J=4.10 Hz, 1H): This downfield signal corresponds to the proton at the 6-position, deshielded by the adjacent nitrogen atom and the sulfonyl chloride group.
-
δ 8.04-8.14 (m, 2H): These signals arise from the protons at the 4 and 5-positions.
-
δ 7.68-7.72 (m, 1H): This multiplet corresponds to the proton at the 3-position.
For the hydrochloride salt, a broad singlet corresponding to the N-H proton would be expected, and the chemical shifts of the ring protons would likely be further downfield due to the increased electron-withdrawing effect of the protonated nitrogen.
¹³C NMR Spectroscopy: While specific data for the hydrochloride salt is elusive, the ¹³C NMR spectrum is expected to show five distinct signals for the pyridine ring carbons. The carbon attached to the sulfonyl chloride group would be significantly deshielded.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorptions characteristic of the sulfonyl chloride group.
-
~1370-1410 cm⁻¹ and ~1160-1200 cm⁻¹: These two strong bands are due to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.
-
Additional bands will be present corresponding to the C-H and C=C/C=N vibrations of the pyridine ring. For the hydrochloride salt, a broad absorption in the 2400-2800 cm⁻¹ region, characteristic of the N⁺-H stretch, would be anticipated.
Mass Spectrometry: The mass spectrum of pyridine-2-sulfonyl chloride would show a molecular ion peak (M⁺) at m/z 177, with a characteristic M+2 peak at m/z 179 due to the ³⁷Cl isotope.[7] Common fragmentation patterns for aromatic sulfonyl chlorides involve the loss of SO₂ (64 Da) and the chlorine atom.[1] For the hydrochloride salt, fragmentation would likely involve the initial loss of HCl.
Synthesis and Purification
The reliable synthesis of high-purity this compound is paramount for its successful application in research and development. Several synthetic routes have been reported, with the choice of method often depending on the available starting materials and the desired scale of the reaction.
Synthetic Methodologies
A common and effective method for the synthesis of pyridine-2-sulfonyl chloride involves the oxidative chlorination of a sulfur-containing precursor.
Protocol 1: Synthesis from 2-Mercaptopyridine [6]
This method provides a straightforward route to pyridine-2-sulfonyl chloride from a commercially available starting material.
Step-by-Step Methodology:
-
Dissolve 2-mercaptopyridine (1.0 eq) in concentrated sulfuric acid (e.g., 5 mL per 1 mmol of substrate) in a flask equipped with a magnetic stirrer and a thermometer.
-
Cool the resulting yellow solution to approximately -15 °C using a salt-ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (10-15%, 15-20 eq) to the stirred solution, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the careful addition of water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of water).
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pyridine-2-sulfonyl chloride as a yellowish viscous liquid.
-
To obtain the hydrochloride salt, the crude pyridine-2-sulfonyl chloride can be dissolved in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration.
Workflow for Synthesis from 2-Mercaptopyridine:
Caption: Synthesis of Pyridine-2-sulfonyl Chloride.
Purification Protocols
Obtaining high-purity this compound is crucial for reproducible and reliable results in subsequent reactions.
Protocol 2: Purification by Recrystallization
Recrystallization is a standard method for purifying solid compounds.[8][9] The choice of solvent is critical and should be determined empirically. A suitable solvent will dissolve the compound when hot but have low solubility when cold.
General Step-by-Step Methodology:
-
Dissolve the crude this compound in a minimal amount of a suitable boiling solvent (e.g., a mixture of ethanol and diethyl ether, or acetonitrile).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot filtration to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Reversed-Phase HPLC
For very high purity requirements, such as in drug discovery applications, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.
Illustrative Step-by-Step Methodology:
-
Dissolve the crude product in a suitable solvent (e.g., methanol).
-
Inject the solution onto a C18 reversed-phase column.
-
Elute the compound using a gradient of acetonitrile in water containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). A typical gradient might be 30-60% acetonitrile.
-
Monitor the elution profile using a UV detector.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and neutralize the TFA with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group towards nucleophiles.
Reaction with Amines: The Gateway to Sulfonamides
The most prominent reaction of pyridine-2-sulfonyl chloride is its reaction with primary and secondary amines to form the corresponding sulfonamides.[10] This reaction typically proceeds readily at or below room temperature in the presence of a base to neutralize the HCl generated.
Reaction Mechanism:
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The mechanism is generally considered to be a concerted Sₙ2-like process, although an addition-elimination pathway through a transient pentacoordinate sulfur intermediate is also possible.
Caption: Sulfonamide formation mechanism.
Experimental Protocol 4: General Procedure for Sulfonamide Synthesis
-
Dissolve the amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a base (e.g., pyridine, triethylamine, 2.0-3.0 eq).
-
Cool the solution in an ice bath.
-
Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with dilute acid (to remove excess base), water, and brine.
-
Dry the organic phase and concentrate to yield the crude sulfonamide, which can be further purified by chromatography or recrystallization.
Stability and Decomposition
Pyridine-2-sulfonyl chloride is known for its limited stability, particularly in the presence of moisture.[5] A comprehensive study on the stability of various heteroaromatic sulfonyl halides has shown that pyridine-2-sulfonyl chlorides are prone to decomposition.[11][12] The primary decomposition pathway for α- and γ-isomeric pyridines is the formal extrusion of SO₂.[11] The hydrochloride salt form is generally more stable and easier to handle than the free base.
For optimal stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) and protected from moisture.
Comparative Reactivity of Pyridinesulfonyl Chloride Isomers
The position of the sulfonyl chloride group on the pyridine ring has a profound impact on the reactivity of the molecule. This can be understood by considering the electronic effects of the ring nitrogen on the electrophilicity of the sulfur atom.
The order of reactivity for nucleophilic substitution at the sulfonyl group is generally expected to be:
4-pyridinesulfonyl chloride > 2-pyridinesulfonyl chloride >> 3-pyridinesulfonyl chloride
This trend is analogous to the reactivity of pyridyl sulfonates towards nucleophilic displacement.[13] The nitrogen atom can stabilize the negative charge that develops in the transition state of nucleophilic attack at the 2- and 4-positions through resonance, thereby accelerating the reaction. This stabilization is not possible for the 3-isomer.
Caption: Relative reactivity of isomers.
Handling, Storage, and Disposal
The safe handling and disposal of this compound are of utmost importance due to its corrosive and moisture-sensitive nature.
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][14]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[15] Refrigeration is recommended for long-term storage.
-
Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[16] Do not use combustible materials like sawdust. The contaminated absorbent should be collected in a sealed container for disposal as hazardous waste.
Disposal Protocol
Unused or waste this compound must be neutralized before disposal.
Protocol 5: Neutralization and Disposal
-
Work in a chemical fume hood and wear appropriate PPE.
-
Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large container placed in an ice bath to manage the exothermic reaction.
-
Slowly and carefully add the this compound to the stirred basic solution. Never add the base to the sulfonyl chloride.
-
Monitor the pH of the solution to ensure it remains basic throughout the addition.
-
Once the addition is complete and the reaction has subsided, allow the mixture to stir until it reaches room temperature.
-
The neutralized aqueous solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to serve as a precursor to a wide range of sulfonamides makes it an indispensable tool for drug discovery and development. A thorough understanding of its chemical properties, synthetic routes, and reactivity, as detailed in this guide, is essential for its effective and safe utilization. By following the outlined protocols for synthesis, purification, and handling, researchers can confidently employ this compound to advance their scientific endeavors.
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An In-Depth Technical Guide to Pyridine-2-sulfonyl Chloride Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of pyridine-2-sulfonyl chloride hydrochloride, a key reagent in modern synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, applications, and critical safety protocols, offering field-proven insights for its effective and safe utilization in research and development.
Core Chemical Identity: Distinguishing the Hydrochloride Salt from the Parent Compound
A crucial point of clarity for researchers is the distinction between this compound and its parent compound, pyridine-2-sulfonyl chloride. The hydrochloride salt is often supplied to enhance stability and ease of handling, as the free sulfonyl chloride is notably moisture-sensitive.[1]
This compound
-
CAS Number: 111480-84-3[2]
-
Chemical Name: Pyridine-2-sulfonyl chloride;hydrochloride[2]
-
Molecular Formula: C₅H₅Cl₂NO₂S[2]
-
Molecular Weight: 214.07 g/mol [2]
-
Structure: This compound consists of a pyridine ring substituted at the 2-position with a sulfonyl chloride group, with the pyridine nitrogen protonated and associated with a chloride counter-ion.
Pyridine-2-sulfonyl chloride (Parent Compound)
-
Chemical Name: Pyridine-2-sulfonyl chloride[10]
-
Structure: A pyridine ring with a sulfonyl chloride moiety at the 2-position.
Part 1: Physicochemical Properties
The physical and chemical properties of these compounds dictate their handling, storage, and reactivity. The hydrochloride salt is typically a solid, while the parent compound can be a colorless to pale yellow liquid or solid with a strong, pungent odor.[3][4][9] Both are highly reactive and moisture-sensitive.
| Property | This compound | Pyridine-2-sulfonyl chloride |
| CAS Number | 111480-84-3[2] | 66715-65-9[1][3][4][5][6][7][8][9] |
| Molecular Formula | C₅H₅Cl₂NO₂S[2] | C₅H₄ClNO₂S[3][4][5][6][7] |
| Molecular Weight | 214.07 g/mol [2] | 177.61 g/mol [3][6][10][11] |
| Appearance | Typically a solid | Colorless to pale yellow liquid or solid[4][9] |
| Odor | Pungent | Strong, pungent[3][4] |
| Reactivity | Highly reactive, moisture-sensitive | Highly reactive, particularly with nucleophiles; moisture-sensitive[1][4] |
| Solubility | Soluble in water (with reaction) | Reacts with water |
Part 2: Synthesis and Manufacturing
The synthesis of pyridine-2-sulfonyl chloride is a critical process, with several established routes. The choice of method often hinges on scale, safety, and the availability of starting materials.
Common Synthetic Routes
-
From 2-Mercaptopyridine: A prevalent laboratory-scale method involves the oxidative chlorination of 2-mercaptopyridine. This is typically achieved by dissolving the starting material in concentrated sulfuric acid and carefully adding an aqueous solution of sodium hypochlorite at sub-zero temperatures to control the exothermic reaction.[11]
-
From 2,2'-Dipyridyl Disulfide: This method involves treating 2,2'-dipyridyl disulfide with chlorine, which generates the sulfonyl chloride.[1][3] A key advantage of this approach is the ability to generate the reagent in situ, which is beneficial given the compound's inherent instability.[1]
-
From Sodium 2-Pyridinesulfinate: The target sulfonyl chloride can also be prepared by treating sodium 2-pyridinesulfinate with a chlorinating agent like N-chlorosuccinimide (NCS) in an inert solvent such as dichloromethane.[3]
Workflow for Synthesis from 2-Mercaptopyridine
Caption: Synthesis of Pyridine-2-sulfonyl chloride from 2-Mercaptopyridine.
Part 3: Chemical Reactivity and Applications in Drug Discovery
The high electrophilicity of the sulfur atom in pyridine-2-sulfonyl chloride makes it a valuable reagent for installing the pyridylsulfonyl group into organic molecules, a common motif in pharmacologically active compounds.[12][13]
Key Reactions
-
Sulfonamide Formation: The most widespread application is its reaction with primary and secondary amines to furnish sulfonamides.[14] This reaction is a cornerstone in the synthesis of numerous drug candidates and is typically performed in the presence of a base like pyridine to scavenge the liberated HCl.[3]
-
Sulfonate Ester Formation: It readily reacts with alcohols and phenols to produce sulfonate esters. These esters can serve as versatile intermediates, for instance, as leaving groups in cross-coupling reactions.[13]
-
Friedel-Crafts Reactions: Its potent electrophilic character allows it to participate in Friedel-Crafts type reactions with electron-rich aromatic compounds.[12]
Mechanism of Sulfonamide Formation
Caption: General mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of a Pyridylsulfonamide
The following is a representative protocol for the synthesis of a pyridylsulfonamide utilizing an in situ generated sulfonyl chloride.
-
In Situ Generation of Sulfonyl Chloride: To a suspension of sodium 2-pyridinesulfinate (1.2 eq) in anhydrous dichloromethane, add N-chlorosuccinimide (1.2 eq) at ambient temperature.
-
Stir the resulting mixture for 1 hour.
-
Filter the reaction mixture through a pad of celite to remove any insoluble by-products.
-
Sulfonamide Formation: To the filtrate containing the crude sulfonyl chloride, add the amine substrate (1.0 eq) followed by pyridine (3.0 eq).
-
Stir the reaction mixture for 3 hours at room temperature.
-
Workup and Purification: Quench the reaction by adding methanol. Concentrate the mixture under reduced pressure and purify the residue using reversed-phase HPLC to isolate the desired sulfonamide product.[3]
Part 4: Safety, Handling, and Storage
Both pyridine-2-sulfonyl chloride and its hydrochloride salt are hazardous and demand stringent safety measures.
Hazard Identification
-
Corrosive: Can cause severe burns to the skin, eyes, and respiratory system.[4][15]
-
Harmful: May be harmful if swallowed, inhaled, or in contact with skin.[16]
-
Moisture Sensitive: Reacts, potentially violently, with water to liberate toxic and corrosive hydrogen chloride gas.[1][15]
-
Irritant: Causes serious eye irritation and may lead to respiratory irritation.[2][16] It may also cause an allergic skin reaction.[2]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[15]
-
Hand Protection: Use chemically resistant gloves.
-
Skin and Body Protection: A lab coat and other protective clothing should be worn.[5]
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[15] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator is required.[15]
Handling and Storage
-
Handling: Avoid all contact with skin, eyes, and clothing.[15] Do not inhale dust or vapors.[15][16] Ensure adequate ventilation at all times.[15][16]
-
Storage: Store in a cool, dry, and well-ventilated area.[16] Keep containers tightly sealed to prevent moisture ingress.[6][16] The compound is hygroscopic and must be protected from atmospheric moisture.[16]
Part 5: Conclusion
This compound is an indispensable tool in the arsenal of synthetic and medicinal chemists. It serves as a more stable precursor to the highly reactive pyridine-2-sulfonyl chloride, facilitating its use in the synthesis of sulfonamides and other sulfur-containing compounds crucial for drug discovery and development.[14][17] A comprehensive understanding of its chemical properties, synthesis, reactivity, and, most importantly, its associated hazards is paramount for its safe and effective application in the laboratory.
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Synthesis of Pyridine-2-sulfonyl Chloride Hydrochloride from 2-Mercaptopyridine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of Pyridine-2-sulfonyl chloride hydrochloride, a critical reagent in pharmaceutical and agrochemical research, starting from 2-mercaptopyridine. The document delves into the underlying reaction mechanisms, presents detailed, field-proven experimental protocols, and emphasizes the paramount importance of safety and handling procedures. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this synthetic transformation. We will explore the rationale behind experimental choices, the inherent instabilities of the intermediates, and the advantages of isolating the final product as a hydrochloride salt.
Introduction: The Significance of Pyridine-2-sulfonyl Chloride
Pyridine-2-sulfonyl chloride is a highly versatile synthetic intermediate, primarily utilized for the introduction of the 2-pyridylsulfonyl moiety into organic molecules.[1] This functional group is a cornerstone in the design of a multitude of biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to act as a robust hydrogen bond acceptor and its capacity to modulate the physicochemical properties of a parent molecule, such as solubility and metabolic stability. Consequently, pyridine-2-sulfonyl chloride and its derivatives are integral to the synthesis of a wide range of pharmaceuticals and agrochemicals.[2]
However, the inherent instability of many heteroaromatic sulfonyl chlorides, including pyridine-2-sulfonyl chloride, presents a significant challenge for their synthesis, isolation, and storage.[3] These compounds are often sensitive to moisture and can degrade over time.[4] To circumvent this, the synthesis is often designed to yield the more stable hydrochloride salt. The protonation of the pyridine nitrogen enhances the compound's stability, making it more amenable to storage and handling without compromising its reactivity in subsequent synthetic steps.[5] This guide will focus on a reliable method to produce this compound from the readily available starting material, 2-mercaptopyridine.
Reaction Mechanism: From Thiol to Sulfonyl Chloride
The conversion of 2-mercaptopyridine to pyridine-2-sulfonyl chloride is an oxidative chlorination reaction. While the precise mechanism can be complex and may involve radical pathways, a generally accepted sequence of events provides a logical framework for understanding the transformation.[6][7]
The process is initiated by the oxidation of the thiol (or its tautomeric thione form) to a disulfide. This is followed by a series of oxidative chlorination steps that progressively convert the disulfide to the sulfonyl chloride.
Caption: Proposed reaction pathway for the synthesis of Pyridine-2-sulfonyl Chloride.
The initial oxidation of 2-mercaptopyridine can be accomplished by various oxidizing agents. In the presence of a chlorine source, the disulfide is cleaved and chlorinated to form intermediate sulfur species, which are further oxidized to the final sulfonyl chloride. The use of a strong acid, such as sulfuric acid, facilitates the reaction by protonating the pyridine ring, thereby activating it towards the desired transformation.
Experimental Protocol: A Validated Approach
The following protocol is a robust and scalable method for the synthesis of pyridine-2-sulfonyl chloride from 2-mercaptopyridine, with subsequent conversion to its hydrochloride salt.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Mercaptopyridine | 98% | Standard chemical supplier | |
| Concentrated Sulfuric Acid | ACS Grade | Standard chemical supplier | Handle with extreme care |
| Sodium Hypochlorite Solution | 10-15% (w/v) | Standard chemical supplier | |
| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier | |
| Anhydrous Magnesium Sulfate | ACS Grade | Standard chemical supplier | |
| Hydrochloric Acid Solution | 2 M in diethyl ether | Standard chemical supplier | |
| Ice | |||
| Sodium Chloride | For ice/salt bath |
Step-by-Step Synthesis
Step 1: Dissolution and Cooling
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-mercaptopyridine (1.0 eq) in concentrated sulfuric acid (approx. 40 mL per gram of starting material). The dissolution is exothermic and will form a yellow solution.
-
Cool the reaction mixture to approximately -15 °C using a sodium chloride/ice bath.[8]
Step 2: Oxidative Chlorination
-
Slowly add aqueous sodium hypochlorite solution (10-15%, approx. 15-20 eq) to the stirred solution via the dropping funnel.[8]
-
Crucially, maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. [8] This is a highly exothermic step, and careful temperature control is essential to prevent side reactions and ensure safety.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.[8]
Step 3: Work-up and Extraction
-
Carefully quench the reaction by adding 10 mL of cold water per gram of starting material.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL per gram of starting material).[8]
-
Combine the organic phases and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude pyridine-2-sulfonyl chloride as a yellowish viscous liquid.[8]
Step 4: Formation and Isolation of the Hydrochloride Salt
-
Dissolve the crude pyridine-2-sulfonyl chloride in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath and add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
Caption: Workflow for the synthesis of this compound.
Safety, Handling, and Stability
4.1. Hazard Analysis
This synthesis involves several hazardous reagents and intermediates that require careful handling in a well-ventilated fume hood.
-
2-Mercaptopyridine: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water.
-
Sodium Hypochlorite: Corrosive. Releases toxic chlorine gas upon contact with acids.
-
Dichloromethane: Suspected carcinogen. Volatile and harmful if inhaled.
-
Pyridine-2-sulfonyl Chloride (and its Hydrochloride): Assumed to be corrosive and moisture-sensitive. Sulfonyl chlorides, in general, are reactive and can cause skin and eye irritation.[9]
4.2. Personal Protective Equipment (PPE)
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (butyl rubber or neoprene recommended).
-
A flame-resistant lab coat.
4.3. Handling and Storage
Pyridine-2-sulfonyl chloride is known to be unstable, especially in the presence of moisture.[4] For this reason, it is often prepared fresh for immediate use. The hydrochloride salt exhibits significantly greater stability, making it suitable for storage.[5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended) to minimize degradation.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Expected analytical data includes:
-
¹H NMR: The proton signals of the pyridine ring are expected to be shifted downfield compared to the free base due to the electron-withdrawing effect of the sulfonyl chloride group and the protonation of the nitrogen atom.[10]
-
¹³C NMR: Similar downfield shifts are expected for the carbon signals of the pyridine ring.
-
FT-IR: Characteristic strong absorption bands for the asymmetric and symmetric S=O stretching of the sulfonyl chloride group will be present, typically in the ranges of 1370-1340 cm⁻¹ and 1185-1165 cm⁻¹, respectively.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Conclusion
The synthesis of this compound from 2-mercaptopyridine is a crucial transformation for accessing a key building block in modern drug discovery and agrochemical development. The protocol detailed herein, centered on the oxidative chlorination of the starting thiol, provides a reliable and scalable method for its preparation. A thorough understanding of the reaction mechanism, meticulous control of reaction conditions, and unwavering adherence to safety protocols are essential for the successful and safe execution of this synthesis. The strategic isolation of the product as its hydrochloride salt is a key consideration, significantly enhancing its stability and utility for further synthetic applications.
References
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An In-depth Technical Guide to Pyridine-2-sulfonyl Chloride Hydrochloride: Physicochemical Properties, Spectral Analysis, and Synthetic Applications
This guide provides a comprehensive technical overview of Pyridine-2-sulfonyl chloride hydrochloride, a crucial reagent in modern synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core physical and spectral characteristics, offering field-proven insights into its handling, reactivity, and application. We will move beyond simple data presentation to explain the causality behind its properties and the rationale for specific experimental protocols.
Introduction and Strategic Importance
This compound (C₅H₅Cl₂NO₂S) is the hydrochloride salt of Pyridine-2-sulfonyl chloride. The parent compound is a highly reactive intermediate valued for its ability to introduce the 2-pyridylsulfonyl group into molecules. This moiety is a key structural component in a variety of pharmacologically active compounds, serving as a versatile building block in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[1][2] The hydrochloride salt form is often utilized to improve the compound's handling characteristics and stability, though it remains a highly reactive and moisture-sensitive substance. Understanding its distinct properties is paramount for its effective and safe use in the laboratory.
Below is the chemical structure of this compound, illustrating the protonated pyridine ring and the sulfonyl chloride functional group.
Caption: Structure of this compound.
Physicochemical Properties
The physical and chemical properties of Pyridine-2-sulfonyl chloride and its hydrochloride salt are summarized below. It is crucial to note the distinction between the free base and the salt, as protonation significantly alters properties like solubility and stability. Data for the hydrochloride salt is primarily computed, while most experimental data pertains to the parent compound.
| Property | Pyridine-2-sulfonyl chloride | This compound | Source(s) |
| CAS Number | 66715-65-9 | 111480-84-3 | [3][4] |
| Molecular Formula | C₅H₄ClNO₂S | C₅H₅Cl₂NO₂S | [3][4] |
| Molecular Weight | 177.61 g/mol | 214.07 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | White to off-white solid | [1][5] |
| Boiling Point | 284 °C | Decomposes | [5][6] |
| Density | ~1.488 g/cm³ | Not available | [5][6] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | Soluble in water (with reaction) | [5][7] |
| Stability | Highly moisture-sensitive, hygroscopic, temperature sensitive | Reacts violently with water; moisture sensitive | [5][8] |
Spectral Data and Interpretation
Direct experimental spectral data for the hydrochloride salt is not widely published. The following analysis is based on established data for the parent Pyridine-2-sulfonyl chloride, with expert interpretation of the expected spectral changes upon protonation to form the hydrochloride salt. This approach is critical for researchers who may generate the salt in situ or handle samples where the degree of protonation is variable.
¹H NMR Spectroscopy
The proton NMR spectrum of the pyridine ring is highly sensitive to the electronic environment of the nitrogen atom.
-
Pyridine-2-sulfonyl chloride (Free Base): In a solvent like CDCl₃, the spectrum typically exhibits three distinct regions for the aromatic protons. A representative spectrum shows signals around δ 8.84 (d, 1H), 8.04-8.14 (m, 2H), and 7.68-7.73 (m, 1H).[9] The proton adjacent to the nitrogen (at C6) is the most deshielded and appears furthest downfield.
-
This compound (Expected): Upon protonation, the nitrogen atom acquires a formal positive charge. This has a powerful electron-withdrawing effect that deshields all protons on the pyridine ring. Consequently, a significant downfield shift is anticipated for all aromatic signals compared to the free base.[10] The N-H proton itself would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
Caption: Effect of protonation on ¹H NMR shifts.
¹³C NMR Spectroscopy
Similar to the proton spectrum, the ¹³C NMR signals of the pyridine ring carbons are expected to shift downfield upon formation of the hydrochloride salt due to the increased electron-withdrawing nature of the protonated nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups.
-
Common Features: Both the free base and the hydrochloride salt will exhibit strong, characteristic absorption bands for the sulfonyl chloride group. These are typically found in the ranges of 1370-1390 cm⁻¹ (asymmetric S=O stretch) and 1170-1190 cm⁻¹ (symmetric S=O stretch). Aromatic C-H and C=C/C=N stretching vibrations will also be present.
-
Distinguishing Feature (Hydrochloride Salt): The most definitive feature of the hydrochloride salt in an IR spectrum is the presence of absorptions related to the N⁺-H group. A broad band, often in the 2500-3200 cm⁻¹ region, is characteristic of the N⁺-H stretch in a pyridinium salt.[11] This band can sometimes overlap with C-H stretching bands. Additionally, N⁺-H bending vibrations may be observed.
Mass Spectrometry (MS)
In mass spectrometry analysis, the molecular ion peak for the hydrochloride salt itself is generally not observed. The molecule will typically show a base peak corresponding to the parent compound, Pyridine-2-sulfonyl chloride, at m/z ≈ 177, resulting from the loss of HCl in the ion source. The isotopic pattern for the presence of one chlorine and one sulfur atom would be a key diagnostic feature.
Reactivity, Synthesis, and Handling
Reactivity and Stability
The primary reactivity of this compound stems from the sulfonyl chloride group, which is a potent electrophile.[1]
-
Moisture Sensitivity: The compound reacts readily with water and other nucleophiles. Exposure to moisture leads to rapid hydrolysis of the sulfonyl chloride to the corresponding pyridine-2-sulfonic acid, liberating HCl gas.[5][8] This instability necessitates handling under anhydrous conditions.
-
Sulfonylation Reactions: It is an excellent reagent for the sulfonylation of amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, respectively. These reactions are fundamental in pharmaceutical synthesis.[6]
General Synthesis Protocol
Pyridine-2-sulfonyl chloride is often generated in situ or used immediately after preparation due to its instability.[12][13] A common laboratory-scale synthesis involves the oxidative chlorination of a suitable sulfur-containing precursor, such as 2-mercaptopyridine.
Step-by-Step Synthesis of Pyridine-2-sulfonyl chloride:
-
Pre-cooling: Dissolve 2-mercaptopyridine in concentrated sulfuric acid and cool the solution to approximately -15 °C using a salt-ice bath.[9]
-
Oxidative Chlorination: Slowly add an aqueous solution of sodium hypochlorite (10-15%) to the cooled mixture, ensuring the internal temperature remains below 10 °C with vigorous stirring.[9] The hypochlorite acts as the chlorinating and oxidizing agent.
-
Reaction Quench & Extraction: After stirring at 0 °C for 1 hour, quench the reaction by adding water. Extract the product into an organic solvent like dichloromethane.[9]
-
Workup: Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the product.[9]
-
Hydrochloride Formation: To prepare the hydrochloride salt, the resulting Pyridine-2-sulfonyl chloride can be dissolved in an anhydrous solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent. The salt will typically precipitate and can be collected by filtration.
Caption: General workflow for synthesis and use.
Safety and Handling
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling this compound.
-
Hazards: this compound is corrosive and causes severe skin burns and eye damage.[4][14] It is harmful if inhaled or swallowed and may cause respiratory irritation.[7][15] The violent reaction with water can produce toxic gases.[8]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[14][16]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Use dry glassware and anhydrous solvents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.[5][8]
Conclusion
This compound is a reagent of significant utility, particularly for the synthesis of complex molecules in the pharmaceutical industry. Its successful application hinges on a thorough understanding of its dual nature: the high electrophilicity of the sulfonyl chloride group and the modified properties imparted by the protonated pyridine ring. While its moisture sensitivity presents a handling challenge, adherence to strict anhydrous techniques and safety protocols enables chemists to harness its reactivity effectively. The predictive analysis of its spectral data, based on the well-understood principles of pyridinium salt chemistry, provides a robust framework for reaction monitoring and quality control, ensuring the integrity of synthetic outcomes.
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An In-depth Technical Guide to the Reaction of Pyridine-2-sulfonyl Chloride Hydrochloride with Water
Introduction
Pyridine-2-sulfonyl chloride and its hydrochloride salt are highly reactive intermediates pivotal in the synthesis of a diverse array of compounds in the pharmaceutical and agrochemical industries.[1][2] Their utility stems from the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution.[1] However, this high reactivity also presents a significant challenge: a pronounced sensitivity to water. For researchers, scientists, and drug development professionals, a comprehensive understanding of the interaction between pyridine-2-sulfonyl chloride hydrochloride and water is not merely an academic exercise; it is a critical prerequisite for successful process development, impurity profiling, and ensuring the stability and quality of synthetic intermediates.
This guide provides an in-depth technical exploration of this reaction. Moving beyond a simple description of hydrolysis, we will delve into the mechanistic intricacies, competing reaction pathways, factors influencing reaction kinetics, and robust analytical methodologies for monitoring the process. The insights presented herein are designed to equip the practicing scientist with the knowledge to control, predict, and analyze the behavior of this versatile but challenging reagent in aqueous environments.
Physicochemical Properties and Critical Handling Protocols
This compound is the salt form of pyridine-2-sulfonyl chloride.[3] The hydrochloride form is often used to improve the handling and stability of the parent compound. However, both forms are highly reactive and moisture-sensitive.[4]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Compound Name | This compound | [3] |
| CAS Number | 111480-84-3 | [3] |
| Molecular Formula | C₅H₅Cl₂NO₂S | [3] |
| Molecular Weight | 214.07 g/mol | [3] |
| Appearance | Typically a solid | [1][2] |
| Reactivity | Highly reactive with water and other nucleophiles | [1][4] |
Trustworthiness in Handling: A Self-Validating Safety Protocol
Given the compound's hazardous nature—it is corrosive and causes severe skin burns and eye damage—a stringent and self-validating handling protocol is mandatory.[5] Exposure to moisture must be rigorously avoided to maintain the compound's integrity.[4][6]
Core Handling Requirements:
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line techniques.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, a face shield, and a lab coat.[5]
-
Ventilation: Work exclusively within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The container should be stored within a desiccator to protect it from atmospheric moisture.
-
Spill & Disposal: In case of a spill, do not use water. Use a dry absorbent material to clean the spill and dispose of it as hazardous waste according to local regulations.
The Reaction with Water: A Dual-Pathway Mechanistic Perspective
The interaction of pyridine-2-sulfonyl chloride with water is more complex than a straightforward hydrolysis. Its position on the pyridine ring (alpha to the nitrogen) introduces unique electronic factors that enable a competing decomposition pathway. A comprehensive understanding requires consideration of both possibilities.
Pathway A: Nucleophilic Attack (Hydrolysis)
This is the canonical reaction pathway for most sulfonyl chlorides. The reaction proceeds via a nucleophilic attack of a water molecule on the highly electrophilic sulfur atom of the sulfonyl chloride group. This results in the formation of pyridine-2-sulfonic acid and hydrochloric acid. The reaction is generally considered to follow an SN2-like mechanism.
The presence of the hydrochloride salt means the pyridine nitrogen is protonated. This protonation increases the electron-withdrawing nature of the pyridine ring, further enhancing the electrophilicity of the sulfur atom and potentially accelerating the rate of nucleophilic attack compared to the free base form.
Caption: Pathway A: Hydrolysis via nucleophilic attack.
Pathway B: Decomposition via SO₂ Extrusion
Recent comprehensive studies on the stability of heteroaromatic sulfonyl chlorides have revealed an alternative decomposition pathway that is particularly characteristic of alpha- and gamma-isomeric pyridines.[7][8] This pathway involves the formal extrusion (elimination) of sulfur dioxide (SO₂), leading to the formation of 2-chloropyridine. This decomposition can compete with or even dominate over hydrolysis, depending on the conditions. The instability of alpha-isomers like pyridine-2-sulfonyl chloride is a critical consideration for its use in synthesis.[8]
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An In-Depth Technical Guide to the Stability and Storage of Pyridine-2-sulfonyl chloride hydrochloride
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling procedures for Pyridine-2-sulfonyl chloride hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data with field-proven insights to ensure reagent integrity and promote laboratory safety.
Introduction: The Challenge of a Highly Reactive Intermediate
Pyridine-2-sulfonyl chloride and its hydrochloride salt are powerful reagents in organic synthesis, prized for their ability to introduce the pyridylsulfonyl moiety into molecules, a common step in the development of pharmaceuticals and agrochemicals.[1][2] The sulfonyl chloride functional group makes the compound an excellent electrophile, enabling a wide range of reactions.[2] However, this high reactivity is also the source of its inherent instability. The primary challenge in utilizing this reagent is its extreme sensitivity to moisture, which can compromise experimental outcomes and create significant safety hazards. This guide explains the causality behind its instability and provides a self-validating framework for its storage and handling.
Section 1: Chemical Profile and Inherent Reactivity
This compound is a solid material whose reactivity is dominated by the highly electrophilic sulfur atom in the sulfonyl chloride group. The protonated pyridine ring further influences the electronic properties of the molecule.
| Property | Value |
| Molecular Formula | C₅H₄ClNO₂S·HCl |
| Molecular Weight | 214.07 g/mol |
| Appearance | White to pale yellow solid[3] |
| Primary Hazard | Corrosive, Water-Reactive[3][4] |
The principal degradation pathway for this compound is hydrolysis. The lone pair of electrons on a water molecule readily attacks the electron-deficient sulfur atom. This nucleophilic substitution reaction displaces the chloride ion, leading to the formation of the corresponding, and far less reactive, pyridine-2-sulfonic acid and hydrogen chloride gas.[3][4] This reaction is rapid and exothermic.
Caption: A validated workflow for handling moisture-sensitive reagents.
Detailed Protocol:
-
Acclimatization: Before opening, place the sealed container in a desiccator for at least 30-60 minutes. This allows the container to warm to ambient temperature without atmospheric moisture condensing on its cold surfaces. This is a critical and often overlooked step.
-
Inert Environment: All manipulations must be performed under an inert atmosphere, such as in a nitrogen-filled glovebox or using Schlenk line techniques. [3]3. Dispensing: Use only oven-dried glassware and tools. Weigh the desired amount of the solid promptly. Minimize the time the primary container is open.
-
Resealing: Before resealing the container, purge the headspace with a stream of dry nitrogen or argon. For screw-cap bottles, wrapping the cap junction with paraffin film provides an additional barrier against moisture ingress.
-
Storage: Immediately return the sealed container to its designated cold storage location. [4]
Section 4: Methods for Assessing Compound Integrity
For critical applications or if a container has been stored for an extended period, verifying the purity of this compound is essential.
¹H NMR Spectroscopy Protocol
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a rapid and effective method to assess for hydrolysis. The formation of pyridine-2-sulfonic acid will result in a distinct set of aromatic signals, often shifted relative to the parent sulfonyl chloride.
Step-by-Step Methodology:
-
Sample Preparation: Under an inert atmosphere, weigh approximately 5-10 mg of the compound directly into a dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃) via a dry syringe. Ensure the solvent is from a fresh, sealed bottle or has been appropriately dried.
-
Analysis: Cap the NMR tube, mix gently, and acquire the ¹H NMR spectrum immediately.
-
Interpretation: Compare the resulting spectrum to a reference spectrum of the pure material. The presence of new, significant peaks in the aromatic region is a strong indicator of degradation to the sulfonic acid.
Section 5: Hazard Management and Safety
This compound is a hazardous material that demands respect and caution.
-
Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage. [4][5]Its reaction with water liberates toxic and corrosive hydrogen chloride gas. [3][4]Inhalation can cause chemical burns to the respiratory tract. [3]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and tight-sealing safety goggles with a face shield for maximum protection. [3][4]* Spill Management:
-
DO NOT USE WATER. [3] * Evacuate the area and ensure adequate ventilation.
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Carefully sweep the material into a suitable container clearly labeled for hazardous chemical waste. [4]* First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [3] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [3][4] * Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [3]
-
Conclusion
The utility of this compound as a reactive intermediate is directly tied to its purity. Its inherent instability, driven by a high sensitivity to moisture, necessitates a rigorous and uncompromising approach to its storage and handling. By implementing the protocols outlined in this guide—specifically, maintaining cold, dry, and inert conditions—researchers can ensure the integrity of the reagent, leading to reliable experimental results and, most importantly, a safe laboratory environment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. [Link]
- LookChem. (n.d.). Cas 66715-65-9, PYRIDINE-2-SULFONYL CHLORIDE. [Link]
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Pyridine-2-sulfonyl chloride hydrochloride solubility in organic solvents
A-Z Guide to Pyridine-2-sulfonyl chloride hydrochloride
An In-depth Technical Guide on Solubility for Researchers, Scientists, and Drug Development Professionals
Core Concepts: Structure, Polarity, and Reactivity
This compound is a highly reactive intermediate crucial in the synthesis of various pharmaceutical compounds. Its structure, featuring a polar pyridinium ring, a highly electrophilic sulfonyl chloride group, and an associated chloride ion, dictates its solubility and stability profile.[1]
-
Polarity: The hydrochloride salt form significantly increases the compound's polarity compared to its free base, Pyridine-2-sulfonyl chloride.[1][2] This ionic character suggests higher solubility in polar solvents and lower solubility in non-polar hydrocarbon solvents, a principle often summarized as "like dissolves like".[3][4]
-
Reactivity: The sulfonyl chloride functional group is a potent electrophile, susceptible to nucleophilic attack.[5][6] This reactivity is a primary concern when selecting solvents, as protic solvents (e.g., water, alcohols) can react with the compound to form the corresponding sulfonic acid or sulfonate esters, a process known as solvolysis.[6][7][8] This degradation not only consumes the starting material but also complicates analysis. Therefore, aprotic solvents are generally preferred for reactions and storage.
Solubility Profile
While extensive quantitative solubility data (e.g., in g/100 mL) for this compound is not widely published, a qualitative and predictive assessment can be made based on its chemical properties and data from analogous sulfonyl chlorides.[7][9] The following table summarizes the expected solubility in common laboratory solvents.
Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Reactivity & Expert Commentary |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent choices for dissolving the polar salt.[7] They are aprotic and can solvate the pyridinium cation effectively. Caution is advised with DMF and DMSO at elevated temperatures, as they can have trace water or exhibit nucleophilic character, potentially leading to slow degradation over time. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High | These solvents are polar enough to dissolve the compound and are chemically inert, making them ideal for reactions where reactivity is a concern.[7] They are frequently used in sulfonamide formation reactions. |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane | Moderate | Ethers possess moderate polarity and are generally compatible. THF is a better solvent than less polar ethers like diethyl ether due to its higher dielectric constant. Solubility may be limited, requiring larger solvent volumes. |
| Esters | Ethyl Acetate (EtOAc) | Low to Moderate | Ethyl acetate has moderate polarity but is a weaker solvent for highly polar salts compared to DCM or ACN. It can be a good choice for purification (e.g., crystallization) where lower solubility is advantageous. |
| Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Soluble (with reaction) | The compound will likely dissolve readily in these solvents due to their high polarity and hydrogen-bonding capabilities. However, rapid solvolysis will occur, converting the sulfonyl chloride to the corresponding sulfonic acid or methyl/ethyl sulfonate.[6][8] These solvents are unsuitable for storage or for reactions where the sulfonyl chloride moiety must be preserved. |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Very Low / Insoluble | The high polarity of the hydrochloride salt makes it virtually insoluble in non-polar hydrocarbon solvents and less polar ethers.[3] These are often used as anti-solvents for precipitation or crystallization. |
Experimental Determination of Solubility
Accurate solubility data is best obtained empirically. The distinction between kinetic and thermodynamic solubility is critical in a research context.[10][11][12]
-
Kinetic Solubility: Measures the concentration at which a compound, often dissolved in a stock solution like DMSO, begins to precipitate when added to a solvent system. It's a rapid, high-throughput method useful for early discovery screening.[13][14]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of its solid form.[11][12] This is the more rigorous value, crucial for process development and formulation. The Shake-Flask method is the gold standard for this determination.[15]
Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol provides a reliable, self-validating system for determining the equilibrium solubility of this compound in a chosen aprotic solvent.
Objective: To determine the maximum stable concentration of the solute in a solvent at a specific temperature.
Materials:
-
This compound
-
Selected anhydrous organic solvent (e.g., Acetonitrile)
-
Analytical balance
-
Temperature-controlled shaker or stirrer
-
2-mL glass vials with screw caps
-
Centrifuge
-
Chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg, accurately weighed) to a vial containing a precise volume of the solvent (e.g., 1.0 mL). The key is to ensure undissolved solid remains at equilibrium.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker (e.g., 25 °C). Agitate the slurry for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure a stable state is achieved.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the excess solid settle. Centrifuge the vials (e.g., 10 min at 10,000 rpm) to pellet the remaining solid.[15]
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a PTFE syringe filter into a clean vial.
-
Trustworthiness Check: Filtration is critical to remove any microscopic, undissolved particles that would artificially inflate the measured concentration.
-
-
Quantification: Prepare a serial dilution of the filtered sample. Analyze the diluted samples using a validated HPLC method against a pre-generated calibration curve of the compound at known concentrations.[15]
-
Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the solubility of the original saturated solution. Report the final value in mg/mL or mol/L at the specified temperature.
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the Shake-Flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Solvent Selection Logic for Synthesis
The choice of solvent is paramount for successful reactions involving this compound, typically in the formation of sulfonamides. The ideal solvent must satisfy two primary criteria:
-
Sufficiently dissolve all reactants (the sulfonyl chloride, the amine, and any base used).
-
Be inert to the highly reactive sulfonyl chloride.
This leads to a logical selection process favoring polar aprotic solvents.
Caption: Decision Tree for Reaction Solvent Selection.
Conclusion
This compound is a polar, reactive solid whose solubility is governed by the principles of "like dissolves like" and chemical compatibility. It exhibits good solubility in polar aprotic solvents such as acetonitrile and dichloromethane, which are ideal for synthetic applications. Conversely, it is reactive towards protic solvents and insoluble in non-polar solvents. For precise process development and optimization, the experimental determination of thermodynamic solubility using a robust method like the shake-flask protocol is strongly recommended. This guide provides the foundational knowledge and practical methodologies for scientists to confidently handle and utilize this important chemical intermediate.
References
- Alsenz, J., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. Benchchem.
- BenchChem Technical Support Team. (2025). General Experimental Protocol for Determining Solubility. Benchchem.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- ChemicalBook. (2025). PYRIDINE-2-SULFONYL CHLORIDE. ChemicalBook.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- National Center for Biotechnology Information. This compound. PubChem.
- National Center for Biotechnology Information. Pyridine-2-sulfonyl Chloride. PubChem.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate.
- Solubility of Things. Tosyl chloride. Solubility of Things.
- Various Authors. (2016). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids.
- Wikipedia. Sulfonyl halide. Wikipedia.
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- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
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Mastering the Handling of Pyridine-2-sulfonyl chloride hydrochloride: A Guide to Hazards and Safety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pyridine-2-sulfonyl chloride hydrochloride is a highly reactive reagent indispensable in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research.[1] Its utility as a potent electrophile allows for the efficient introduction of the pyridylsulfonyl moiety, a key structural motif in many biologically active molecules.[2] However, the very reactivity that makes this compound valuable also presents significant hazards. This guide provides a comprehensive overview of the risks associated with this compound and outlines robust, field-proven safety protocols to ensure its safe handling and use in a laboratory setting.
The Chemical Personality: Understanding Inherent Reactivity and Hazards
This compound is a water-reactive, corrosive solid.[3][4] The primary drivers of its hazardous nature are the sulfonyl chloride functional group and its formulation as a hydrochloride salt. The sulfonyl chloride is highly susceptible to nucleophilic attack, particularly by water, leading to a vigorous and exothermic reaction that liberates corrosive and toxic gases, including hydrogen chloride (HCl).[4]
Health Hazard Profile
Direct contact with the compound can cause severe chemical burns to the skin, eyes, and respiratory tract.[3][4] Ingestion can lead to severe burns of the gastrointestinal tract, with a risk of perforation.[3][4]
Table 1: GHS Hazard Classification (Synthesized from related compounds)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[5] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory) | H335: May cause respiratory irritation.[5] |
| Acute Toxicity, Oral | 4 (Assumed) | H302: Harmful if swallowed.[6] |
| Substance which, in contact with water, emits flammable gases | (Not Classified, but highly reactive) | Reacts violently with water, liberating toxic and corrosive gas.[3][4] |
Physicochemical and Reactivity Data
Understanding the physical properties and chemical incompatibilities is fundamental to safe storage and handling. The compound is moisture-sensitive and should be handled under an inert atmosphere.[4]
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNO₂S·HCl | [3] |
| Molecular Weight | 214.07 g/mol | [3][7] |
| Appearance | White to yellowish solid | [1][3] |
| Melting Point | 135 - 137 °C (for Pyridine-3-sulfonyl chloride HCl) | [3] |
| Boiling Point | 284 °C (for Pyridine-2-sulfonyl chloride) | [1] |
| Reactivity | Reacts violently with water. Incompatible with strong oxidizing agents and bases. | [3][4] |
| Decomposition Products | Upon heating or reaction with water, can release carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas. | [4][6] |
The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is non-negotiable.
Engineering Controls: The First Line of Defense
All manipulations of this compound must be conducted within a certified chemical fume hood to control exposure to dust and corrosive vapors.[3] The work area should be equipped with an eyewash station and an emergency safety shower, both of which should be tested regularly.[3] Due to its water-reactive nature, ensure that fire suppression systems in the immediate vicinity are appropriate; a Class D dry powder fire extinguisher should be readily available, and water-based sprinklers should be avoided if possible.
Personal Protective Equipment (PPE): Your Personal Safety Net
The selection of PPE must be based on a thorough risk assessment. The following provides a minimum standard for handling this reagent.
-
Hand Protection : Wear nitrile or neoprene gloves that are rated for protection against corrosive solids and acids. Always inspect gloves for tears or pinholes before use. Use a proper glove removal technique to avoid skin contact.[6]
-
Eye and Face Protection : Chemical safety goggles are mandatory. For operations with a higher risk of splashing, such as transfers of larger quantities, a full-face shield should be worn in addition to goggles.[3]
-
Skin and Body Protection : A flame-retardant lab coat is required. For transfers of significant quantities, a chemical-resistant apron and sleeves are recommended. Ensure clothing fully covers the skin.[3]
-
Respiratory Protection : If there is a risk of dust generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with acid gas cartridges and P100 particulate filters is necessary.[5]
Standard Operating Procedures: From Bench to Waste
Adherence to meticulous and validated protocols is essential for mitigating the risks associated with this reagent.
Handling and Dispensing Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all incompatible materials, especially water and bases.
-
Inert Atmosphere : As the compound is moisture-sensitive, handle and store it under an inert gas like nitrogen or argon.
-
Dispensing : Use spark-proof tools for transfers. When weighing, do so in a tared, sealed container to the extent possible. Avoid creating dust.[6]
-
Reaction Setup : Add the reagent slowly and in portions to the reaction mixture. Be prepared for a potential exotherm, and have a cooling bath on standby.
-
Post-Handling : Tightly seal the container immediately after use.[4] Decontaminate spatulas and surfaces with an appropriate non-aqueous solvent before cleaning.
Storage Requirements
Store this compound in a dedicated corrosives cabinet, away from moisture and incompatible materials.[3][4] The storage area should be cool, dry, and well-ventilated.[4] Ensure containers are tightly closed to prevent exposure to atmospheric moisture.[4]
Emergency Response: Preparedness and Action
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Immediately remove all contaminated clothing. Brush off any solid material and then flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[3]
Spill and Leak Management
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, but do not create strong air currents that could disperse the powder.
-
Contain : Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water or combustible materials.[5]
-
Collect : Carefully sweep up the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate : Clean the spill area with a non-aqueous solvent, followed by a final wash with soap and water once all reactive material is removed.
Fire Fighting
In case of fire, use dry chemical powder, carbon dioxide, or alcohol-resistant foam. DO NOT USE WATER , as it will react violently with the compound.[3] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]
Waste Disposal
All waste containing this compound must be treated as hazardous. Dispose of unused material and contaminated absorbents in sealed, properly labeled containers.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[5]
Conclusion
This compound is a powerful synthetic tool, but its utility is matched by its significant hazards. By understanding its chemical nature, implementing stringent engineering controls, consistently using appropriate PPE, and adhering to established safety protocols, researchers can mitigate the risks and handle this compound with confidence and safety. A proactive and informed approach to safety is paramount in any laboratory setting.
References
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Pyridine-2-sulfonyl Chloride Hydrochloride: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of Pyridine-2-sulfonyl chloride hydrochloride, a crucial reagent in modern organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, reactivity, and applications, with a strong emphasis on practical laboratory use and safety.
Core Molecular and Physical Properties
This compound is the hydrochloride salt of Pyridine-2-sulfonyl chloride. The presence of the hydrochloride salt enhances the compound's stability, making it a more reliable reagent for various chemical transformations.
A thorough understanding of its fundamental properties is the starting point for its effective application. The key molecular and physical data are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C5H5Cl2NO2S | [1] |
| Molecular Weight | 214.07 g/mol | [1] |
| CAS Number | 111480-84-3 | [1] |
| Appearance | Typically a yellow powder or solid | [2][3] |
| Odor | Pungent | [2][4] |
The non-hydrochloride form, Pyridine-2-sulfonyl chloride, has a molecular formula of C5H4ClNO2S and a molecular weight of approximately 177.61 g/mol [5][6][7][8][9]. It is often encountered as a colorless to pale yellow liquid[10].
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of Pyridine-2-sulfonyl chloride is a critical process for its subsequent use. One common laboratory-scale synthesis involves the oxidation of 2-mercaptopyridine.
Synthetic Workflow: From Thiol to Sulfonyl Chloride
A prevalent method for synthesizing Pyridine-2-sulfonyl chloride involves the oxidative chlorination of 2-mercaptopyridine. This transformation is typically achieved using a strong oxidizing agent in the presence of a chloride source.
Experimental Protocol: Synthesis of Pyridine-2-sulfonyl Chloride
-
Step 1: Dissolution. 2-Mercaptopyridine is dissolved in concentrated sulfuric acid and the resulting solution is cooled to approximately -15°C using an ice-salt bath.[7]
-
Step 2: Oxidative Chlorination. An aqueous solution of sodium hypochlorite is slowly added to the reaction mixture, ensuring the temperature is maintained below 10°C with vigorous stirring.[7]
-
Step 3: Reaction Quench and Extraction. After stirring at 0°C for one hour, water is added to the mixture. The product is then extracted with a suitable organic solvent, such as methylene chloride.[7]
-
Step 4: Purification. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield Pyridine-2-sulfonyl chloride as a yellowish viscous liquid[7].
The underlying principle of this reaction is the oxidation of the sulfur atom in 2-mercaptopyridine, followed by the introduction of a chlorine atom to form the sulfonyl chloride functional group. The hydrochloride salt can then be formed by treating the sulfonyl chloride with hydrochloric acid.
Caption: Synthesis of Pyridine-2-sulfonyl Chloride.
Applications in Drug Discovery and Organic Synthesis
Pyridine-2-sulfonyl chloride is a versatile reagent, primarily utilized for the introduction of the pyridylsulfonyl group into molecules. This moiety is a key structural feature in numerous biologically active compounds.
Sulfonamide Synthesis
The most prominent application of Pyridine-2-sulfonyl chloride is in the synthesis of sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of a stable sulfonamide linkage. This reaction is fundamental in the development of various therapeutic agents. For instance, it is an important intermediate in the synthesis of Vonoprazan fumarate, a potassium-competitive acid blocker used for treating acid-related disorders[11].
A Versatile Building Block
Beyond sulfonamide formation, Pyridine-2-sulfonyl chloride serves as a precursor for a range of other functional groups. Its reactivity allows for its use in the synthesis of sulfonic esters and sulfones, further expanding its utility in constructing complex molecular architectures. Its role as a reagent in custom synthesis projects is crucial for creating novel pharmaceutical candidates and specialized materials[12].
Safety, Handling, and Storage: A Researcher's Responsibility
Due to its reactivity, this compound requires careful handling to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is known to be corrosive and can cause irritation to the skin, eyes, and respiratory system[10]. It is also harmful if swallowed or inhaled[13]. Therefore, the use of appropriate personal protective equipment is mandatory.
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Skin Protection: Chemical-resistant gloves and a lab coat must be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Handling and Storage Procedures
Pyridine-2-sulfonyl chloride demonstrates instability, particularly in the presence of moisture[2][14]. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and strong bases[13][15]. Due to its hygroscopic nature, exposure to the atmosphere should be minimized[13]. For many applications, it is recommended to use freshly prepared material[2][14].
Conclusion
This compound is a reagent of significant importance in the fields of organic synthesis and medicinal chemistry. Its well-defined reactivity, coupled with the biological significance of the pyridylsulfonyl moiety, ensures its continued use in the development of novel molecules. A comprehensive understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in the laboratory.
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- Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka. Eureka. [Link]
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An In-depth Technical Guide to Pyridine-2-sulfonyl Chloride Hydrochloride: Synthesis, Applications, and Experimental Protocols
Introduction: A Versatile Reagent in Modern Chemistry
Pyridine-2-sulfonyl chloride hydrochloride is a pivotal reagent in the fields of organic synthesis and medicinal chemistry. As an aromatic sulfonyl chloride derived from pyridine, its hydrochloride salt form offers distinct handling properties while retaining the potent reactivity of the sulfonyl chloride functional group.[1][2] This guide provides a comprehensive overview for researchers and drug development professionals, detailing its chemical properties, synthesis, key applications, and field-proven experimental protocols.
The core utility of this compound lies in its capacity to introduce the 2-pyridylsulfonyl moiety into a wide range of molecules.[3][4] The presence of the electron-withdrawing pyridine ring and the highly reactive sulfonyl chloride group makes it a potent electrophile, enabling facile reactions with various nucleophiles.[4] This reactivity is harnessed to construct complex molecular architectures, particularly in the synthesis of sulfonamides, a common and vital motif in pharmacologically active compounds.[5]
Core Chemical and Physical Properties
The hydrochloride salt enhances the compound's stability for storage and handling, though it remains sensitive to moisture.[6][7] Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 111480-84-3 | [2] |
| Molecular Formula | C₅H₅Cl₂NO₂S | [2] |
| Molecular Weight | 214.07 g/mol | [2] |
| Appearance | Typically a yellow to brown crystalline solid or liquid.[4][8] | [4][8] |
| Reactivity | Highly reactive electrophile, especially in nucleophilic substitution.[1][4] | [1][4] |
| Stability | Demonstrates instability, particularly in the presence of moisture.[6] Hygroscopic.[7] | [6][7] |
Synthesis of Pyridine-2-sulfonyl Chloride: Key Methodologies
The synthesis of pyridine-2-sulfonyl chloride is critical for its application. While several methods exist, a common and effective laboratory-scale preparation involves the oxidative chlorination of a pyridine-derived sulfur compound. One well-documented route starts from 2-mercaptopyridine.[9]
Synthetic Workflow: From 2-Mercaptopyridine
This process involves the oxidation of 2-mercaptopyridine in a strong acidic medium, followed by treatment with a chlorinating agent like sodium hypochlorite. The mechanism hinges on the formation of a sulfenic acid intermediate, which is successively oxidized and chlorinated to yield the final sulfonyl chloride.
Caption: General workflow for pyridylsulfonamide synthesis.
Exemplary Protocol: Synthesis of a Thiazolyl-Pyridinesulfonamide
This protocol illustrates the use of pyridine-2-sulfonyl chloride in the synthesis of a complex heterocyclic sulfonamide, a common step in drug discovery projects. [10] Materials:
-
Sodium 2-pyridinesulfinate (0.291 mmol)
-
N-chlorosuccinimide (NCS) (0.291 mmol)
-
Dichloromethane (DCM)
-
Target amine (e.g., 4-[4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl]-2-pyrimidinamine) (0.146 mmol)
-
Pyridine (0.437 mmol)
-
Celite
Procedure:
-
In Situ Generation of Sulfonyl Chloride: Suspend sodium 2-pyridinesulfinate (48.4 mg) in dichloromethane (3 mL). Add N-chlorosuccinimide (38.9 mg) and stir for 1 hour. This step generates the pyridine-2-sulfonyl chloride in situ. [10]2. Filtration: Filter the reaction mixture through a short plug of Celite to remove solid byproducts. [10]3. Sulfonamide Formation: To the crude sulfonyl chloride solution, add the target amine (50 mg) and pyridine (0.035 mL). [10]4. Reaction: Stir the mixture for 3 hours at ambient temperature. [10]5. Work-up and Purification: Quench the reaction with methanol. Concentrate the crude mixture and redissolve it in methanol for purification via reversed-phase HPLC to obtain the final product. [10] Self-Validating System: The in situ generation of the sulfonyl chloride is a key technique, as pyridine-2-sulfonyl chloride can be unstable to long-term storage. [6][10]This approach ensures a fresh, highly reactive supply of the reagent precisely when needed, maximizing yield and minimizing degradation. This method circumvents challenges associated with the isolation and storage of the often-unstable sulfonyl chloride. [5]
Broader Synthetic Utility
Beyond sulfonamide synthesis, this reagent is employed in:
-
Agrochemical Synthesis: Used as an intermediate to produce effective compounds for agricultural use. [4]* Material Science: Serves as a building block for high-performance polymers and advanced coatings, where the pyridylsulfonyl group can impart desirable properties like thermal stability. [11]* Esterification: Can be used in reactions to form esters from acids and alcohols. [4]
Safety, Handling, and Storage
Pyridine-2-sulfonyl chloride and its hydrochloride salt are reactive and hazardous chemicals that demand careful handling. [1][12]
GHS Hazard Information
| Pictogram(s) | Hazard Class | Hazard Statement | Source(s) |
| Corrosive, Irritant | Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | [12] |
| Irritant | Skin Sensitization | H317: May cause an allergic skin reaction. | [2][12] |
| Irritant | Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [2] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust. [13]* Protective Clothing: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and closed-toe shoes. [14][15]* Eye Protection: Use chemical safety goggles or a face shield. [15]* Handling Precautions: Avoid contact with skin, eyes, and clothing. [15]Do not breathe dust or vapor. [14]Wash hands thoroughly after handling. [13]Contaminated work clothing should not be allowed out of the workplace. [14]
Storage and Stability
-
Moisture Sensitivity: The compound is hygroscopic and reacts with moisture. [6][7]Store in a tightly sealed container in a dry, cool place. [16]* Temperature: For long-term stability, storage at -20°C is often recommended. [6]* Incompatibility: Keep away from strong oxidizing agents and bases. [13]* Fresh Preparation: Due to its instability, especially in the presence of moisture, many protocols utilize freshly prepared or in situ generated material for best results. [6][10][17]
Conclusion and Future Outlook
This compound is an indispensable tool for the modern synthetic chemist. Its predictable reactivity and ability to introduce the vital pyridylsulfonyl moiety have solidified its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. [3][4]The protocols and safety information detailed in this guide underscore the importance of controlled reaction conditions and rigorous handling procedures to harness its synthetic power effectively. As the demand for novel, complex molecules continues to grow, particularly in drug discovery, the strategic application of versatile reagents like this compound will remain essential to advancing scientific innovation.
References
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- BEIJING THTD PHARMA TECH JOINT CO LTD. (2017). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Eureka. [Link]
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Basic reaction mechanisms involving Pyridine-2-sulfonyl chloride hydrochloride
An In-Depth Technical Guide to the Basic Reaction Mechanisms of Pyridine-2-sulfonyl Chloride Hydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to dissect the core reaction mechanisms, explain the rationale behind experimental choices, and offer practical, field-proven insights into its application.
Introduction: The Role and Utility of Pyridine-2-sulfonyl Chloride
Pyridine-2-sulfonyl chloride is a highly reactive compound widely employed for the introduction of the 2-pyridinesulfonyl (picolinyl) group into various molecules.[1] This moiety is of significant interest in medicinal chemistry and materials science. The sulfonamide linkage it forms is a cornerstone of numerous pharmacologically active compounds, prized for its chemical stability and ability to act as a hydrogen-bond donor.[2][3]
The hydrochloride salt form enhances the compound's stability, rendering it a more manageable solid for storage and handling compared to the free base, which can be less stable.[4][5] However, this salt form necessitates careful consideration of reaction conditions, as the protonated pyridine ring is deactivated and requires neutralization to participate in or influence reactions.
Physicochemical Properties
A summary of the key properties of Pyridine-2-sulfonyl chloride and its hydrochloride salt is presented below.
| Property | Pyridine-2-sulfonyl chloride | This compound |
| CAS Number | 66715-65-9 | 111480-84-3 |
| Molecular Formula | C₅H₄ClNO₂S | C₅H₅Cl₂NO₂S |
| Molecular Weight | 177.61 g/mol | 214.06 g/mol |
| Appearance | Yellowish viscous liquid or solid | Solid |
| Key Feature | Highly reactive sulfonyl chloride | More stable, solid form |
Synthesis and Handling: Practical Considerations
Common Synthetic Routes
The synthesis of Pyridine-2-sulfonyl chloride is critical as the reagent's instability often necessitates its fresh preparation.[4] Two prevalent methods are outlined below.
Method A: Oxidation of 2-Mercaptopyridine This route involves the strong oxidation of 2-mercaptopyridine in an acidic medium. The use of concentrated sulfuric acid and a potent oxidizing agent like sodium hypochlorite allows for the formation of the sulfonyl chloride.
-
Causality: The strong oxidizing environment is necessary to convert the thiol group (-SH) through various oxidation states (sulfenic, sulfinic acid) to the sulfonyl chloride (-SO₂Cl). The low temperature is critical to control the highly exothermic reaction and prevent degradation of the product.[6]
Method B: From 2,2′-Dipyridyl Disulfide An alternative involves the cleavage and oxidation of 2,2'-dipyridyl disulfide using chlorine or bromine. This method generates the sulfonyl chloride in situ for immediate use.[4][7]
-
Causality: The disulfide bond is susceptible to cleavage by halogens, which then oxidize the resulting sulfur species to the desired sulfonyl chloride. This method is often preferred for small-scale reactions where the isolated reagent is not required.
Caption: Synthesis from 2-Mercaptopyridine.
Stability and Handling Protocols
Pyridine-2-sulfonyl chloride is notoriously unstable, particularly in the presence of moisture, which leads to rapid hydrolysis to the corresponding sulfonic acid.[4]
Protocol 1: General Handling
-
Inert Atmosphere: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: Use anhydrous solvents and thoroughly dried glassware to prevent hydrolysis.
-
Storage: For short-term storage, keep the compound in a tightly sealed vial or ampule in a desiccator at low temperature.[4] It is highly recommended to use freshly prepared material for best results.[4]
-
Safety: The compound is corrosive and can cause severe irritation to the skin, eyes, and respiratory system.[1][8] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work within a chemical fume hood.[8]
Core Reaction Mechanism: Sulfonylation of Nucleophiles
The primary utility of Pyridine-2-sulfonyl chloride is its function as a powerful electrophile. The sulfur atom is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the pyridine ring, making it a prime target for nucleophilic attack.[1][9]
Sulfonylation of Amines: Formation of Sulfonamides
The reaction with primary or secondary amines is one of the most common applications, yielding medicinally relevant sulfonamides.[3][10]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution-like mechanism.
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic sulfur center of the sulfonyl chloride. This forms a tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base removes the proton from the nitrogen atom to yield the neutral sulfonamide product.
The Role of the Base: A base is essential to neutralize the HCl generated during the reaction. In many protocols, pyridine itself (added in excess) serves as both the solvent and the base.[3] The use of a non-nucleophilic base like triethylamine or a polymeric base like poly(4-vinylpyridine) is also common, particularly when pyridine could interfere with the reaction or subsequent work-up.[11][12]
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A Senior Application Scientist's Guide to Pyridine-2-sulfonyl Chloride Hydrochloride: Unlocking Stability and Reactivity
Executive Summary: Beyond the Free Base
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, Pyridine-2-sulfonyl chloride stands out as a pivotal reagent for the introduction of the pyridylsulfonyl moiety.[1][2] This functional group is a cornerstone in the architecture of numerous biologically active compounds.[3] However, the inherent instability of Pyridine-2-sulfonyl chloride in its free base form presents significant challenges for storage, handling, and consistent reactivity.[4] This guide provides an in-depth exploration of its hydrochloride salt, a formulation that not only mitigates these stability issues but also enhances the reagent's electrophilic character. We will dissect the fundamental chemical principles governing the salt's behavior, offer field-proven protocols, and present a comprehensive view of its role in advancing complex synthesis projects.
The Dichotomy: Free Base vs. Hydrochloride Salt
The decision to use Pyridine-2-sulfonyl chloride as its hydrochloride salt is a deliberate choice rooted in chemical pragmatism. The protonation of the pyridine nitrogen atom fundamentally alters the molecule's electronic properties and physical state, offering a cascade of advantages for the research scientist.
The Stability Imperative
The free base of Pyridine-2-sulfonyl chloride is notoriously unstable, particularly in the presence of moisture.[4] This instability complicates long-term storage and can lead to inconsistent results in reactions. The hydrochloride salt form provides a robust solution to this problem. By converting the basic pyridine nitrogen into a pyridinium cation, the salt form is significantly less susceptible to decomposition pathways.[5][6] This enhanced stability ensures a longer shelf-life and more reliable reagent quality, which is critical for reproducible synthetic outcomes.
Handling and Safety Profile
From a practical standpoint, the physical form of a reagent impacts its handling and safety. The hydrochloride salt is typically a solid, which is generally easier and safer to weigh and dispense compared to the often liquid or moisture-sensitive powdered free base.[7][8] Safety protocols for the hydrochloride salt emphasize its corrosive nature and violent reactivity with water, necessitating storage in a cool, dry, moisture-free environment, often under an inert nitrogen atmosphere.[7][9][10] Proper personal protective equipment, including gloves, eye protection, and use within a chemical fume hood, is mandatory.[11][12][13]
Comparative Properties Overview
| Property | Pyridine-2-sulfonyl Chloride (Free Base) | Pyridine-2-sulfonyl Chloride Hydrochloride |
| CAS Number | 66715-65-9[14] | 111480-84-3[15] |
| Molecular Formula | C₅H₄ClNO₂S[14] | C₅H₅Cl₂NO₂S[15] |
| Molecular Weight | 177.61 g/mol [14] | 214.07 g/mol [15] |
| Physical State | Yellowish solid or liquid[2][8][16] | Solid |
| Stability | Unstable, especially with moisture[4] | Significantly more stable |
| Key Handling Note | Often requires fresh preparation or short-term storage.[4] | Corrosive; reacts violently with water. Store under inert gas.[7] |
Mechanistic Deep Dive: The Role of Protonation in Reactivity
The protonation of the pyridine nitrogen does more than just confer stability; it actively enhances the reagent's primary function. The pyridinium ion acts as a powerful electron-withdrawing group, a phenomenon that has profound implications for the reactivity of the sulfonyl chloride moiety.
Enhanced Electrophilicity
By pulling electron density away from the sulfonyl group, the protonated nitrogen intensifies the partial positive charge on the sulfur atom. This makes the sulfur center a significantly more potent electrophile, primed for attack by nucleophiles.[8][17] This increased reactivity can lead to faster reaction times, higher yields, and the ability to engage less reactive nucleophiles that might not efficiently couple with the free base.
Diagram: Electronic Activation via Protonation
Caption: Protonation of the pyridine nitrogen enhances its electron-withdrawing effect.
Sulfonamide Formation: A Stepwise View
The reaction of this compound with a primary or secondary amine is a classic nucleophilic substitution reaction and the most common method for synthesizing aryl sulfonamides.[17][18]
-
Nucleophilic Attack: The amine nucleophile attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Leaving Group Departure: The chloride ion departs, forming a protonated sulfonamide intermediate.
-
Deprotonation: An external base, such as triethylamine or pyridine, is required to neutralize the generated HCl (from the reaction itself) and deprotonate the nitrogen of the newly formed sulfonamide, yielding the final product.[19][20] It is a common misconception that the hydrochloride salt obviates the need for an additional base; this added base is crucial for driving the reaction to completion.
Field Protocol: Synthesis of N-Benzylpyridine-2-sulfonamide
This protocol provides a representative, self-validating workflow for the synthesis of a sulfonamide using this compound.
Materials and Reagents
| Reagent | M.W. | Amount | Moles |
| Pyridine-2-sulfonyl chloride HCl | 214.07 | 1.0 g | 4.67 mmol |
| Benzylamine | 107.15 | 0.55 g (0.56 mL) | 5.14 mmol (1.1 eq) |
| Triethylamine (TEA) | 101.19 | 1.42 g (1.95 mL) | 14.01 mmol (3.0 eq) |
| Dichloromethane (DCM) | - | 20 mL | - |
Step-by-Step Methodology
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.
-
Reagent Dissolution: To the flask, add anhydrous dichloromethane (20 mL), followed by benzylamine (1.1 eq) and triethylamine (3.0 eq).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.
-
Reagent Addition: Add this compound (1.0 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-benzylpyridine-2-sulfonamide.
Diagram: Experimental Workflow for Sulfonamide Synthesis
Caption: A standard laboratory workflow for sulfonamide synthesis.
Conclusion: An Indispensable Tool for the Modern Chemist
The use of Pyridine-2-sulfonyl chloride in its hydrochloride salt form is a testament to the principles of smart reagent design. It transforms a highly reactive yet unstable molecule into a robust, reliable, and even more potent electrophile. By addressing the critical challenges of stability and handling, the hydrochloride salt empowers researchers in drug development and beyond to construct complex sulfonamide-containing molecules with greater efficiency and reproducibility. Its utility underscores a core tenet of process chemistry: the optimal form of a reagent is as crucial as the reagent itself.
References
- Jubilant Ingrevia Limited. (2024, March 29).
- Apollo Scientific. (2023, July 6). Pyridine-3-sulfonyl chloride.
- AK Scientific, Inc.
- Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
- MedChemExpress. (2025, December 29). Pyridine-3-sulfonyl chloride-SDS.
- LookChem. Cas 66715-65-9, PYRIDINE-2-SULFONYL CHLORIDE. [Link]
- PubChem. This compound. [Link]
- Angewandte Chemie International Edition.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Wikipedia. Sulfonyl halide. [Link]
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- PubChem. Pyridine-2-sulfonyl Chloride. [Link]
- The Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. [Link]
- ResearchGate.
- Fisher Scientific. (2009).
- Bentham Science.
- Reddit. (2016). Hydrolysis stable sulfonyl chlorides.
- Wiley Online Library. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]
- ACS Publications. (2002).
- Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]
- Reddit. (2014). Why are salts of hydrochloric acid and organic bases called "hydrochlorides" instead of "chlorides"?.
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A Researcher's Guide to the Commercial Sourcing and Handling of Pyridine-2-sulfonyl Chloride Hydrochloride
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of Pyridine-2-sulfonyl chloride hydrochloride, focusing on its commercial availability, supplier evaluation, and critical handling protocols. The insights herein are designed to streamline the procurement process and ensure the reagent's integrity from acquisition to application.
Introduction: The Role of Pyridine-2-sulfonyl Moieties in Modern Chemistry
Pyridine-2-sulfonyl chloride and its hydrochloride salt are indispensable reagents in synthetic chemistry, primarily utilized for the introduction of the pyridinesulfonyl group into molecules. This functional group is a cornerstone in the synthesis of a wide array of biologically active compounds. Its prevalence stems from the unique electronic properties of the pyridine ring and the robust reactivity of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1]
These sulfonamide derivatives are crucial pharmacophores in numerous therapeutic agents, including antibiotics and developmental drugs.[1] For instance, this reagent is a key building block in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[2] Given its significance, ensuring a reliable supply of high-purity this compound is a critical first step in many research and development campaigns.
Technical Profile and Specifications
Accurate identification is paramount when sourcing chemical reagents. Pyridine-2-sulfonyl chloride is often supplied as its more stable hydrochloride salt. Researchers should be familiar with both forms.
| Feature | Pyridine-2-sulfonyl chloride | This compound |
| CAS Number | 66715-65-9[2][3][4][5][6] | 111480-84-3[7] |
| Molecular Formula | C₅H₄ClNO₂S[2][4] | C₅H₅Cl₂NO₂S[7][8] |
| Molecular Weight | 177.61 g/mol [2][4] | 214.07 g/mol [8] |
| Typical Appearance | Yellow solid or liquid[3] | White to off-white solid |
| Synonyms | 2-Pyridinesulfonyl chloride[3][6] | 2-Pyridinesulfonyl chloride HCl |
The hydrochloride salt is generally preferred for its improved handling characteristics and stability compared to the free base, which can be less stable.[2] However, the presence of HCl may need to be considered in reaction planning, as a stoichiometric amount of base will be required for its neutralization in addition to the base needed to scavenge the HCl generated during the sulfonylation reaction.
Commercial Availability and Supplier Evaluation
This compound is available from a range of chemical suppliers, catering to different scales and purity requirements. Availability can range from research quantities (grams) to bulk quantities (kilograms) for process development and manufacturing.
Major Commercial Suppliers
The following table summarizes prominent suppliers offering this compound or its parent compound. This list is not exhaustive but represents a cross-section of vendors from building block specialists to large chemical catalogs.
| Supplier | Product Name | CAS Number | Purity/Grade | Noted For |
| AChemBlock | This compound 97% | 111480-84-3 | 97%[7] | Novel building blocks |
| Chem-Impex | 2-Pyridinesulfonyl chloride hydrochloride | Not specified | Not specified | Pharmaceutical building blocks[1] |
| Santa Cruz Biotechnology | 2-Pyridinesulfonyl Chloride | 66715-65-9 | Research Grade | Life science research reagents[6] |
| BLD Pharm | Pyridine-2-sulfonyl chloride | 66715-65-9 | Research Use Only | Online ordering and documentation[9] |
| ChemicalBook | Pyridine-2-sulfonyl Chloride | 66715-65-9 | ≥98% | Aggregator with multiple suppliers[2] |
| Nordmann | Pyridine-2-sulfonyl chloride | 66715-65-9 | Not specified | Fine chemicals and reagents[3] |
Note: Purity and availability are subject to change and should always be verified directly with the supplier.
Supplier Qualification Workflow
Selecting the right supplier is a critical process that extends beyond simply comparing prices. The quality and documentation of the starting material directly impact experimental reproducibility and success. The following workflow provides a systematic approach to supplier evaluation.
Caption: A workflow for qualifying chemical suppliers.
Interpreting the Workflow:
-
Needs Assessment: Define the required purity (e.g., >97%), quantity, and budget. For early-stage discovery, standard catalog purity may suffice. For later-stage development, higher purity and a supplier with GMP capabilities might be necessary.
-
Documentation Review: A Certificate of Analysis (CoA) is non-negotiable. It provides lot-specific data on purity (typically by HPLC or NMR) and identity. The Safety Data Sheet (SDS) is essential for risk assessment and safe handling.
-
The "Why" of In-House QC: Never trust a label blindly. Requesting a sample and performing an in-house QC check (e.g., running a quick ¹H NMR) is a self-validating step. This verifies not only the identity and purity but also provides a baseline for future batches, ensuring long-term consistency in your research.
Handling, Storage, and Safety Protocols
Sulfonyl chlorides as a class are reactive and require specific handling procedures to maintain their quality and ensure user safety.
Core Reactivity Hazards
The primary hazard associated with this compound is its reactivity with nucleophiles, most notably water.
-
Moisture Sensitivity: The sulfonyl chloride functional group is readily hydrolyzed by water (including atmospheric moisture) to the corresponding, and synthetically inactive, pyridine-2-sulfonic acid. This is often the primary mode of degradation. For this reason, the compound must be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[10]
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to heat can accelerate decomposition. It is often recommended to store the material at reduced temperatures, such as -20°C, for long-term stability.[2]
Recommended Handling and Storage Protocol
-
Receiving: Upon receipt, inspect the container seal for integrity. Log the date of receipt and the manufacturer's lot number.
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials like bases and strong oxidizing agents.[11] For long-term storage, refrigeration (-20°C) is advisable.[2] Use a desiccator for storage in areas with high humidity.
-
Dispensing: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which would cause rapid degradation.
-
Handling: Always handle in a chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Disposal: Dispose of unused material and empty containers in accordance with local, state, and federal regulations.[10] Quenching with a mild base solution may be necessary before disposal.
Safety Profile
According to aggregated GHS data, this compound is classified with the following hazards:
-
Eye Irritation (H319): Causes serious eye irritation.[8]
-
Skin Sensitization (H317): May cause an allergic skin reaction.[8]
The parent compound, Pyridine-2-sulfonyl chloride, is often listed with more severe classifications, including "Causes severe skin burns and eye damage (H314)".[4] It is prudent to handle both reagents with the assumption of high corrosivity and to take all necessary precautions to avoid contact.[12]
Conclusion
This compound is a readily available and critical reagent for pharmaceutical and chemical research. Its successful use, however, is contingent on careful sourcing and rigorous handling. By implementing a systematic supplier qualification process that includes documentation review and in-house QC, researchers can mitigate risks associated with material quality. Furthermore, adhering to strict protocols for handling and storage, particularly with respect to moisture exclusion, is essential to preserve the reagent's integrity and ensure the generation of reliable, reproducible scientific data.
References
- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- PubChem. This compound | C5H5Cl2NO2S | CID 13791306.
- PubChem. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675.
- SD Fine-Chem. SULPHURYL CHLORIDE.
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- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Analysis of Pyridine-2-sulfonyl chloride hydrochloride
Introduction
Pyridine-2-sulfonyl chloride hydrochloride is a pivotal reagent in the realms of pharmaceutical and agrochemical synthesis.[1][2] Its utility stems from the reactive sulfonyl chloride group attached to the pyridine ring, which facilitates the introduction of the pyridylsulfonyl moiety into a diverse range of molecules.[2] The hydrochloride salt form often enhances the compound's stability and handling characteristics. A thorough understanding of its structural and electronic properties is paramount for its effective application, and this is achieved primarily through a multi-faceted spectroscopic analysis.
This guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers, scientists, and professionals in drug development, offering not just data, but the rationale behind the spectral features and the experimental protocols to obtain them.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
The Influence of Protonation
The presence of the hydrochloride salt significantly impacts the NMR spectra. The protonation of the pyridine nitrogen atom introduces a positive charge, which deshields the protons and carbons of the pyridine ring.[3][4] This results in a downfield shift of their respective signals compared to the free base.[3][4] The choice of solvent is also critical, as protic solvents can lead to proton exchange, potentially broadening or obscuring the N-H proton signal.[5]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the aromatic protons of the pyridine ring.
Table 1: Representative ¹H NMR Data for Pyridine-2-sulfonyl chloride
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-6 | 8.84 | d | 4.10 |
| H-3, H-5 | 8.043-8.143 | m | |
| H-4 | 7.684-7.729 | m |
Note: The data presented is for the free base, Pyridine-2-sulfonyl chloride, as detailed spectral data for the hydrochloride salt is less commonly published. For the hydrochloride salt, a downfield shift for all pyridine protons is anticipated.[3][4][6]
Interpretation:
-
H-6: The proton adjacent to the nitrogen (α-position) is the most deshielded due to the inductive effect of the nitrogen atom and the sulfonyl chloride group.[7] In the hydrochloride salt, this effect is amplified by the positive charge on the nitrogen, leading to a significant downfield shift.[3]
-
H-3, H-4, H-5: These protons appear as a complex multiplet, with their chemical shifts influenced by both the electron-withdrawing sulfonyl chloride group and the protonated nitrogen.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ) (ppm) |
| C-2 | ~155-160 |
| C-6 | ~150-155 |
| C-4 | ~140-145 |
| C-3 | ~130-135 |
| C-5 | ~125-130 |
Note: These are predicted values. Actual values can vary based on solvent and experimental conditions. The chemical shifts for pyridine itself are δ(α-C) = 150 ppm, δ(β-C) = 124 ppm and δ(γ-C) = 136 ppm.[7]
Interpretation:
-
C-2: The carbon directly attached to the sulfonyl chloride group is expected to be the most downfield due to the strong electron-withdrawing nature of this group.
-
C-6 and C-4: These carbons are also significantly deshielded due to the influence of the protonated nitrogen.
-
C-3 and C-5: These carbons are the least deshielded of the ring carbons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.[8]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃, noting that solubility may vary).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
Instrument Parameters (for a 300 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
Spectral Width: 0-12 ppm.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
-
Integrate the signals to determine the relative proton ratios.[8]
-
dot graph "NMR_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Prep" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; "Weigh_Sample" [label="Weigh 5-10 mg of Sample"]; "Add_Solvent" [label="Add 0.6 mL Deuterated Solvent"]; "Dissolve" [label="Dissolve Sample"]; "Weigh_Sample" -> "Add_Solvent" -> "Dissolve"; }
subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#FFFFFF"; "Setup_Params" [label="Set Instrument Parameters"]; "Run_Experiment" [label="Acquire FID"]; "Setup_Params" -> "Run_Experiment"; }
subgraph "cluster_Processing" { label = "Data Processing"; style=filled; color="#FFFFFF"; "FT" [label="Fourier Transform"]; "Phase_Calibrate" [label="Phase and Calibrate"]; "Integrate" [label="Integrate and Analyze"]; "FT" -> "Phase_Calibrate" -> "Integrate"; }
"Dissolve" -> "Setup_Params" [lhead="cluster_Acquisition", ltail="cluster_Prep"]; "Run_Experiment" -> "FT" [lhead="cluster_Processing", ltail="cluster_Acquisition"]; "Integrate" -> "Final_Spectrum" [label="Final Spectrum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: "Workflow for NMR Data Acquisition and Processing."
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups within a molecule.[8][9]
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Asymmetric SO₂ Stretch | 1370-1410[9] |
| Symmetric SO₂ Stretch | 1166-1204[9] |
| Pyridinium ion (C=N, C=C stretches) | ~1454 and ~1540[10] |
| S-Cl Stretch | ~558-700[11] |
Interpretation:
-
Sulfonyl Chloride Group: The strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are highly characteristic of the sulfonyl chloride functional group.[9][12]
-
Pyridinium Ion: The protonation of the pyridine ring leads to characteristic absorption bands that are shifted compared to the free pyridine base. The bands around 1454 cm⁻¹ and 1540 cm⁻¹ are indicative of the pyridinium ion.[10]
-
S-Cl Bond: The stretching vibration of the sulfur-chlorine bond is typically found in the lower frequency region of the spectrum.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the solid this compound sample to a fine powder in a dry agate mortar and pestle.[8]
-
Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) and mix thoroughly.[8]
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[8]
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.[8]
-
-
Data Acquisition and Analysis:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Identify the characteristic absorption bands for the key functional groups.[8]
-
dot graph "IR_Analysis_Logic" { bgcolor="transparent"; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#EA4335"];
"Molecule" [label="Pyridine-2-sulfonyl chloride\nhydrochloride", fillcolor="#4285F4"];
subgraph "cluster_FunctionalGroups" { label="Key Functional Groups"; style="filled"; color="#F1F3F4"; node [fillcolor="#5F6368"]; "SO2Cl" [label="Sulfonyl Chloride\n(SO₂Cl)"]; "Pyridinium" [label="Pyridinium Ion\n(C₅H₄NH⁺)"]; }
subgraph "cluster_IR_Signals" { label="Characteristic IR Signals"; style="filled"; color="#F1F3F4"; node [fillcolor="#34A853"]; "SO2_stretch" [label="Strong S=O Stretches\n(1370-1410, 1166-1204 cm⁻¹)"]; "Pyridinium_stretch" [label="C=N, C=C Stretches\n(~1454, ~1540 cm⁻¹)"]; "SCl_stretch" [label="S-Cl Stretch\n(558-700 cm⁻¹)"]; }
"Molecule" -> "SO2Cl"; "Molecule" -> "Pyridinium"; "SO2Cl" -> "SO2_stretch"; "SO2Cl" -> "SCl_stretch"; "Pyridinium" -> "Pyridinium_stretch"; } caption: "Relationship between functional groups and IR signals."
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.[8]
For this compound (Molecular Weight: 214.07 g/mol [13]), the mass spectrum will provide crucial information.
Expected Observations:
-
Molecular Ion Peak (M⁺): In its free base form (Pyridine-2-sulfonyl chloride, MW: 177.61 g/mol [14]), the molecular ion peak would be observed at m/z 177. The presence of the chlorine isotope ³⁷Cl will result in an M+2 peak at m/z 179 with an intensity of about one-third of the M⁺ peak.
-
Fragmentation Pattern: The fragmentation of pyridine derivatives is often complex and can involve the participation of the ring nitrogen.[15] Common fragmentation pathways for sulfonyl chlorides include the loss of SO₂ (64 Da) and Cl (35/37 Da). A characteristic fragment for the pyridine ring itself is often observed at m/z 79.[16]
Table 4: Predicted Key Fragments in the Mass Spectrum of Pyridine-2-sulfonyl chloride
| m/z | Identity |
| 177/179 | [C₅H₄NSO₂Cl]⁺ (Molecular Ion) |
| 142 | [C₅H₄NSO₂]⁺ (Loss of Cl) |
| 113 | [C₅H₄NCl]⁺ (Loss of SO₂) |
| 78 | [C₅H₄N]⁺ (Pyridine radical cation) |
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with theoretical predictions.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated understanding of its molecular structure. Each technique offers complementary information: NMR elucidates the atomic connectivity and electronic environment, IR identifies key functional groups, and MS confirms the molecular weight and provides insights into fragmentation pathways. This multi-technique approach is fundamental for ensuring the quality and identity of this important chemical reagent, thereby supporting its successful application in research and development.
References
- Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
- FT-IR spectrum of P-Iodobenzene sulfonyl chloride. (n.d.). ResearchGate.
- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.). ResearchGate.
- FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrang. (n.d.). ScienceDirect.
- FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. (n.d.). ResearchGate.
- ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent an. (n.d.). Taylor & Francis Online.
- Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. (2009, July 30). PubMed.
- Pyridine, 2-(1-methylethyl)-. (n.d.). NIST WebBook.
- pyridine. (2008, October 21). MassBank.
- Pyridine. (n.d.). Wikipedia.
- This compound. (n.d.). PubChem.
- Hydrochloride Salt of the GABAkine KRM-II-81. (n.d.). PMC - NIH.
- High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. (n.d.). The Journal of Physical Chemistry A - ACS Publications.
- Can the salt form of my organic compound be determined using NMR?. (2018, April 11). ResearchGate.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Journal of Chemistry.
- Pyridine-3-sulfonyl chloride hydrochloride. (n.d.). SpectraBase.
- Cas 66715-65-9,PYRIDINE-2-SULFONYL CHLORIDE. (n.d.). lookchem.
- Pyridine-2-sulfonyl Chloride. (n.d.). PubChem.
- FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)... (n.d.). ResearchGate.
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- 16. massbank.eu [massbank.eu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using Pyridine-2-sulfonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of Pyridine-2-sulfonyl chloride hydrochloride in Sulfonamide Synthesis
The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1] The synthesis of these critical functional groups is a routine yet crucial task in drug discovery and development. While the reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for preparing sulfonamides, the stability and handling of the sulfonyl chloride reagent can pose significant challenges.[2][3]
Pyridine-2-sulfonyl chloride, in its hydrochloride salt form, emerges as a highly valuable reagent that addresses many of these challenges. The hydrochloride salt offers enhanced stability and ease of handling compared to the often-unstable free base, which is sensitive to moisture and can degrade upon storage.[4] This document provides a comprehensive guide to the use of this compound in the synthesis of sulfonamides, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for successful implementation in a research and development setting.
The use of the hydrochloride salt necessitates an in situ neutralization step to liberate the reactive Pyridine-2-sulfonyl chloride. This is typically achieved through the addition of a suitable base, which deprotonates the pyridine nitrogen, allowing the sulfonyl chloride to react with the desired amine. This approach provides a convenient and efficient means of utilizing this versatile reagent.
Chemical Properties and Handling
| Property | Value | Source |
| Chemical Formula | C₅H₅Cl₂NO₂S | |
| Molecular Weight | 214.07 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in organic solvents like ethanol, ether, chloroform, and DMF. Reacts with water. |
Safety and Handling Precautions:
This compound is a corrosive substance that causes severe skin burns and eye damage.[5] It is also a suspected skin sensitizer. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes. The material is moisture-sensitive and reacts violently with water, liberating toxic gas.[5] Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, bases, and water.
Reaction Mechanism and Principles
The synthesis of a sulfonamide from this compound and a primary or secondary amine proceeds through a two-stage mechanism within a one-pot reaction.
Diagram of the Reaction Mechanism:
Caption: Reaction mechanism for sulfonamide synthesis.
Step 1: In Situ Neutralization: The reaction is initiated by the addition of a suitable base (e.g., pyridine, triethylamine, or sodium acetate) to the this compound.[6] The base neutralizes the hydrochloride, generating the free and highly reactive Pyridine-2-sulfonyl chloride. The choice of base is critical and can influence the reaction rate and work-up procedure.
Step 2: Nucleophilic Attack and Sulfonamide Formation: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.[1] This forms a tetrahedral intermediate. The subsequent elimination of a chloride ion and a proton (facilitated by the base present in the reaction mixture) yields the stable sulfonamide product.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-2-pyridinesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine using pyridine as both the base and a solvent.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deionized water
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Diagram of the Experimental Workflow:
Caption: General workflow for sulfonamide synthesis.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in anhydrous pyridine (used in excess, can also serve as the solvent) or anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonylating Agent: To the cooled and stirred solution, add this compound (1.0 - 1.2 equivalents) portion-wise over 10-15 minutes. The addition of a base like pyridine is crucial to neutralize the HCl generated in situ.[1]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench by the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Protocol 2: Alternative Neutralization using Sodium Acetate
This protocol utilizes a weaker base, sodium acetate, for the in-situ neutralization of this compound, which can be beneficial for base-sensitive substrates.
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.1 equivalents) and anhydrous sodium acetate (1.2 equivalents) in a suitable aprotic solvent (e.g., acetic acid or dichloromethane).[6]
-
Stirring: Stir the suspension at room temperature for 30-60 minutes to allow for the formation of the free sulfonyl chloride.
-
Addition of Amine: Add the primary or secondary amine (1.0 equivalent) to the mixture.
-
Reaction and Work-up: Follow steps 4-8 from Protocol 1. The reaction time may need to be optimized depending on the nucleophilicity of the amine.
Applications in Drug Discovery
The pyridine-2-sulfonamide motif is a key structural feature in numerous biologically active compounds. The ability to efficiently synthesize these molecules using this compound makes it a valuable tool for medicinal chemists. For instance, this reagent is a precursor for the synthesis of various kinase inhibitors and other targeted therapeutics.[7]
Table of Representative Reactions:
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-(4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl)-2-pyrimidinamine | Pyridine | Dichloromethane | 3 | 12 | |
| Aniline | Pyridine | - | Room Temp | ~90 (general) | |
| 2-Aminopyridine | Pyridine | - | Room Temp | - |
Note: The yields can vary significantly based on the specific substrate and reaction conditions.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The paramount importance of anhydrous conditions cannot be overstated. Any moisture present will hydrolyze the sulfonyl chloride, leading to reduced yields. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Choice of Base: The selection of the base is crucial. Stronger, non-nucleophilic bases like triethylamine or DBU can be used, but pyridine often serves as both a base and a solvent. For sensitive substrates, weaker bases like sodium bicarbonate or sodium acetate may be employed.[6] The stoichiometry of the base should be at least one equivalent to neutralize the hydrochloride salt, with an additional equivalent to scavenge the HCl produced during the sulfonylation reaction.
-
Reaction Temperature: The initial addition of the sulfonyl chloride is typically performed at 0 °C to control the exothermic reaction. The reaction is then often allowed to proceed at room temperature. For less reactive amines, gentle heating may be required.
-
Double Sulfonylation: With some primary amines, particularly aminopyridines, double sulfonylation can be a side reaction.[8] This can sometimes be mitigated by using a milder base or by modifying the reaction conditions.
-
Purification: The work-up procedure is designed to remove the excess base and other water-soluble impurities. Silica gel chromatography is generally effective for purifying the final sulfonamide product.
Conclusion
This compound is a stable, easy-to-handle, and highly effective reagent for the synthesis of a diverse range of sulfonamides. Its application is particularly advantageous in the context of drug discovery and development, where the pyridine-2-sulfonamide scaffold is a privileged motif. By understanding the principles of in-situ neutralization and following the detailed protocols provided, researchers can confidently and efficiently incorporate this valuable building block into their synthetic strategies, accelerating the discovery of new therapeutic agents.
References
- PrepChem. (n.d.). Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PMC - NIH.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine-2-sulfonyl Chloride in Custom Synthesis Projects.
- ResearchGate. (n.d.). NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides.
- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). RSC Advances.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie.
- Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. (2020). NIH.
- ResearchGate. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- lookchem. (n.d.). Cas 66715-65-9,PYRIDINE-2-SULFONYL CHLORIDE.
- Google Patents. (n.d.). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.
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Application Notes and Protocols: Amine Protection with Pyridine-2-sulfonyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Landscape of Amine Protection
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1][2][3] Amines, being nucleophilic and basic, are particularly prone to undesired side reactions.[1] Consequently, their temporary masking as less reactive derivatives is often a critical maneuver.[1][2] Among the myriad of protecting groups available, sulfonyl-based moieties offer a robust shield for amines, forming stable sulfonamides that can withstand a wide array of reaction conditions.[4]
This guide focuses on the application of Pyridine-2-sulfonyl chloride hydrochloride as a versatile reagent for amine protection. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for both the protection and deprotection steps, and offer insights into the unique advantages of the 2-pyridinesulfonyl (Pys) group in complex synthetic endeavors.
The 2-Pyridinesulfonyl (Pys) Group: A Strategic Choice for Amine Protection
The selection of a protecting group is a nuanced decision, balancing stability with the ease of removal. The 2-pyridinesulfonyl group strikes a compelling balance. The resulting 2-pyridinesulfonamides exhibit significant stability across a range of conditions, yet can be cleaved under remarkably mild conditions, offering orthogonality to many other common protecting groups.
Core Advantages:
-
Robustness: The sulfonamide linkage is generally stable to a variety of acidic and basic conditions under which protecting groups like carbamates may be labile.[4]
-
Mild Deprotection: Unlike the harsh reductive or strongly acidic conditions often required to cleave traditional sulfonyl groups like tosyl (Ts) and mesyl (Ms), the 2-pyridinesulfonyl group can be removed under gentle conditions, such as with samarium(II) iodide (SmI₂) or via electrolysis.[5] This mildness is crucial when dealing with sensitive and complex molecules.
-
Orthogonality: The unique deprotection methods for the Pys group allow for its selective removal in the presence of other protecting groups, a critical feature in intricate synthetic routes.[2]
Mechanistic Rationale: The "Why" Behind the Protocol
The protection of an amine with Pyridine-2-sulfonyl chloride proceeds via a nucleophilic acyl-type substitution at the sulfur atom. The amine's lone pair of electrons attacks the electrophilic sulfur of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The presence of a base, typically pyridine or a tertiary amine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide.
Experimental Workflow: Amine Protection
Caption: A generalized workflow for the protection of amines using this compound.
Detailed Protocol: Protection of a Primary Amine
This protocol provides a general procedure for the protection of a primary amine using this compound. It is essential to handle Pyridine-2-sulfonyl chloride and its hydrochloride salt with care, as they are moisture-sensitive and corrosive.[6][7] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[8][9][10]
Materials:
-
Primary amine (1.0 eq.)
-
This compound (1.05 - 1.2 eq.)
-
Anhydrous pyridine or triethylamine (2.0 - 2.2 eq.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.) and dissolve it in anhydrous DCM or THF.
-
Addition of Base: Add anhydrous pyridine or triethylamine (2.0 - 2.2 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Slowly add this compound (1.05 - 1.2 eq.) portion-wise to the stirred solution. Note: Pyridine-2-sulfonyl chloride is known to be unstable and is often freshly prepared or generated in situ.[11][12]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-pyridinesulfonamide.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Pyridine-2-sulfonyl chloride HCl | 1.05 - 1.2 equivalents | A slight excess ensures complete consumption of the starting amine. |
| Base (Pyridine or Et₃N) | 2.0 - 2.2 equivalents | Neutralizes the HCl generated and the HCl in the reagent salt. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT drives it to completion. |
| Reaction Time | 2 - 16 hours | Varies depending on the reactivity of the amine; monitor by TLC. |
| Solvent | Anhydrous DCM, THF | Aprotic solvents that do not react with the sulfonyl chloride. |
Deprotection of 2-Pyridinesulfonamides: A Gentle Unmasking
A key advantage of the 2-pyridinesulfonyl protecting group is the availability of mild deprotection methods.[5] This contrasts with the often harsh conditions required for other sulfonyl groups.[4]
Deprotection Mechanism: Reductive Cleavage
Caption: A simplified representation of the reductive deprotection of 2-pyridinesulfonamides.
Detailed Protocol: Deprotection using Samarium(II) Iodide (SmI₂)
This protocol is based on the reductive cleavage of the S-N bond and is particularly useful for substrates sensitive to harsh conditions.
Materials:
-
2-Pyridinesulfonamide (1.0 eq.)
-
Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)
-
Anhydrous THF
-
An appropriate proton source (e.g., methanol)
-
Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-pyridinesulfonamide (1.0 eq.) in anhydrous THF.
-
Addition of Reductant: Cool the solution to the desired temperature (often -78 °C or 0 °C) and add the SmI₂ solution in THF dropwise until the characteristic deep blue color persists.
-
Protonation: Add a proton source, such as methanol, to the reaction mixture.
-
Reaction Progression: Stir the reaction at the same temperature until the starting material is consumed, as monitored by TLC.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous potassium sodium tartrate solution and allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to yield the deprotected amine.
Conclusion: A Valuable Tool in the Synthetic Chemist's Arsenal
This compound provides a valuable method for the protection of amines. The resulting 2-pyridinesulfonamides are stable to a range of synthetic conditions, yet can be cleaved under exceptionally mild protocols, offering a high degree of orthogonality. This combination of robustness and gentle removal makes the 2-pyridinesulfonyl group a powerful tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex and sensitive molecules.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
- ACS Publications. (n.d.). Protection of Amines by the Pyridine-2-sulfonyl Group and Its Cleavage under Mild Conditions (SmI2 or Electrolysis). The Journal of Organic Chemistry.
- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- LookChem. (n.d.). Cas 66715-65-9, PYRIDINE-2-SULFONYL CHLORIDE.
- Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
- Royal Society of Chemistry. (n.d.). A new, simple and efficient protocol for the chemoselective sulfonylation of amines using microwave irradiation under solvent- and catalyst-free conditions.
- Glen Research. (n.d.). Deprotection Guide.
- PubMed. (1995, February). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
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Application Note: Pyridine-2-sulfonyl Chloride Hydrochloride as a Key Reagent in Medicinal Chemistry
Abstract
The pyridine-2-sulfonamide moiety is a privileged structural motif in modern medicinal chemistry, integral to the efficacy of numerous therapeutic agents. Pyridine-2-sulfonyl chloride hydrochloride serves as a critical and highly reactive building block for introducing this pharmacophore. However, its utility is intrinsically linked to its challenging stability profile. This guide provides an in-depth analysis of its chemical properties, offers field-proven protocols for its application in sulfonamide synthesis, discusses advanced strategies involving in situ generation, and outlines essential handling and safety procedures. The content herein is designed to empower researchers, scientists, and drug development professionals to leverage this reagent effectively and safely in their synthetic endeavors.
Reagent Profile and Strategic Rationale
Pyridine-2-sulfonyl chloride is a potent electrophilic reagent used to form sulfonamides, sulfonate esters, and other pyridine-containing derivatives.[1][2][3] Its reactivity stems from the highly electron-deficient sulfur atom, making it an excellent target for nucleophilic attack by amines, alcohols, and phenols.[1][3][4]
1.1. The Challenge of Stability A defining characteristic of pyridine-2-sulfonyl chloride is its inherent instability.[5][6] The compound is highly sensitive to moisture and can degrade upon storage, particularly at ambient temperatures.[7][8] This decomposition presents a significant challenge for reproducibility and scalability in synthesis. For this reason, most protocols utilize freshly prepared material or generate the reagent in situ immediately before use.[7][8][9] The commercially available hydrochloride salt offers improved handling and storage stability compared to the free base, though careful handling under inert, anhydrous conditions remains paramount.
1.2. Causality of Reactivity The strategic value of this reagent lies in the confluence of two medicinally important scaffolds:
-
The Pyridine Ring: A common heterocycle in pharmaceuticals that can engage in hydrogen bonding and π-stacking interactions with biological targets.[1]
-
The Sulfonamide Group: A key functional group in a wide array of drugs, including antibacterials, diuretics, and anticancer agents, known for its ability to act as a transition-state mimetic and bind effectively to enzyme active sites.[10][11]
The specific 2-position of the sulfonyl chloride on the pyridine ring influences its reactivity and the conformational properties of the resulting derivatives, allowing for targeted applications that may not be achievable with its positional isomers.[1]
Core Application: Synthesis of Pyridine-2-Sulfonamides
The most prevalent application of pyridine-2-sulfonyl chloride is the synthesis of N-substituted pyridine-2-sulfonamides via reaction with primary or secondary amines.
2.1. General Reaction Mechanism The reaction proceeds via a nucleophilic acyl substitution pathway. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group and subsequent deprotonation of the nitrogen atom by a base, yielding the stable sulfonamide product.
Caption: General mechanism for sulfonamide formation.
2.2. Protocol 2.1: General Synthesis of a Pyridine-2-Sulfonamide
This protocol describes a representative procedure for the reaction between this compound and a generic primary amine.
Rationale: The reaction is performed at 0 °C to manage the exothermicity of the sulfonylation. A tertiary amine base (pyridine or triethylamine) is essential to neutralize the HCl generated in situ, driving the reaction to completion and preventing the protonation of the starting amine. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive sulfonyl chloride.
-
Reagents & Materials:
-
Primary or secondary amine (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Anhydrous Pyridine or Triethylamine (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon source
-
Standard glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar). Allow the flask to cool to room temperature.
-
Amine Dissolution: Dissolve the amine (1.0 equiv) and the base (e.g., pyridine, 3.0 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.[12]
-
Reagent Addition: In a separate flask, dissolve the this compound (1.1 equiv) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.[9] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[9]
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.[9]
-
2.3. Data Presentation: Reaction Condition Variables
| Parameter | Common Choices | Rationale / Field Insight |
| Solvent | Dichloromethane (DCM), THF, Pyridine | DCM is a good general-purpose solvent. Pyridine can act as both the solvent and the base, which is convenient but can complicate workup. |
| Base | Pyridine, Triethylamine (Et₃N), DIPEA | Pyridine is often used and can catalyze the reaction. Et₃N is a stronger, non-nucleophilic base suitable for sensitive substrates. |
| Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the exothermic reaction. Some less reactive amines may require heating to proceed. |
| Equivalents | 1.1 - 1.2 equiv of sulfonyl chloride | A slight excess of the sulfonylating agent is used to ensure complete consumption of the often more valuable amine starting material. |
Advanced Strategy: In Situ Generation for Enhanced Reproducibility
Given the instability of isolated pyridine-2-sulfonyl chloride, an effective and widely adopted strategy is its in situ generation from a stable precursor, such as sodium 2-pyridinesulfinate.[9] This approach avoids the need to handle the unstable intermediate and often leads to higher yields and more consistent results.
Caption: Workflow for one-pot sulfonamide synthesis.
3.1. Protocol 3.1: In Situ Generation from Sodium 2-Pyridinesulfinate
Rationale: This one-pot, two-step procedure first involves the mild oxidation of the stable sulfinate salt to the highly reactive sulfonyl chloride using N-chlorosuccinimide (NCS). The resulting crude solution of the sulfonyl chloride is not isolated but is immediately used to sulfonylate the target amine.
-
Procedure:
-
Suspension: Suspend sodium 2-pyridinesulfinate (1.1 equiv) in anhydrous DCM under an inert atmosphere.[9]
-
Oxidation: Add N-chlorosuccinimide (1.1 equiv) in one portion. Stir the suspension at room temperature for 1 hour. The reaction progress can be observed by the formation of a precipitate (succinimide).
-
Filtration (Optional but Recommended): Filter the reaction mixture through a short plug of Celite or cotton to remove the solid byproducts.[9] Wash the plug with a small amount of anhydrous DCM.
-
Sulfonylation: Transfer the filtrate containing the freshly generated pyridine-2-sulfonyl chloride to a separate flask containing the amine (1.0 equiv) and base (e.g., pyridine, 3.0 equiv) in anhydrous DCM, pre-cooled to 0 °C.
-
Reaction & Workup: Follow steps 5-9 from Protocol 2.1.
-
Handling, Storage, and Safety
Trustworthiness through Self-Validation: A protocol's success is predicated on the integrity of the reagents. Adherence to strict handling and storage procedures is a form of self-validation for any experiment using this compound.
-
Safety Precautions: Pyridine-2-sulfonyl chloride and its hydrochloride salt are corrosive and moisture-sensitive.[3][4][13]
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Avoid inhalation of dust or vapors. May cause respiratory irritation.[13]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[13]
-
-
Storage and Handling:
-
Inert Atmosphere: Always handle the reagent under an inert atmosphere (N₂ or Ar) to prevent hydrolysis. Use anhydrous solvents and oven-dried glassware.
-
Storage: Store the reagent in a tightly sealed container at low temperatures (recommended -20 °C) in a desiccator.[7]
-
Moisture Sensitivity: The sulfonyl chloride group reacts readily with water to form the corresponding sulfonic acid, rendering the reagent inactive for sulfonamide synthesis.
-
Conclusion
This compound is an indispensable yet challenging reagent in medicinal chemistry. Its efficacy in constructing the vital pyridine-2-sulfonamide pharmacophore is well-established. Success in its application hinges on a thorough understanding of its inherent instability and the meticulous execution of anhydrous reaction techniques. By employing the general protocol or the more robust in situ generation strategy detailed in this guide, researchers can confidently and reproducibly incorporate this key building block into complex molecular architectures, paving the way for the discovery of novel therapeutic agents.
References
- Iida, T., et al. (2005). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synthesis, 2005(15), 2653-2656.
- LookChem. (n.d.). Cas 66715-65-9, PYRIDINE-2-SULFONYL CHLORIDE.
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Shavnya, A., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3232-3235.
- Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795.
- Blacker, A. J., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(3), 595-600.
- Google Patents. (n.d.). EP1734036A1 - Process for preparation of tamsulosin and its derivatives.
- ResearchGate. (n.d.). Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Stability of pyridine-2-sulfonyl chlorides as neat samples.
- Wallace, D. J., & Chen, C. Y. (2010). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 12(19), 4356-4359.
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Application Notes and Protocols: A Comprehensive Guide to the Sulfonylation of Primary Amines
Introduction
The synthesis of sulfonamides represents a cornerstone reaction in organic and medicinal chemistry. The sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The most fundamental and widely employed method for constructing this functional group is the sulfonylation of primary amines with sulfonyl chlorides. This guide provides an in-depth exploration of this critical transformation, detailing the underlying chemical principles, offering step-by-step experimental protocols, and addressing common challenges to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
I. Foundational Principles of Sulfonylation
The sulfonylation of a primary amine is a nucleophilic substitution reaction occurring at the electrophilic sulfur atom of a sulfonyl chloride.[2] The reaction proceeds through a well-established mechanism, the understanding of which is paramount for successful execution and optimization.
Mechanism of Action
The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of a chloride ion and the loss of a proton from the nitrogen atom, a process typically facilitated by a base.[2] The final product is a stable N-substituted sulfonamide.
The presence of a base is non-negotiable in this reaction. It serves to neutralize the hydrochloric acid (HCl) generated in situ.[2][3] Failure to scavenge this acidic byproduct would lead to the protonation of the starting primary amine, rendering it non-nucleophilic and effectively quenching the reaction.[2]
Caption: General mechanism for the sulfonylation of a primary amine.
II. A Comparative Overview of Common Sulfonylating Agents
The choice of sulfonylating agent is a critical parameter that influences the stability of the resulting sulfonamide and the conditions required for its potential subsequent cleavage, a key consideration in multi-step syntheses where the sulfonamide may serve as a protecting group.
| Sulfonylating Agent | Abbreviation | Key Characteristics | Deprotection Conditions |
| p-Toluenesulfonyl chloride | TsCl | Forms highly stable tosylamides; widely used for protection and in classic organic reactions.[4] | Harsh reductive or strongly acidic conditions (e.g., Na/Hg, HBr/phenol).[4] |
| Methanesulfonyl chloride | MsCl | Produces stable mesylamides; often used to activate alcohols as leaving groups.[4] | Similar to tosylamides, requiring strong reducing or acidic conditions.[4] |
| 2-Nitrobenzenesulfonyl chloride | NsCl | Nosylamides are readily cleaved under mild conditions, making it ideal for the synthesis of sensitive molecules.[4] | Mildly nucleophilic conditions, typically using a thiol and a base (Fukuyama conditions).[4] |
| 2-(Trimethylsilyl)ethanesulfonyl chloride | SES-Cl | SES-amides offer another avenue for mild deprotection.[4] | Fluoride ion sources (e.g., TBAF).[4] |
III. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the successful sulfonylation of primary amines.
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl Sulfonamides
This protocol is a robust and widely applicable method for the synthesis of a broad range of sulfonamides.
Materials:
-
Primary amine (1.0 eq)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.0-1.2 eq)
-
Anhydrous base (e.g., pyridine or triethylamine) (1.5-2.0 eq)[2]
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))[3]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent.[3]
-
Addition of Base: Add the anhydrous base (1.5-2.0 eq) to the amine solution.[2]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[2][3]
-
Addition of Sulfonyl Chloride: Slowly, and in a dropwise manner, add a solution of the sulfonyl chloride (1.0-1.2 eq) in a minimal amount of the anhydrous solvent to the cooled amine solution over a period of 15-30 minutes.[2][3]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 2-24 hours.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers successively with 1M HCl (to remove excess base), a saturated aqueous solution of NaHCO₃, and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3][5]
Protocol 2: The Hinsberg Test - A Classical Application
The Hinsberg test is a historic chemical test used to distinguish between primary, secondary, and tertiary amines.[6][7][8][9] It relies on the differential reactivity and solubility of the resulting sulfonamides.
Materials:
-
Amine sample (8-10 drops)
-
Benzenesulfonyl chloride (Hinsberg reagent) (10 drops)[6][7]
-
5% Hydrochloric acid (HCl) solution
-
Large test tube
Procedure:
-
To a large test tube, add the amine sample, benzenesulfonyl chloride, and the 10% NaOH solution.[6][7]
-
Stopper the test tube and shake vigorously for several minutes.
-
Observation 1:
-
Clear solution (single layer): Indicates a primary amine. The initially formed N-substituted sulfonamide possesses an acidic proton on the nitrogen, which is deprotonated by the excess NaOH to form a water-soluble sodium salt.[6][7][8][9]
-
Precipitate or second layer: Indicates a secondary or tertiary amine.
-
-
If a precipitate or second layer is observed:
-
Acidify the mixture with 5% HCl.
-
Observation 2:
-
Precipitate remains: Indicates a secondary amine. The N,N-disubstituted sulfonamide formed has no acidic proton and is therefore insoluble in both the basic and acidic media.[6][8]
-
Precipitate dissolves: Indicates a tertiary amine. Tertiary amines do not react to form stable sulfonamides but can promote the hydrolysis of the sulfonyl chloride. The unreacted amine dissolves in the acidic solution to form a soluble ammonium salt.[9]
-
-
-
If a clear solution was initially observed:
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Application Notes and Protocols: Pyridine-2-sulfonyl Chloride Hydrochloride in Material Science
Foreword: Unveiling the Potential of a Versatile Reagent
To the esteemed researchers, scientists, and professionals in drug development and material science, this guide serves as a comprehensive resource on the applications of Pyridine-2-sulfonyl chloride hydrochloride. This reactive compound, while known in organic synthesis, holds significant and underexplored potential in the creation of advanced materials. The incorporation of the pyridine moiety into polymer backbones, dendritic structures, and onto material surfaces imparts unique functionalities, including enhanced thermal stability, chemical resistance, and the capacity for metal coordination.[1] This document moves beyond a simple recitation of facts to provide in-depth technical insights and field-proven protocols, empowering you to harness the capabilities of this versatile reagent in your research and development endeavors.
Section 1: Foundational Knowledge - Understanding this compound
Pyridine-2-sulfonyl chloride is a highly reactive aromatic sulfonyl chloride featuring a pyridine ring substituted at the 2-position with a sulfonyl chloride group.[2] Its hydrochloride salt is often used to improve handling and stability. The key to its utility in material science lies in the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.[3] This reactivity allows for the formation of stable sulfonamide, sulfonate ester, and other linkages, effectively incorporating the functional pyridine unit into larger molecular architectures.
1.1. In-situ Generation: A Practical Necessity
Pyridine-2-sulfonyl chloride demonstrates instability, particularly in the presence of moisture, and is often freshly prepared for immediate use.[4] A common and reliable method for its synthesis is the oxidative chlorination of 2-mercaptopyridine.
Protocol 1: Laboratory-Scale Synthesis of Pyridine-2-sulfonyl Chloride
This protocol details a robust method for the in-situ generation of Pyridine-2-sulfonyl chloride, ensuring a fresh supply of the reagent for subsequent material synthesis.
Materials:
-
2-Mercaptopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Aqueous Sodium Hypochlorite Solution (10-15%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice/Salt Bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptopyridine (1.0 eq.) in concentrated sulfuric acid.
-
Cool the resulting yellow solution to approximately -15°C using an ice/salt bath.
-
Slowly add the aqueous sodium hypochlorite solution (15-20 eq.) to the cooled solution while vigorously stirring. Maintain the internal temperature of the reaction mixture below 10°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.
-
Quench the reaction by adding cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic phases and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield Pyridine-2-sulfonyl chloride as a yellowish, viscous liquid.
Expected Yield: Approximately 72%
Characterization (¹H NMR, CDCl₃): δ 7.68-7.73 (m, 1H), 8.04-8.14 (m, 2H), 8.84 (d, J=4.10 Hz, 1H).
Section 2: Synthesis of Advanced Polysulfonamides via Interfacial Polymerization
The reaction of Pyridine-2-sulfonyl chloride with diamines offers a direct route to polysulfonamides, a class of polymers known for their excellent thermal stability and mechanical properties. The incorporation of the pyridine ring into the polymer backbone can introduce additional functionalities, such as metal coordination sites for catalysis or the development of functional membranes. Interfacial polymerization is a particularly effective technique for producing thin-film composite membranes from these materials.
Causality in Experimental Design:
The choice of diamine monomer is critical as it dictates the physical and chemical properties of the resulting polysulfonamide. Aromatic diamines will generally produce more rigid and thermally stable polymers compared to aliphatic diamines. The solvent system for interfacial polymerization is chosen based on the immiscibility of the two phases and the solubility of the respective monomers. The aqueous phase typically contains the diamine and an acid scavenger (like sodium hydroxide) to neutralize the HCl byproduct of the reaction, while the organic phase contains the Pyridine-2-sulfonyl chloride.
Protocol 2: Fabrication of a Polysulfonamide Thin-Film Composite Membrane
This protocol describes the synthesis of a thin-film composite membrane by reacting Pyridine-2-sulfonyl chloride with an aromatic diamine at the interface of two immiscible liquids.
Materials:
-
m-Phenylenediamine (MPD)
-
Pyridine-2-sulfonyl chloride
-
n-Hexane
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
Polysulfone (PSf) support membrane
Procedure:
-
Aqueous Phase Preparation: Prepare a 2% (w/v) aqueous solution of m-phenylenediamine containing 1% (w/v) sodium hydroxide.
-
Organic Phase Preparation: Prepare a 0.1% (w/v) solution of freshly prepared Pyridine-2-sulfonyl chloride in n-hexane.
-
Membrane Fabrication:
-
Immerse the porous polysulfone support membrane in the aqueous MPD solution for 2 minutes.
-
Remove the membrane and gently roll with a rubber roller to remove excess solution from the surface.
-
Mount the MPD-saturated support in a frame and immerse it in the organic Pyridine-2-sulfonyl chloride solution for 1 minute.
-
A thin film of polysulfonamide will form at the interface.
-
Remove the membrane from the organic phase and heat-cure at 70°C for 5 minutes.
-
Thoroughly rinse the resulting thin-film composite membrane with deionized water and store it in water until use.
-
Data Presentation: Representative Properties of Polysulfonamide Membranes
| Property | Value |
| Pure Water Flux | 15-25 L/m²h |
| Salt Rejection (MgSO₄) | >95% |
| Operating Pressure | 10-20 bar |
Section 3: Architecturally Controlled Materials - Synthesis of Sulfonimide-Based Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The reaction of Pyridine-2-sulfonyl chloride with primary amines can be controlled to produce either sulfonamides or, with a stronger base and excess sulfonyl chloride, sulfonimides. This 1-to-2 branching capability at each amino group makes Pyridine-2-sulfonyl chloride an excellent building block for the divergent synthesis of dendrimers with a pyridine-functionalized periphery.
Visualizing the Dendrimer Growth:
The divergent synthesis of a sulfonimide-based dendrimer can be visualized as a step-wise growth from a central core.
Caption: Divergent synthesis of a sulfonimide dendrimer.
Protocol 3: Synthesis of a First-Generation (G1) Sulfonimide Dendrimer
This protocol outlines the synthesis of a G1 dendrimer using a diamine core and Pyridine-2-sulfonyl chloride as the branching unit.
Materials:
-
1,4-Diaminobutane
-
Pyridine-2-sulfonyl chloride
-
Cesium Carbonate (Cs₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Dry Pyridine
Procedure:
-
Generation 0 (G0) Synthesis (Sulfonamide Formation):
-
Dissolve 1,4-diaminobutane (1.0 eq.) in dry pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Pyridine-2-sulfonyl chloride (2.2 eq.) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the G0 sulfonamide.
-
-
Generation 1 (G1) Synthesis (Sulfonimide Formation):
-
Dissolve the G0 sulfonamide (1.0 eq.) in dichloromethane.
-
Add cesium carbonate (4.0 eq.) to the solution.
-
Add a solution of Pyridine-2-sulfonyl chloride (4.4 eq.) in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the cesium salts.
-
Wash the filtrate with water, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the G1 dendrimer.
-
Data Presentation: Expected Molecular Weights
| Generation | Theoretical Molecular Weight ( g/mol ) |
| G0 | 430.5 |
| G1 | 995.1 |
Section 4: Tailoring Surface Properties - Functionalization for Biomedical Applications
The surface properties of a material dictate its interaction with the surrounding environment. For biomedical devices, preventing bacterial adhesion and biofilm formation is a critical challenge. The pyridine moiety is known to coordinate with various metal ions, some of which possess antimicrobial properties (e.g., silver, copper). By grafting Pyridine-2-sulfonyl chloride onto a polymer surface, we can create a platform for subsequent metal ion chelation, leading to a contact-killing antibacterial surface.
Workflow for Surface Functionalization:
The process involves activating a polymer surface, grafting the pyridine-sulfonyl moiety, and finally chelating metal ions.
Caption: Workflow for creating an antibacterial surface.
Protocol 4: Surface Modification of Polyethylene with Pyridine-2-sulfonyl Chloride for Antibacterial Applications
This protocol describes the surface functionalization of polyethylene with pyridine-containing sulfonamide groups, followed by silver ion chelation to impart antibacterial properties.
Materials:
-
Polyethylene (PE) film
-
Ammonia (NH₃) gas
-
Pyridine-2-sulfonyl chloride
-
Dry Toluene
-
Silver Nitrate (AgNO₃)
-
Deionized Water
Procedure:
-
Surface Amination:
-
Place the polyethylene film in a plasma reactor.
-
Introduce ammonia gas and apply a radio-frequency plasma treatment to introduce primary amine groups onto the PE surface.
-
-
Grafting of Pyridine-2-sulfonyl Chloride:
-
Immerse the amine-functionalized PE film in a solution of Pyridine-2-sulfonyl chloride (5% w/v) in dry toluene.
-
Add a catalytic amount of a non-nucleophilic base (e.g., 2,6-lutidine).
-
Heat the reaction mixture to 60°C and stir for 12 hours under an inert atmosphere.
-
Remove the film and wash thoroughly with toluene, ethanol, and deionized water to remove any unreacted reagents.
-
-
Silver Ion Chelation:
-
Immerse the pyridine-functionalized PE film in a 0.1 M aqueous solution of silver nitrate for 24 hours at room temperature in the dark.
-
Remove the film and rinse extensively with deionized water to remove any loosely bound silver ions.
-
Dry the film under vacuum.
-
Validation: The antibacterial activity of the modified PE film can be assessed using standard assays such as the zone of inhibition test against common bacterial strains like E. coli and S. aureus.
Section 5: Concluding Remarks and Future Outlook
This compound is a potent reagent for the innovative material scientist. The protocols detailed herein provide a launchpad for the synthesis of novel polysulfonamides, precisely engineered dendrimers, and functionalized surfaces with tailored properties. The inherent characteristics of the pyridine ring—its thermal stability, chemical resistance, and metal-coordinating ability—offer a vast design space for the creation of next-generation materials for applications ranging from advanced separations and catalysis to biomedical devices and coatings. Future research will undoubtedly uncover even more sophisticated applications of this versatile building block, pushing the boundaries of material performance and functionality.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Material Science with Pyridine-2-sulfonyl Chloride: A Fluorochemical Perspective.
- CymitQuimica. (n.d.). CAS 66715-65-9: Pyridine-2-sulfonyl chloride.
- LookChem. (n.d.). Cas 66715-65-9, PYRIDINE-2-SULFONYL CHLORIDE.
- ChemicalBook. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE synthesis.
- MDPI. (2020). Sulfonimide-Based Dendrimers: Progress in Synthesis, Characterization, and Potential Applications.
- BenchChem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
- ResearchGate. (n.d.). Surface grafting of polymer brushes for antibacterial properties.
- A. G. S. (2012). Polyamide Thin Film Composite Membranes Using Interfacial Polymerization: Synthesis, Characterization and Reverse Osmosis Performance for Water Desalination. Australian Journal of Basic and Applied Sciences, 6(6), 382-391.
Sources
Application Notes & Protocols: Strategic Activation of Alcohols using Pyridine-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of an alcohol's hydroxyl group, a notoriously poor leaving group, into a reactive sulfonate ester is a cornerstone transformation in modern organic synthesis. Pyridine-2-sulfonyl chloride serves as a highly effective reagent for this purpose, activating primary and secondary alcohols by converting them into pyridine-2-sulfonate esters. This derivatization renders the carbon atom susceptible to nucleophilic attack, paving the way for a broad spectrum of subsequent S(_N)2 reactions with complete stereochemical control. This guide provides a detailed examination of the underlying mechanism, strategic applications, a comprehensive experimental protocol, and troubleshooting insights for this essential synthetic tool.
The Principle of Alcohol Activation
In nucleophilic substitution reactions, the efficacy of the leaving group is paramount. The hydroxide ion (HO⁻) is a strong base and therefore a poor leaving group, making direct displacement from an alcohol unfavorable under neutral or basic conditions.[1][2] To facilitate substitution, the hydroxyl group must first be "activated" by converting it into a group that is a weak base and stable upon departure.
Sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and pyridine-2-sulfonyl chloride, react with alcohols to form sulfonate esters. The resulting sulfonate anion is an excellent leaving group due to the stability afforded by resonance delocalization of the negative charge across the three oxygen atoms.[2][3]
The reaction of an alcohol with Pyridine-2-sulfonyl chloride in the presence of a base (e.g., pyridine) proceeds with retention of configuration at the alcohol's stereocenter. This is a critical feature of the reaction, as the carbon-oxygen bond of the alcohol substrate is not broken during the sulfonate ester formation.[3][4] The subsequent S(_N)2 reaction with a nucleophile then proceeds with a predictable inversion of configuration, providing a powerful method for stereospecific synthesis.
Mechanism of Derivatization
The activation process involves a two-step nucleophilic addition-elimination mechanism at the sulfur center.
-
Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile, attacking the highly electrophilic sulfur atom of pyridine-2-sulfonyl chloride.
-
Chloride Displacement & Deprotonation: A chloride ion is displaced, forming an oxonium intermediate. A base, typically pyridine or triethylamine, then abstracts the proton from the oxygen to yield the neutral pyridine-2-sulfonate ester and the protonated base (e.g., pyridinium chloride).[3][5]
The overall transformation is depicted below:
Caption: Mechanism of alcohol derivatization with Pyridine-2-sulfonyl chloride.
Strategic Applications in Synthesis
The primary utility of this derivatization is the creation of a versatile intermediate, the pyridine-2-sulfonate ester, which can be readily displaced by a wide array of nucleophiles.
-
Nucleophilic Substitution (S(_N)2): The activated alcohol is now primed for reaction with nucleophiles such as azides, cyanides, halides, thiolates, and carbanions to form new carbon-nitrogen, carbon-carbon, carbon-halogen, and carbon-sulfur bonds.
-
Elimination Reactions: In cases where a suitable proton is available on an adjacent carbon, the sulfonate can be eliminated to form an alkene, often under milder conditions than direct alcohol dehydration.
-
Cross-Coupling Precursors: Pyridine sulfonates can participate in certain cross-coupling reactions, serving as effective leaving groups.[6]
This strategy is frequently employed in pharmaceutical and materials science research where precise control over molecular architecture is critical.
Caption: General workflow for alcohol conversion via pyridyl-2-sulfonate activation.
Detailed Experimental Protocol
This protocol describes a general procedure for the derivatization of a primary or secondary alcohol. Reactions should be optimized for specific substrates.
Safety Precautions:
-
Pyridine-2-sulfonyl chloride hydrochloride is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents are essential for success, as the sulfonyl chloride will readily hydrolyze in the presence of water.
Materials and Reagents:
-
Alcohol substrate (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous pyridine or triethylamine (2.0 - 3.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask, flame-dried under vacuum or oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Syringes and needles
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: Place a magnetic stir bar in a flame-dried round-bottom flask. Seal the flask with a septum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Dissolution: Using a syringe, add anhydrous DCM to the flask. Dissolve the alcohol substrate (1.0 eq) and anhydrous pyridine (2.5 eq) in the solvent.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C. This is crucial to control the exothermicity of the reaction.
-
Addition of Sulfonyl Chloride: Add the this compound (1.2 eq) to the cooled solution in small portions over 10-20 minutes. A precipitate (pyridinium hydrochloride) will likely form.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting alcohol is consumed (typically 1-4 hours).
-
Work-up - Quenching: Once the reaction is complete, carefully quench it by slowly adding cold water or saturated NaHCO₃ solution to the flask while stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude sulfonate ester product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation & Troubleshooting
Table 1: Typical Reaction Parameters
| Alcohol Type | Typical Base | Temperature | Reaction Time | Expected Yield | Notes |
| Primary | Pyridine, Et₃N | 0 °C to RT | 1-3 h | > 90% | Reaction is generally fast and clean. |
| Secondary | Pyridine, Et₃N | 0 °C to RT | 2-6 h | 80-95% | Steric hindrance can slow the reaction rate. |
| Tertiary | N/A | N/A | N/A | Not Recommended | Steric hindrance around the tertiary alcohol makes the initial attack on the sulfur center highly unfavorable.[7] Elimination is a likely side reaction if any product forms. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive sulfonyl chloride (hydrolyzed). | Use a fresh bottle of the reagent or purchase new. Ensure it was stored under inert gas. |
| Insufficient base. | Ensure at least 2 equivalents of base are used to neutralize both the HCl from the reagent and the HCl generated in the reaction. | |
| Multiple Spots on TLC | Incomplete reaction. | Allow the reaction to stir for a longer duration or warm slightly (e.g., to 40 °C). |
| Product degradation on silica. | Add 1% triethylamine to the chromatography eluent to neutralize the acidic silica gel. | |
| Low Yield after Work-up | Product is water-soluble. | Perform back-extraction of the aqueous layers with the organic solvent to recover any dissolved product. |
| Hydrolysis during work-up. | Perform the aqueous work-up quickly and at cold temperatures. |
Conclusion
The derivatization of alcohols with Pyridine-2-sulfonyl chloride is a robust and reliable method for activating the hydroxyl group toward nucleophilic substitution. Its primary advantages lie in the mild reaction conditions, high yields, and, most importantly, the predictable stereochemical outcome. By converting an alcohol to a pyridyl-2-sulfonate ester, a versatile intermediate is generated, enabling synthetic chemists to readily forge a variety of chemical bonds with high fidelity. This makes the technique an invaluable tool in the synthesis of complex molecules for research, drug discovery, and materials science.
References
- Vertex AI Search, "Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion"
- Benchchem, "Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds"
- Nguyen, T. V., & Bekensir, A. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters, 16(6), 1720–1723. [Link]
- Chemistry LibreTexts, "Reactions of Alcohols" (2024).
- NTU & IRep, "ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION"
- ChemicalBook, "PYRIDINE-2-SULFONYL CHLORIDE synthesis"
- Chemistry Steps, "SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides"
- Guidechem, "What are the properties and medicinal uses of PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE?"
- The University of Northern Colorado, "Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides" (2012).
- YouTube, "Activation of Alcohols to Nucleophilic Substitution" (2024).
- Chemistry LibreTexts, "Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3" (2019).
- YouTube, "Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides" (2023).
- Master Organic Chemistry, "SOCl2 Mechanism With Alcohols, With And Without Pyridine: Nucleophilic Substitution (SN2) Versus Nucleophilic Substitution With Internal Return (SNi)" (2014). [Link]
- Reddit, "Tertiary alcohol reaction with SOCl2 and pyridine?" (2020).
- YouTube, "Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl)" (2020).
Sources
Application Notes & Protocols: A Researcher's Guide to Pyridine-2-sulfonyl Chloride Hydrochloride
Introduction: The Strategic Importance of Pyridine-2-sulfonyl Chloride Hydrochloride
This compound is a highly reactive and versatile reagent, pivotal in the fields of medicinal chemistry, agrochemical synthesis, and advanced organic materials.[1][2][3] Its utility stems from the electrophilic sulfonyl chloride moiety attached to the 2-position of the pyridine ring, a common scaffold in pharmacologically active compounds.[4][5] This arrangement allows for the efficient introduction of the pyridylsulfonyl group into a wide array of molecules, primarily through reactions with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[2][6]
However, the high reactivity of this compound necessitates a deep understanding of its stability, handling requirements, and reaction kinetics to ensure safe, reproducible, and high-yielding synthetic outcomes.[1][7] This guide provides an in-depth exploration of the experimental setup for reactions involving this compound, moving beyond simple procedural steps to explain the underlying chemical principles and rationale. We will cover critical safety protocols, detailed reaction methodologies, including in-situ generation, and troubleshooting insights to empower researchers in their synthetic endeavors.
Reagent Profile: Properties, Stability, and Handling
Physicochemical Properties
A clear understanding of the reagent's physical and chemical properties is the foundation of any successful experimental design.
| Property | Value | Source |
| CAS Number | 111480-84-3 | [8][9] |
| Molecular Formula | C₅H₅Cl₂NO₂S | [8][9] |
| Molecular Weight | 214.07 g/mol | [8][9] |
| Appearance | Colorless to pale yellow solid/liquid | [1][10] |
| Synonyms | 2-Pyridinesulfonyl chloride hydrochloride | [6] |
Stability and Reactivity Profile
The primary challenge in working with Pyridine-2-sulfonyl chloride is its inherent instability.[7][11]
-
Moisture Sensitivity: The compound reacts violently with water, hydrolyzing to the corresponding sulfonic acid and releasing toxic hydrogen chloride gas.[12] This hygroscopic nature demands that all reactions be conducted under strictly anhydrous conditions.[11]
-
Thermal Sensitivity: While specific decomposition temperatures are not widely reported, it is best practice to store the reagent at low temperatures and use it in reactions that are temperature-controlled, especially during the initial addition phase.
-
Decomposition Pathways: Heteroaromatic sulfonyl chlorides, particularly those with the sulfonyl group at the alpha-position (like pyridine-2-), can be prone to decomposition via formal extrusion of sulfur dioxide (SO₂).[13] This underscores the common practice of using the material shortly after acquisition or generating it in-situ for immediate consumption.[7][11][14]
The hydrochloride salt form enhances the compound's stability for storage compared to the free base but requires the use of a base in subsequent reactions to neutralize the HCl and liberate the reactive sulfonyl chloride.
Critical Safety & Hazard Management (EHS)
Given its hazardous nature, strict adherence to safety protocols is non-negotiable. The compound is corrosive and can cause severe skin burns, eye damage, and respiratory irritation.[1][12][15]
| Hazard Class | GHS Pictogram | Statement |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage.[15][16] |
| Skin Sensitization | Warning | H317: May cause an allergic skin reaction.[9][16] |
| Serious Eye Damage | Danger | H314: Causes severe skin burns and eye damage.[15][16] |
| Respiratory Irritation | Warning | H335: May cause respiratory irritation.[15] |
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[12][17]
-
Dispensing: Use glass or Teflon-lined spatulas for solid transfer. Avoid metal spatulas which can be corroded.
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Keep a Class D fire extinguisher (for reactive metals) and a dry chemical powder extinguisher nearby. Do not use water to extinguish fires involving this reagent.[12]
First-Aid Measures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][17]
Core Application: Synthesis of Pyridine-2-Sulfonamides
The reaction of Pyridine-2-sulfonyl chloride with a primary or secondary amine is its most common application, forming a stable sulfonamide linkage. This reaction is a cornerstone of drug discovery.[5]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. The HCl generated (both from the reaction and the starting material's salt form) is neutralized by a base, driving the equilibrium towards product formation.
Caption: General workflow for pyridine-2-sulfonamide synthesis.
Detailed Experimental Protocol
This protocol provides a general method for the sulfonylation of an amine.
Materials & Equipment:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous pyridine or Triethylamine (TEA)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
-
Standard work-up and purification glassware/reagents
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Base Addition: Add anhydrous pyridine (2.5-3.0 eq.) to the solution. Causality Note: Pyridine acts as both a solvent and an acid scavenger to neutralize the HCl salt and the HCl produced during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the sulfonyl chloride addition and minimize side reactions.
-
Reagent Addition: In a separate flask, prepare a slurry of this compound (1.1-1.2 eq.) in a small amount of anhydrous DCM. Add this slurry dropwise to the cooled amine solution over 15-30 minutes via a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Protocol: In-Situ Generation for Enhanced Reactivity & Safety
Due to its instability, generating Pyridine-2-sulfonyl chloride in-situ from a stable precursor is often the preferred industrial and laboratory method. This approach avoids handling the isolated, hazardous sulfonyl chloride.[14] The most common precursor is sodium 2-pyridinesulfinate.[14][18]
Rationale for In-Situ Generation
This one-pot, two-step method involves the initial oxidation of the stable sulfinate salt to the highly reactive sulfonyl chloride, which is then immediately consumed by the amine present in the reaction flask. This minimizes decomposition and reduces handling risks.
Caption: Workflow for in-situ generation and sulfonylation.
Detailed Experimental Protocol (In-Situ)
Procedure:
-
Precursor Suspension: In a flame-dried flask under an inert atmosphere, suspend sodium 2-pyridinesulfinate (1.2 eq.) in anhydrous DCM.[18]
-
Oxidative Chlorination: Add N-chlorosuccinimide (NCS) (1.2 eq.) to the suspension in one portion.[14]
-
Generation: Stir the mixture vigorously at room temperature for 1 hour. A fine white precipitate of sodium chloride may form. The solution now contains the crude, active Pyridine-2-sulfonyl chloride.
-
Nucleophile Addition: To this crude solution, add the amine substrate (1.0 eq.) followed by pyridine (3.0 eq.).[14][18]
-
Reaction: Stir the mixture for 3-12 hours at ambient temperature, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow steps 7 and 8 from the protocol in Section 4.2.
Troubleshooting & Advanced Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.3. Sterically hindered amine. | 1. Use fresh reagent or generate in-situ. Ensure all glassware and solvents are scrupulously dry.2. Increase equivalents of base (3-4 eq.).3. Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like 1,4-dioxane) and extend reaction time. |
| Multiple Byproducts | 1. Reaction run at too high a temperature.2. Presence of water causing hydrolysis.3. Di-sulfonylation of a primary amine. | 1. Maintain 0 °C during addition and run at room temperature.2. Use anhydrous solvents and reagents.3. Use a 1:1 stoichiometry of amine to sulfonyl chloride; add the sulfonyl chloride slowly to the amine solution. |
| Difficult Purification | 1. Excess pyridine remaining.2. Water-soluble byproducts. | 1. Perform an acidic wash (e.g., 1M HCl or sat. NH₄Cl) during work-up.2. Ensure thorough aqueous washes (water, brine) to remove salts and succinimide (from NCS method). |
References
- The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.
- NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides | Request PDF.
- Cas 66715-65-9,PYRIDINE-2-SULFONYL CHLORIDE. lookchem. [Link]
- Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675. PubChem. [Link]
- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]
- Stability of pyridine-2-sulfonyl chlorides as neat samples.
- Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
- This compound | C5H5Cl2NO2S | CID 13791306. PubChem. [Link]
- General preparation method of sulfonyl chloride.
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Sulfonyl chloride synthesis by chlorosulfon
- The Role of Pyridine-2-sulfonyl Chloride in Custom Synthesis Projects. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
- Proposed mechanism of sulfonylation with sulfonyl chlorides.
- Synthesis method of pyridine-3-sulfonyl chloride.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
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Pyridine-2-sulfonyl Chloride Hydrochloride: A Comprehensive Guide to the Synthesis of Pyridylsulfonyl-Containing Molecules
Abstract
The pyridylsulfonyl moiety is a privileged scaffold in modern medicinal and agrochemical chemistry, imparting unique physicochemical and pharmacological properties to parent molecules.[1][2][3] Pyridine-2-sulfonyl chloride hydrochloride serves as a highly reactive and versatile reagent for the direct introduction of this critical functional group. This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed, field-proven protocols for the effective use of this reagent. We will delve into the causality behind experimental choices, from reaction setup to troubleshooting, ensuring a robust understanding of the underlying chemistry. This document is designed to be a self-validating system, offering reliable methodologies for the synthesis of sulfonamides and sulfonate esters, supported by authoritative references and visual aids to streamline laboratory implementation.
Introduction: The Strategic Importance of the Pyridylsulfonyl Group
The pyridine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, modulate pKa, and serve as a bioisosteric replacement for a phenyl group.[2][3] When combined with a sulfonyl group, the resulting pyridylsulfonyl framework offers a unique combination of electronic and steric properties.[4] Sulfonamides, in particular, are a cornerstone of medicinal chemistry, known for their roles as antibiotics, diuretics, and enzyme inhibitors.[1][5] The pyridine-2-sulfonyl group, specifically, is a key component in various biologically active compounds, including potent enzyme inhibitors and potassium-competitive acid blockers (P-CABs) like Vonoprazan.[6][7]
Pyridine-2-sulfonyl chloride, often used as its more stable hydrochloride salt, is a potent electrophile that readily reacts with a wide range of nucleophiles.[8][9] Its high reactivity, however, also brings challenges, primarily its instability and sensitivity to moisture.[10][11] This guide will address these challenges head-on, providing protocols that maximize efficiency while ensuring safety and reproducibility.
Reagent Profile: this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [12] |
| Synonyms | 2-Pyridinesulfonyl chloride hydrochloride | [12] |
| CAS Number | 689-718-9 (for hydrochloride); 66715-65-9 (for free base) | [8][12] |
| Molecular Formula | C₅H₅Cl₂NO₂S | [12] |
| Molecular Weight | 214.07 g/mol | [12] |
| Appearance | Yellowish to brown crystalline solid or colorless to pale yellow liquid | [8][9][13] |
| Key Hazards | Corrosive, moisture-sensitive, causes skin and eye irritation | [9] |
| Storage | Store at -20°C under an inert atmosphere. Highly sensitive to moisture. | [10] |
Handling and Storage Considerations:
Due to its instability, pyridine-2-sulfonyl chloride is often generated in situ or used as a freshly prepared solution.[10][14][15] The hydrochloride salt offers improved handling stability compared to the free base. It is imperative to handle this reagent under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon). All glassware should be flame-dried or oven-dried before use. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[9]
Core Application: Synthesis of N-Aryl and N-Alkyl Pyridine-2-sulfonamides
The most common application of pyridine-2-sulfonyl chloride is the sulfonylation of primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental for accessing a vast chemical space relevant to drug discovery.
General Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride, which is scavenged by a base.
Caption: General mechanism for the sulfonylation of amines.
Detailed Experimental Protocol: General Procedure for Amine Sulfonylation
This protocol is a robust starting point for the sulfonylation of a wide range of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Anhydrous pyridine or triethylamine (Et₃N) (2.0-3.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol).
-
Dissolution: Dissolve the amine in anhydrous DCM (5-10 mL).
-
Base Addition: Add anhydrous pyridine (3.0 mmol, 3.0 eq) or Et₃N (2.0 mmol, 2.0 eq) to the solution. The use of pyridine as both a base and a solvent is also common.[16][17]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize side-product formation.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 mmol, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).[18]
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. The bicarbonate wash removes any excess HCl and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Causality and Optimization: A Scientist's Perspective
-
Choice of Base: Pyridine is often the base of choice as it can also serve as the solvent and is generally non-nucleophilic enough to not compete with the amine substrate.[17][18] Triethylamine is a stronger, non-nucleophilic base suitable for less reactive amines. For highly sensitive substrates, a sterically hindered base like 2,6-lutidine can be employed to prevent side reactions.[18]
-
Stoichiometry: A slight excess of the sulfonyl chloride is used to ensure complete consumption of the often more valuable amine substrate.
-
Temperature Control: The initial cooling to 0 °C is crucial. The reaction is exothermic, and uncontrolled temperature increases can lead to the degradation of the unstable sulfonyl chloride and the formation of undesired byproducts.
-
Troubleshooting Di-sulfonylation: Primary amines can sometimes undergo di-sulfonylation, forming a Py-SO₂-N(R)-SO₂-Py species. To mitigate this, use a slight excess of the primary amine (1.1-1.2 eq) relative to the sulfonyl chloride and ensure slow, dropwise addition of the sulfonyl chloride solution at low temperature.[18]
Sources
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Application Notes & Protocols: Microwave-Assisted Sulfonylation of Amines for Accelerated Drug Discovery
An Application Guide for Researchers and Drug Development Professionals
Abstract
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. Traditional methods for the synthesis of these vital compounds often involve long reaction times, harsh conditions, and the use of hazardous reagents. This guide provides a comprehensive overview and detailed protocols for the application of microwave-assisted organic synthesis (MAOS) to the sulfonylation of amines. By leveraging the principles of dielectric heating, MAOS offers a transformative approach that dramatically accelerates reaction rates, improves yields, and promotes greener chemical practices. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of sulfonamide libraries with greater efficiency and sustainability.
Introduction: The Need for Speed in Sulfonamide Synthesis
Sulfonamides (R-SO₂NR'R'') are a critical pharmacophore, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The conventional synthesis typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. However, these methods are often plagued by limitations:
-
Long Reaction Times: Many reactions require several hours or even days to reach completion at ambient or moderately elevated temperatures.
-
Harsh Conditions: Achieving reasonable reaction rates may necessitate high temperatures, leading to potential side reactions and product degradation.
-
Reagent Instability: Many sulfonyl chlorides are unstable and sensitive to moisture, making them difficult to handle and store.
-
Environmental Concerns: The use of large volumes of volatile and often toxic organic solvents contributes to significant chemical waste.
Microwave-assisted organic synthesis (MAOS) directly addresses these challenges. As a green chemistry technique, MAOS utilizes microwave energy to heat reactions volumetrically and efficiently, leading to remarkable rate enhancements. The key advantages in the context of sulfonylation include:
-
Drastic Reduction in Reaction Time: Reactions are often completed in minutes instead of hours.
-
Increased Yields and Purity: Rapid and uniform heating minimizes the formation of by-products.
-
Energy Efficiency: Microwaves heat the reactants directly, not the vessel, leading to significant energy savings.
-
Compatibility with Greener Solvents: The efficiency of microwave heating often allows for the use of less solvent or more environmentally benign solvent systems.
This guide will delve into the mechanistic principles, provide robust protocols, and explore the factors that govern the efficiency of this powerful technique.
Figure 1: A high-level comparison of conventional vs. microwave-assisted sulfonylation workflows.
Mechanistic Insights: How Microwaves Accelerate Sulfonylation
The dramatic rate enhancements observed in MAOS are a direct result of the unique mechanism of microwave heating, which differs fundamentally from conventional conductive heating. The two primary mechanisms are Dipolar Polarization and Ionic Conduction .
-
Dipolar Polarization: Polar molecules, such as the amine, sulfonyl chloride, and polar solvents, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, which translates into intense, uniform heat throughout the reaction medium.
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts from the base), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this rapid ion movement generate heat.
This process of "volumetric heating" ensures that energy is delivered directly and homogeneously to the reactants and solvent. This avoids the slow process of thermal conduction from the walls of the vessel and can lead to temperatures far above the solvent's conventional boiling point in a sealed, pressurized vessel—a phenomenon known as superheating. This rapid rise to and maintenance of a precise reaction temperature is the primary driver for the observed acceleration of reaction kinetics.
Figure 2: Mechanism of microwave energy transfer leading to reaction acceleration.
General Protocol: Microwave-Assisted Sulfonylation of Aniline
This protocol provides a validated starting point for the sulfonylation of a model amine. It should be adapted based on the specific substrates and available microwave synthesis equipment.
Safety: Microwave reactions in sealed vessels can generate significant pressure. Always use appropriate personal protective equipment (PPE), including safety glasses and lab coats. Ensure the microwave reactor is equipped with reliable pressure and temperature sensors and operate it behind a blast shield.
Equipment and Reagents:
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a stir bar
-
Aniline (purified)
-
p-Toluenesulfonyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), HPLC grade
-
Ethyl acetate and Hexane for work-up
-
Saturated aqueous sodium bicarbonate (NaHCO₃) and brine
Step-by-Step Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add aniline (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add potassium carbonate (2.0 mmol, 2.0 eq) as the base.
-
Solvent Addition: Add 3 mL of acetonitrile as the solvent.
-
Substrate Addition: Add p-toluenesulfonyl chloride (1.1 mmol, 1.1 eq).
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Set the reaction parameters:
-
Temperature: 120 °C (Use dynamic power control to hold this temperature)
-
Reaction Time: 10 minutes
-
Stirring: On
-
-
Cooling: After irradiation, allow the vessel to cool to room temperature (typically via a jet of compressed air in the instrument).
-
Work-up:
-
Open the vial and transfer the contents to a separatory funnel containing 20 mL of ethyl acetate.
-
Wash the mixture sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel to yield the pure N-phenyl-4-methylbenzenesulfonamide.
Figure 3: Step-by-step experimental workflow for microwave-assisted sulfonylation.
Factors Influencing Reaction Efficiency
Optimizing a microwave-assisted sulfonylation requires careful consideration of several interconnected parameters.
Solvent Choice
The ability of a solvent to absorb microwave energy is crucial. Solvents are generally classified based on their dielectric properties, specifically the tangent delta (tan δ) value, which measures the efficiency of converting microwave energy into heat.
| Absorption | Solvents | Characteristics & Use Case |
| High | Ethanol, Methanol, DMF | Heat very rapidly. Ideal for fast reactions but may require power modulation to avoid overshooting the target temperature. |
| Medium | Acetonitrile, 2-Propanol | Good all-purpose solvents that heat well and allow for controlled temperature ramping. |
| Low / None | Toluene, Hexane, Dioxane | Do not heat effectively on their own. Can be used if a reactant or catalyst is a strong microwave absorber, or as a heat sink. |
Solvent-free conditions represent an even greener approach. In these cases, one of the liquid reagents can act as the solvent, or the reaction can be performed between solids, often with a solid support. This minimizes waste and simplifies purification.
Base Selection
The base is critical for neutralizing the HCl generated during the reaction, driving it to completion. Common choices include:
-
Inorganic bases (K₂CO₃, Cs₂CO₃, MgO): Often used in polar solvents. They are effective but can create heterogeneous mixtures.
-
Organic bases (Triethylamine, DIPEA): Soluble in a wider range of organic solvents, creating homogeneous reaction mixtures.
The choice of base can influence reaction rates and should be optimized for the specific substrate combination.
Substrate Scope
Microwave irradiation is effective for a wide range of amines and sulfonyl sources.
-
Amines: Both primary and secondary aliphatic and aromatic amines are suitable substrates. Sterically hindered amines that react slowly under conventional heating often show significantly improved conversion with microwave assistance.
-
Sulfonyl Source: While sulfonyl chlorides are common, microwave methods enable the use of more stable precursors like sulfonic acids (activated in situ) or their sodium salts, avoiding the need to handle unstable intermediates.
Table 1: Example Conditions for Microwave-Assisted Sulfonamide Synthesis
| Amine | Sulfonyl Source | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Aniline | p-Toluenesulfonyl chloride | K₂CO₃ | Acetonitrile | 120 | 10 | >95 | (Adapted from) |
| Morpholine | Benzenesulfonyl chloride | None | None | 100 | 3 | 97 | |
| Glycine methyl ester | Dansyl chloride | K₂CO₃ | DMF | 100 | 5 | 92 | (General) |
| Benzylamine | 4-Nitrobenzenesulfonic acid | TCT/TEA | Acetone/Water | 80/50 | 20+10 | 94 |
TCT = 2,4,6-trichloro--triazine, TEA = Triethylamine. The last entry refers to a two-step, one-pot procedure.
Figure 4: Key factors influencing the efficiency of microwave-assisted sulfonylation.
Advanced Protocol: Direct Synthesis from Sulfonic Acids
A significant advancement in green chemistry is avoiding the use of unstable sulfonyl chlorides altogether. The following protocol, adapted from the work of De Luca and Giacomelli, demonstrates a microwave-assisted synthesis of sulfonamides directly from stable sulfonic acids.
Principle: A sulfonic acid is activated in situ using 2,4,6-trichloro--triazine (TCT). The resulting active intermediate readily reacts with an amine in a second microwave step to form the desired sulfonamide. This one-pot, two-step procedure is highly efficient and broad in scope.
Step-by-Step Protocol:
-
Activation Step:
-
In a 10 mL microwave vial, combine the sulfonic acid (1.0 mmol), TCT (0.4 eq), and triethylamine (1.0 mmol) in 3 mL of acetone.
-
Seal the vial and irradiate at 80 °C for 20 minutes .
-
-
Cooling: Cool the vial to room temperature.
-
Amination Step:
-
To the same vial, add the amine (1.2 mmol) and 1 mL of 2M aqueous sodium hydroxide (NaOH).
-
Reseal the vial and irradiate at 50 °C for 10 minutes .
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product as needed.
-
This method is highly effective for a wide variety of aromatic and aliphatic sulfonic acids and primary/secondary amines, providing excellent yields and purity while enhancing laboratory safety and sustainability.
Conclusion and Future Outlook
Microwave-assisted sulfonylation of amines is a robust, efficient, and green technology that has revolutionized an essential transformation in medicinal chemistry. By providing rapid, uniform, and controlled heating, it drastically cuts reaction times, improves yields, and expands the possibilities for substrate combinations. Its adoption allows for the rapid generation of diverse sulfonamide libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. As microwave technology continues to evolve, its integration into automated and flow-chemistry platforms promises even greater throughput and efficiency, solidifying its role as an indispensable tool for the modern synthetic chemist.
References
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.
- Cravotto, G., et al. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. MDPI. [Link]
- Gul, H. I., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 133-138. [Link]
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.
- Zolfigol, M. A., et al. (2012). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
- Blank, B., et al. (2011). Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. ACS Sustainable Chemistry & Engineering. [Link]
- Bari, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
- Taylor, L. S., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- Varese, M., et al. (2023). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry. [Link]
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2, 214-226. [Link]
- International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD, 8(6). [Link]
- ANU Books Publisher & Distributor. (n.d.). Role of Microwave in Pharmaceutical Sciences. ANU Books. [https://anubooks.com/j-1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69-70-71-72-73-74-75-76-77-78-79-80-81-82-83-84-85-86-87-88-89-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-1162-1163-1164-1165-1166-1167-1168-1169-1170-1171-1172-1173-1174-1175-1176-1177-1178-1179-1180-1181-1182-1183-1184-1185-1186-1187-1188-1189-1190-1191-1192-1193-1194-1195-1196-1197-1198-1199-1200-1201-1202-1203-1204-1205-1206-1207-1208-1209-1210-1211-1212-1213-1214-1215-1216-121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The Strategic Use of Pyridine-2-sulfonyl Chloride Hydrochloride in the Synthesis of Kinase Inhibitors: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Pyridine-2-sulfonyl chloride hydrochloride, a pivotal reagent in the synthesis of kinase inhibitors. We will delve into the mechanistic principles of its reactivity, provide detailed, field-proven protocols for its application, and contextualize its role within the broader landscape of kinase inhibitor drug discovery. This document is designed to bridge the gap between theoretical chemistry and practical application, offering actionable insights for professionals in medicinal chemistry and drug development.
Introduction: The Significance of the Pyridyl-Sulfonamide Moiety
This compound is an aromatic sulfonyl chloride featuring a pyridine ring, a structure of significant interest in medicinal chemistry.[1] Its utility lies in its ability to react with primary and secondary amines to form sulfonamides, a functional group (scaffold) that is a cornerstone of modern pharmacology.[2][3] The sulfonamide linkage is present in a vast array of clinically successful drugs, valued for its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and for its capacity to form crucial hydrogen bonds with biological targets.[2][3]
In the context of kinase inhibitors, the pyridyl-sulfonyl moiety offers a unique combination of properties:
-
Hydrogen Bonding: The sulfonamide group's oxygen and nitrogen atoms are excellent hydrogen bond donors and acceptors, enabling strong and specific interactions with the hinge region of the ATP-binding pocket of many kinases.
-
Structural Rigidity and Vectorial Orientation: The pyridine ring introduces a defined structural element, allowing chemists to project substituents into specific regions of the kinase active site to enhance potency and selectivity.
-
Modulation of Physicochemical Properties: The inclusion of this scaffold can improve critical drug-like properties such as solubility and metabolic stability.[4]
This guide will focus on the practical aspects of using this compound to forge these critical sulfonamide bonds in the synthesis of potential kinase inhibitors.
The Core Reaction: Mechanistic Insights into Sulfonamide Synthesis
The synthesis of sulfonamides from Pyridine-2-sulfonyl chloride is fundamentally a nucleophilic acyl substitution reaction. The process is robust and broadly applicable to a wide range of amine substrates.
The Reaction Mechanism
The reaction proceeds via a well-established mechanism. The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a chloride ion as the leaving group and the loss of a proton from the nitrogen (typically facilitated by a base), results in the formation of the stable sulfonamide bond.
Caption: Mechanism of Sulfonamide Bond Formation.
This reaction is generally fast and high-yielding, and its efficiency is a primary reason for the widespread use of sulfonyl chlorides in medicinal chemistry.[3]
Protocols for Application: From Reagent to Product
Due to its reactivity, particularly its sensitivity to moisture, this compound requires careful handling.[1][5] While it can be purchased, many protocols utilize freshly prepared material to ensure maximum reactivity.[5]
Protocol 1: General Sulfonylation of an Amine
This protocol describes a general method for the reaction of an amine with commercially available or pre-synthesized this compound.
Materials:
-
Amine substrate (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA)) (2.0 - 3.0 equiv)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate in the chosen anhydrous aprotic solvent.
-
Base Addition: Add the base to the solution and stir for 5-10 minutes at room temperature. If the amine substrate is a hydrochloride salt, an additional equivalent of base is required.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.
-
Reagent Addition: Add the this compound portion-wise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM. Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any unreacted sulfonyl chloride and acidic byproducts), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Caption: General Experimental Workflow for Sulfonylation.
Protocol 2: In Situ Generation and Use of Pyridine-2-sulfonyl Chloride
For optimal results, especially in complex syntheses, generating the sulfonyl chloride immediately before use is a common strategy.[5][6] One established method involves the oxidative chlorination of a corresponding thiol or sulfinate salt.
Materials:
-
Sodium 2-pyridinesulfinate (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Amine substrate (0.5 equiv relative to sulfinate)
-
Pyridine (3.0 equiv relative to amine)
Step-by-Step Procedure:
-
Generation of Sulfonyl Chloride: To a suspension of sodium 2-pyridinesulfinate in anhydrous DCM, add NCS. Stir the mixture at room temperature for 1 hour.[6] The reaction generates Pyridine-2-sulfonyl chloride in solution.
-
Filtration: Filter the reaction mixture through a short plug of Celite to remove solid byproducts. The filtrate contains the crude sulfonyl chloride.[6]
-
Sulfonylation: To the filtrate containing the freshly prepared Pyridine-2-sulfonyl chloride, add the amine substrate and pyridine (as the base).[6]
-
Reaction & Work-up: Stir the mixture for 3 hours at ambient temperature.[6] Monitor the reaction by TLC or LC-MS. Once complete, proceed with the work-up, extraction, and purification as described in Protocol 1.
This in situ approach avoids the isolation of the often unstable sulfonyl chloride, potentially leading to higher overall yields in multi-step syntheses.[5]
Application in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This process is a fundamental mechanism of cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.
Caption: Simplified Kinase Signaling Cascade.
Exemplary Synthesis of a Kinase Inhibitor Precursor
The literature provides examples where sulfonyl chlorides are coupled with complex amine fragments to build kinase inhibitors. For instance, in the synthesis of pyrimidine-based Aurora kinase inhibitors, various sulfonyl chlorides are reacted with a core amine structure to explore structure-activity relationships (SAR).[7]
A representative reaction, adapted from a described synthesis, is the coupling of an amine hydrochloride salt with a sulfonyl chloride.[7]
Table 1: Representative Sulfonylation Reaction Data
| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-[4-(3-amino-2-fluorophenyl)-...]-pyrimidinamine | Pyridine-2-sulfonyl chloride (in situ) | Pyridine | DCM | 3 | 12 | [6] |
| (S)-3-aminopyrrolidine derivative | Various Sulfonyl Chlorides | T3P / Pyridine | DCM | - | 44-85 | [7] |
| α-amino acid ester hydrochloride | p-toluenesulfonyl chloride | None (Microwave) | - | 0.1-0.2 | 77-85 | [8] |
Note: Yields are highly substrate-dependent. The data presented illustrates the general applicability and conditions.
Safety, Handling, and Storage
Safety Precautions:
-
This compound is a reactive and corrosive compound.[1] It should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
The reagent is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water, releasing corrosive HCl gas.
Handling and Storage:
-
Always handle under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and alcohols.
-
For long-term storage, keeping the reagent in a desiccator is recommended.
Conclusion
This compound stands out as a versatile and powerful reagent in the medicinal chemist's toolbox. Its ability to efficiently form the pyridyl-sulfonamide moiety makes it invaluable for the synthesis of kinase inhibitors. By providing critical hydrogen bonding interactions and a vector for SAR exploration, this scaffold continues to feature prominently in the design of next-generation therapeutics. A thorough understanding of its reactivity, coupled with meticulous execution of the protocols outlined in this guide, will empower researchers to effectively leverage this reagent in their drug discovery programs.
References
- Royal Society of Chemistry. (n.d.). Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides and sulfonic esters. RSC Advances.
- Barreiro, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides.
- ResearchGate. (n.d.). NaClO 2 -mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine-2-sulfonyl Chloride in Custom Synthesis Projects.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- LookChem. (n.d.). Cas 66715-65-9,PYRIDINE-2-SULFONYL CHLORIDE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Material Science with Pyridine-2-sulfonyl Chloride: A Fluorochemical Perspective.
- ScienceDirect. (n.d.). Synthesis of Sulfonamides.
- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
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Application Note: Utilization of Pyridine-2-sulfonyl chloride hydrochloride for the Facile Preparation of High-Purity Analytical Standards
Introduction
In the realms of pharmaceutical research, drug development, and quality control, the availability of high-purity analytical standards is paramount for the accurate quantification and identification of active pharmaceutical ingredients (APIs), their metabolites, and related impurities. The synthesis of these standards often requires robust and high-yielding chemical transformations. Pyridine-2-sulfonyl chloride hydrochloride has emerged as a valuable reagent for this purpose, primarily due to its utility in the formation of stable sulfonamide linkages.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for the preparation of analytical standards. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and outline the necessary analytical techniques for the characterization and validation of the synthesized standards.
Chemical Rationale: The Utility of this compound
Pyridine-2-sulfonyl chloride is a potent electrophile that readily reacts with primary and secondary amines to form highly stable sulfonamides.[3] The presence of the pyridine ring introduces a useful chromophore, often enhancing the detectability of the resulting derivative in UV-based analytical techniques such as High-Performance Liquid Chromatography (HPLC). The hydrochloride salt form enhances the stability and handling of the reagent.
The core reaction involves the nucleophilic attack of an amine on the electron-deficient sulfur atom of the sulfonyl chloride group, leading to the displacement of the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The selection of an appropriate base and solvent system is crucial for optimizing the reaction yield and purity of the final product.
Experimental Protocol: Synthesis of a Model Sulfonamide Analytical Standard
This protocol details the synthesis of a model analytical standard, N-benzylpyridine-2-sulfonamide, from benzylamine and this compound. This procedure can be adapted for a wide range of primary and secondary amine-containing compounds.
Materials and Reagents:
-
This compound (≥97% purity)
-
Benzylamine (≥99% purity)
-
Triethylamine (TEA) (≥99% purity)
-
Dichloromethane (DCM), anhydrous (≥99.8% purity)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography (e.g., 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
Safety Precautions:
-
This compound is corrosive and can cause severe skin burns and eye damage.[4][5][6] It may also cause an allergic skin reaction.[4] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6]
-
In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes and seek medical attention.[5][6]
-
If swallowed, rinse mouth with water and do not induce vomiting.[4][5] Seek immediate medical attention.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of a sulfonamide analytical standard.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-benzylpyridine-2-sulfonamide.
Characterization and Validation of the Analytical Standard
The identity and purity of the synthesized analytical standard must be rigorously confirmed using a combination of analytical techniques.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized sulfonamide. The spectra should be consistent with the expected structure, and all signals should be assigned.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the analytical standard. A high-purity standard should exhibit a single major peak, typically with a purity of ≥98%.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the S=O stretches of the sulfonamide group.
Typical Analytical Data Summary:
| Technique | Parameter | Expected Result for N-benzylpyridine-2-sulfonamide |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to the aromatic protons of the pyridine and benzyl groups, and the methylene protons of the benzyl group. |
| ¹³C NMR | Chemical Shifts (δ) | Resonances for all unique carbon atoms in the molecule. |
| HRMS | [M+H]⁺ | Calculated and found mass should agree within a narrow tolerance (e.g., <5 ppm). |
| HPLC | Purity | ≥98% by peak area. |
| FTIR | Wavenumber (cm⁻¹) | Characteristic absorption bands for S=O stretching (approx. 1350-1300 and 1160-1140 cm⁻¹). |
Conclusion
This compound is a versatile and effective reagent for the synthesis of sulfonamide-based analytical standards. The protocol outlined in this application note provides a reliable method for the preparation of high-purity standards suitable for use in a variety of analytical applications. By following the detailed experimental procedure and employing the recommended characterization techniques, researchers can confidently synthesize and validate the analytical standards necessary for their work in drug discovery, development, and quality assurance.
References
- Tsuji K. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed.
- Slideshare. Analysis of sulfonamides.
- Journal of the Association of Official Analytical Chemists. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Tsuji K, Rahn PD. Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. PubMed.
- YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
- USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides.
- ResearchGate. Single‐step synthesis of sulfonylureas from sulfonyl chlorides and amines.
- LookChem. Cas 66715-65-9,PYRIDINE-2-SULFONYL CHLORIDE.
- Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- University of California, Irvine. Synthesis of sulfonyl chloride substrate precursors.
- ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- ResearchGate. A) Derivatization of complex sulfonamides through the parent sulfonyl...
- National Institutes of Health. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry.
- ResearchGate. NaClO 2 -mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides.
- Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review.
- ResearchGate. Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
- Royal Society of Chemistry. Synthesis of Sulfonamides.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Catalytic Systems for Enhancing Pyridine-2-sulfonyl chloride hydrochloride Reactivity
An in-depth guide to enhancing the reactivity of Pyridine-2-sulfonyl chloride hydrochloride through advanced catalytic systems, designed for researchers, scientists, and professionals in drug development.
Abstract
This compound is a pivotal reagent in medicinal chemistry, serving as a precursor for a wide array of pyridine-containing sulfonamides, a motif present in numerous pharmacologically active compounds[1]. However, its utility is often hampered by challenges related to its moderate reactivity and inherent instability, especially in the presence of moisture[2][3]. This guide provides a comprehensive overview of modern catalytic strategies designed to overcome these limitations. We will delve into the mechanistic underpinnings of nucleophilic catalysis with 4-dimethylaminopyridine (DMAP), explore the scope of metal-catalyzed cross-coupling reactions, and introduce the latest advancements in photoredox-mediated transformations. Each section includes field-tested insights, detailed experimental protocols, and data-driven comparisons to empower researchers to select and implement the optimal catalytic system for their synthetic challenges.
The Challenge: Balancing Stability and Reactivity
Pyridine-2-sulfonyl chloride is a highly valuable electrophile for introducing the 2-pyridylsulfonyl group[4]. However, its hydrochloride salt form, while improving shelf-life, can complicate reactions. The free base is often unstable, making its in-situ generation or use of stable surrogates a common strategy[2]. The core challenge lies in activating the sulfonyl chloride for efficient reaction with a broad range of nucleophiles (amines, alcohols, organometallics) under mild conditions that preserve sensitive functional groups elsewhere in the molecule.
Caption: The dual challenge of instability and reactivity with Pyridine-2-sulfonyl chloride.
Nucleophilic Catalysis: The DMAP Effect
One of the most effective and widely adopted strategies for enhancing sulfonylation reactions is the use of a nucleophilic catalyst, with 4-dimethylaminopyridine (DMAP) being the preeminent example.
Mechanistic Rationale: Beyond a Simple Base
Unlike non-nucleophilic sterically hindered bases such as triethylamine (Et₃N) or 2,4,6-collidine, DMAP actively participates in the reaction mechanism. It functions as a superior nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride faster than the primary nucleophile (e.g., an amine or alcohol)[5]. This initial attack forms a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride due to the positive charge on the pyridine nitrogen. The target nucleophile then readily attacks this activated intermediate, displacing the stable DMAP molecule and regenerating the catalyst.
DFT calculations have shown that the energy barrier for the formation and reaction of the sulfonyl-DMAP intermediate is significantly lower than that for the direct reaction or reactions involving intermediates from less nucleophilic bases like collidine[6][7]. This catalytic nucleophilic addition mechanism is crucial for reactions involving weak nucleophiles or sterically hindered substrates[5].
Sources
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- 6. researchgate.net [researchgate.net]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Overcoming Low Yields in Sulfonamide Synthesis with Pyridine-2-sulfonyl chloride hydrochloride
Welcome to our specialized technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of sulfonamide synthesis, particularly when utilizing Pyridine-2-sulfonyl chloride hydrochloride. The synthesis of N-heteroaryl sulfonamides is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] However, the journey from starting materials to the final product can be fraught with challenges, most notably, low reaction yields. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and a causal understanding of the underlying chemical principles to empower you to optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides a foundational understanding of the critical factors influencing the success of your sulfonamide synthesis.
Q1: My sulfonamide reaction using this compound is consistently resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in this specific sulfonamide synthesis often stem from a few critical areas. The primary suspect is the stability of the this compound itself. This reagent is known to be highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.[3][4] Another key area to scrutinize is the choice and handling of the base and solvent, as these significantly impact the nucleophilicity of your amine and the stability of the reactants.[3]
Q2: How can I assess the quality of my this compound before starting the reaction?
A2: It is highly recommended to use freshly prepared or purchased this compound.[5][6] Over time, exposure to atmospheric moisture can lead to hydrolysis.[3] While a pungent odor is characteristic, it is not a reliable indicator of purity.[5][6] If you suspect degradation, it is best to acquire a fresh batch of the reagent.
Q3: Is an aqueous base, such as sodium hydroxide, a suitable option for this reaction?
A3: While Schotten-Baumann conditions using an aqueous base are possible for some sulfonamide syntheses, it is generally not recommended when working with sensitive sulfonyl chlorides like the pyridine-2-substituted variant. The presence of water significantly increases the risk of hydrolyzing your starting material.[3] For laboratory-scale synthesis, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred approach to minimize this side reaction.[3]
Q4: What is the optimal temperature for conducting the reaction?
A4: The reaction is typically initiated at a low temperature, such as 0 °C, to control the initial exothermic reaction upon adding the sulfonyl chloride.[3] The reaction is then often allowed to warm to room temperature and stirred for several hours.[3] If the reaction is sluggish, gentle heating may be necessary; however, excessive heat can promote the formation of unwanted byproducts.[4]
II. Troubleshooting Guide: Diagnosing and Resolving Low Yields
This guide provides a systematic approach to identifying and addressing specific issues that can arise during the synthesis of sulfonamides with this compound.
Issue 1: Low or No Product Formation
The complete or near-complete absence of your desired sulfonamide product is a common and frustrating issue. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for low sulfonamide yield.
Detailed Causal Analysis & Solutions:
-
Cause A: Hydrolysis of this compound. This is the most frequent culprit. The sulfonyl chloride functional group is highly electrophilic and readily reacts with water, converting it to the unreactive sulfonic acid.[3][4] The hydrochloride salt form can also attract atmospheric moisture, exacerbating the problem.[7]
-
Solution: Implement Strict Anhydrous Conditions. All glassware must be oven or flame-dried immediately before use. Anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system, are essential.[3] The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[3][4]
-
-
Cause B: Inappropriate Base or Incorrect Stoichiometry. The reaction of an amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A base is required to scavenge this HCl.
-
Solution: Utilize a Non-Nucleophilic Organic Base. Tertiary amines like pyridine or triethylamine (TEA) are commonly used as they are non-nucleophilic and will not compete with your primary or secondary amine in reacting with the sulfonyl chloride.[3] A slight excess of the base (typically 1.5 to 2.0 equivalents) is recommended to ensure complete neutralization of the generated HCl.[8]
-
-
Cause C: Low Nucleophilicity of the Amine. Amines with electron-withdrawing groups or significant steric hindrance may exhibit reduced nucleophilicity, leading to a sluggish or incomplete reaction.
-
Solution: Optimize Reaction Parameters. For less reactive amines, increasing the reaction temperature may be necessary. Switching to a more polar aprotic solvent, such as acetonitrile or DMF, can sometimes enhance the reaction rate.
-
Issue 2: Presence of Multiple Products and Purification Difficulties
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of side products, which can complicate purification and lower the yield of the desired sulfonamide.
Potential Side Reactions and Solutions:
-
Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product.
-
Solution: Control Stoichiometry. Use a slight excess of the amine (around 1.1 to 1.2 equivalents) relative to the sulfonyl chloride to favor the formation of the mono-sulfonated product.[3] Adding the sulfonyl chloride solution slowly to the amine solution at a low temperature can also help to minimize this side reaction.
-
-
Formation of Sulfonic Acid: As previously discussed, this arises from the hydrolysis of the sulfonyl chloride.
-
Solution: Aqueous Workup with a Basic Wash. During the workup procedure, washing the organic layer with a saturated solution of sodium bicarbonate or another weak base will deprotonate the acidic sulfonic acid, allowing it to be extracted into the aqueous layer.[8]
-
-
Residual Base: Pyridine and triethylamine can be challenging to remove completely during purification.
-
Solution: Aqueous Workup with an Acidic Wash. A wash with a dilute acidic solution, such as 1M HCl, will protonate the amine bases, forming water-soluble salts that can be efficiently removed in the aqueous phase.[8]
-
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of a model sulfonamide using this compound. This protocol incorporates the best practices discussed in the troubleshooting guide.
Caption: Optimized workflow for sulfonamide synthesis.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N2 or Ar), add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add anhydrous pyridine or triethylamine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: To a separate dry flask, add this compound (1.0 equivalent) and anhydrous DCM. Slowly add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[8]
IV. Data Summary for Optimization
The choice of base and solvent can have a significant impact on the reaction yield. The following table provides a summary of expected outcomes based on common laboratory choices.
| Entry | Base (equiv.) | Solvent | Typical Time (h) | Expected Yield (%) | Notes |
| 1 | Pyridine (2) | DCM | 12 | >90 | Excellent for most substrates.[8] |
| 2 | Triethylamine (2) | DCM | 12 | >90 | A suitable alternative to pyridine.[8] |
| 3 | DIPEA (2) | DCM | 24 | 80-90 | Slower reaction times may be observed.[8] |
| 4 | Pyridine (2) | Acetonitrile | 12 | 85-95 | A more polar solvent option. |
V. Conclusion
Successfully overcoming low yields in sulfonamide synthesis with this compound hinges on a meticulous approach to reagent handling and reaction conditions. By rigorously excluding moisture, selecting the appropriate non-nucleophilic base, and carefully controlling stoichiometry, researchers can significantly improve the efficiency and reproducibility of this critical transformation. This guide provides the foundational knowledge and practical steps to troubleshoot common issues and optimize your synthetic protocols, ultimately accelerating your research and development efforts.
References
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. (n.d.). Benchchem.
- Heteroaryl sulfonamide synthesis: scope and limitations. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Common issues in sulfonamide synthesis and solutions. (n.d.). Benchchem.
- Heteroaryl sulfonamide synthesis: Scope and limitations. (2022). Vrije Universiteit Brussel.
- Current approaches for synthesis of N‐heteroaryl sulfonamides. (n.d.).
- Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (n.d.). Taylor & Francis Online.
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
- Technical Support Center: Optimizing Sulfonamide Synthesis. (n.d.). Benchchem.
- SAFETY D
Sources
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- 5. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of Pyridine-2-sulfonyl chloride hydrochloride in Solution
Welcome to the technical support center for Pyridine-2-sulfonyl chloride hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive reagent in their synthetic workflows. We understand the challenges posed by the inherent instability of this compound in solution and have developed this comprehensive resource to provide in-depth troubleshooting, practical guidance, and a deeper understanding of the underlying chemical principles to ensure the success of your experiments.
Introduction: The Challenge of Instability
This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily used for the preparation of sulfonamides and other sulfur-containing compounds.[1][2] However, its utility is often hampered by its significant instability, particularly its sensitivity to moisture and elevated temperatures.[3] This guide will address the common issues encountered when preparing and using solutions of this reagent and provide actionable strategies to mitigate degradation.
The primary degradation pathways for heteroaromatic sulfonyl chlorides like the pyridine-2-isomer are hydrolysis to the corresponding sulfonic acid and formal SO₂ extrusion, which for the 2-isomer, is a characteristic decomposition route.[4][5] The hydrochloride salt form is generally understood to offer enhanced stability for storage as a solid compared to the free base.[6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is rapidly losing activity, even in an aprotic solvent. What's happening?
This is a common issue stemming from the compound's extreme sensitivity to trace amounts of water. Even in high-purity aprotic solvents, residual moisture can be sufficient to initiate rapid hydrolysis.
Root Cause Analysis:
-
Hydrolysis: The sulfonyl chloride functional group is highly electrophilic and readily reacts with water to form the inactive pyridine-2-sulfonic acid and hydrochloric acid.[7] This reaction is often autocatalytic, as the generated HCl can further promote degradation.
-
Solvent Purity: "Anhydrous" or "dry" solvents from commercial suppliers still contain parts-per-million (ppm) levels of water, which can be detrimental over time.
-
Atmospheric Moisture: Brief exposure to ambient air during solution preparation can introduce enough moisture to initiate degradation.
Troubleshooting Protocol:
-
Solvent Preparation:
-
Always use freshly opened bottles of high-purity, anhydrous solvents.
-
For critical applications, it is best to dry the solvent immediately before use over a suitable drying agent (e.g., activated molecular sieves, calcium hydride) and distill under an inert atmosphere.
-
-
Inert Atmosphere Technique:
-
Prepare all solutions under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.
-
Use oven-dried glassware and purge with an inert gas while cooling.
-
-
Temperature Control:
-
Prepare and store the solution at low temperatures (0 °C to -20 °C) to significantly slow the rate of degradation.[6]
-
Q2: Which aprotic solvent is the best choice for my reaction?
The choice of solvent is critical and depends on a balance between reagent stability and the requirements of your specific reaction. While quantitative stability data for this compound in various aprotic solvents is not extensively published, we can infer a general order of preference based on the principles of chemical reactivity and solvent properties.
Solvent Suitability Analysis:
| Solvent | Dielectric Constant | Polarity | Suitability Rationale |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Often a good first choice. Its lower polarity compared to acetonitrile can slow down the formation of charged intermediates in the hydrolysis pathway. It is also relatively easy to dry and handle. |
| Chloroform | 4.8 | Polar Aprotic | Similar to DCM, its low polarity can be beneficial for stability. However, it is more acidic and can form phosgene upon decomposition, posing additional hazards. |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Its high polarity can facilitate dissolution but may also accelerate degradation by stabilizing polar transition states in the hydrolysis reaction. Rigorous drying is essential. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | While a common solvent, it is prone to peroxide formation and can contain significant amounts of water if not properly dried. Its Lewis basicity could potentially interact with the sulfonyl chloride. |
Recommendation: For most applications, Dichloromethane (DCM) offers the best compromise of solubility and stability. However, the optimal solvent should always be determined empirically for your specific reaction conditions.
Advanced Stabilization Strategies
For reactions requiring longer solution stability, passive measures like using dry solvents may not be sufficient. In these cases, active stabilization methods can be employed.
Q3: Can I add a stabilizer to my solution of this compound?
Yes, the addition of a non-nucleophilic, sterically hindered base can significantly improve the stability of your solution by scavenging the trace amounts of HCl generated from hydrolysis, thereby preventing acid-catalyzed degradation.
Mechanism of Stabilization:
The primary role of the stabilizer is to act as a proton sponge, neutralizing any generated acid without reacting with the highly electrophilic sulfonyl chloride.
Caption: Stabilization by scavenging autocatalytic HCl.
Recommended Stabilizers:
| Stabilizer | pKa of Conjugate Acid | Key Features |
| 2,6-di-tert-butylpyridine | 3.58 | A weak, highly hindered base that is an excellent proton scavenger with very low nucleophilicity.[8] |
| N,N-Diisopropylethylamine (Hünig's Base) | 10.75 | A stronger, yet still sterically hindered non-nucleophilic base.[8] |
Experimental Protocol: Preparation of a Stabilized Stock Solution
-
To an oven-dried, argon-purged flask, add your chosen anhydrous solvent (e.g., Dichloromethane).
-
Add the non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine, 1.1 equivalents relative to the sulfonyl chloride).
-
Cool the solution to 0 °C.
-
Slowly add the this compound (1.0 equivalent) under a positive pressure of argon.
-
Stir at 0 °C for 5-10 minutes until fully dissolved.
-
Store the solution under argon at -20 °C.
Analytical Monitoring of Degradation
Regularly assessing the purity of your this compound solution is crucial for consistent reaction outcomes. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.
Q4: How can I set up an HPLC method to check the purity of my solution?
A reverse-phase HPLC method can effectively separate the parent compound from its primary hydrolysis product, pyridine-2-sulfonic acid.
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC-based purity assessment.
Suggested HPLC Method Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A, and ramp up to a high percentage of Mobile Phase B over 10-15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Elution Profile: The more polar pyridine-2-sulfonic acid will elute earlier than the less polar Pyridine-2-sulfonyl chloride.
By implementing these advanced handling, stabilization, and analytical techniques, you can significantly improve the reliability and success of your experiments involving this compound. For further inquiries, please do not hesitate to contact our technical support team.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
- Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge: Cambridge Open Engage. doi:10.26434/chemrxiv.12943226.v1
- Baranczak, A., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Non-nucleophilic base. (n.d.). In Wikipedia.
- Non-nucleophilic base. (n.d.). Chemeurope.com.
- DiPietro, M. A., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4209.
- Method for detecting content of pyridine-3-sulfonyl chloride. (2022). Eureka | Patsnap.
- Rogne, O. (1970). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, (12), 1760-1763.
- Troubleshooting low yield in amine sulfonyl
- Li, Y., et al. (2021). Synthesis process optimization and field trials of insecticide candidate NKY-312. Scientific Reports, 11(1), 6828.
- Zheng, X., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Pharmaceuticals, 15(11), 1369.
- Lann, J. S., & Hunt, M. (1951). U.S. Patent No. 2,556,879. Washington, DC: U.S.
- Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Howard, P. H., & Meylan, W. M. (2019). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science & Technology, 53(15), 8696-8704.
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- Category:Non-nucleophilic bases. (n.d.). In Wikipedia.
- Wu, Y., et al. (2019).
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4).
- Zheng, X., et al. (2021). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 198, 114006.
- Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1171-1176.
- Hindered amine compound and preparation method thereof. (2012). Google Patents.
- Sulfonyl halide. (n.d.). In Wikipedia.
- Aimetti, A. A., et al. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomacromolecules, 10(6), 1349-1354.
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE, 8(4).
- Nacsa, E. D., & Lambert, T. H. (n.d.).
- Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. (2025). Benchchem.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-925.
- Process for the preparation of chloropyridine sulphonic acid chlorides. (2001). Google Patents.
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Technical Support Center: Optimizing Sulfonamide Synthesis with Pyridine-2-sulfonyl Chloride Hydrochloride
Welcome to the technical support center for optimizing reaction conditions involving Pyridine-2-sulfonyl chloride hydrochloride and secondary amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of sulfonamide synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-tested insights to help you troubleshoot common issues and enhance the efficiency and success of your reactions.
Section 1: Foundational Principles & Reaction Mechanism
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring between Pyridine-2-sulfonyl chloride and a secondary amine?
The core reaction is a nucleophilic acyl substitution at the sulfur atom. The secondary amine acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This results in the formation of a sulfonamide bond and the displacement of the chloride ion.[1][2]
Q2: Why is Pyridine-2-sulfonyl chloride often supplied as a hydrochloride salt?
Pyridine-2-sulfonyl chloride is inherently unstable and highly sensitive to moisture.[3][4] The hydrochloride salt form enhances its stability, making it more amenable to storage and handling. However, this means that for every equivalent of the sulfonyl chloride used, you are also introducing an equivalent of hydrochloric acid (HCl), a critical factor to consider when choosing your base.
Q3: What is the essential role of a base in this reaction?
A base is crucial for two primary reasons. First, it neutralizes the HCl that is inherently present as the hydrochloride salt of the starting material. Second, it scavenges the additional equivalent of HCl generated during the sulfonamide bond formation.[5][6] Without a base, the amine nucleophile would be protonated to form a non-nucleophilic ammonium salt, effectively halting the reaction.[5]
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter in the lab, providing a clear rationale for each troubleshooting step.
Q4: My reaction yield is consistently low. What are the likely causes and how can I fix it?
Low yields are a frequent challenge and can be traced back to several factors:
-
Hydrolysis of the Sulfonyl Chloride: This is the most common culprit. Pyridine-2-sulfonyl chloride is extremely reactive towards water, leading to the formation of the unreactive pyridine-2-sulfonic acid.[7][8]
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture.[7]
-
-
Insufficient Base: If there isn't enough base to neutralize both the initial HCl from the salt and the HCl produced during the reaction, the amine will be protonated, stopping the reaction.
-
Solution: Use at least two equivalents of a suitable base. For this compound, it is often beneficial to use slightly more than two equivalents (e.g., 2.2-2.5 eq) to ensure the reaction medium remains basic.
-
-
Poor Amine Nucleophilicity: Sterically hindered or electron-deficient secondary amines can be poor nucleophiles, leading to slow or incomplete reactions.[5][9]
-
Solution: Consider increasing the reaction temperature. For particularly challenging amines, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can form a more reactive intermediate with the sulfonyl chloride, accelerating the reaction.[9]
-
Q5: I'm observing multiple spots on my TLC, indicating side products. What are they and how can I minimize them?
The primary side product is typically the corresponding sulfonic acid from hydrolysis. However, other side reactions can occur:
-
Reaction with Tertiary Amine Bases: If using a tertiary amine base like triethylamine (TEA) or pyridine, these can sometimes react with the highly electrophilic sulfonyl chloride to form a reactive sulfonyl-ammonium intermediate. While this can be catalytic, under certain conditions it may lead to decomposition pathways.
-
Solution: Add the sulfonyl chloride slowly to the mixture of the secondary amine and the base. This ensures the desired nucleophile has the best chance to react first. Maintaining a low temperature during the addition can also help control reactivity.
-
Q6: My workup is difficult, and I'm struggling to isolate my product. What are some best practices?
A typical workup involves an aqueous wash to remove the base's hydrochloride salt and any excess base.
-
Problem: Emulsion formation during extraction.
-
Solution: Use a brine (saturated NaCl solution) wash to help break up emulsions.
-
-
Problem: Product is water-soluble.
-
Solution: If your sulfonamide has polar functional groups, it may have some water solubility. In such cases, back-extract the aqueous layers multiple times with your organic solvent to maximize recovery.
-
-
Problem: Residual base in the final product.
Section 3: Optimizing Reaction Parameters
Choosing the Right Base and Solvent
The choice of base and solvent is interconnected and critical for success.
| Parameter | Key Considerations | Recommendations |
| Base | Steric Hindrance: A bulky base like diisopropylethylamine (DIPEA) is less likely to act as a competing nucleophile. Basicity: The base should be strong enough to neutralize HCl but not so strong as to cause deprotonation at other sites on your substrate. Pyridine and triethylamine are common choices.[5][10] | For sterically unhindered secondary amines, pyridine or triethylamine are often sufficient. For more sensitive substrates, a non-nucleophilic, hindered base like DIPEA is a good choice. |
| Solvent | Polarity & Solubility: The solvent must dissolve both the amine and the sulfonyl chloride. Inertness: The solvent should not react with the starting materials or reagents. | Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent first choices due to their inert nature and good solvating properties for a wide range of substrates.[7] Acetonitrile can also be used. |
Temperature and Reaction Time
-
Initial Addition: It is highly recommended to add the sulfonyl chloride to the solution of the amine and base at a low temperature (e.g., 0 °C). This helps to control the initial exothermic reaction and minimize the formation of side products.
-
Reaction Progress: After the addition, the reaction can often be allowed to warm to room temperature and stirred for a few hours.[7][11] The progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[5]
Section 4: Visualizing the Workflow
General Reaction Mechanism
The following diagram illustrates the key steps in the formation of a sulfonamide from Pyridine-2-sulfonyl chloride and a secondary amine.
Caption: Reaction mechanism for sulfonamide formation.
Troubleshooting Logic Flow
When a reaction fails, a systematic approach is key. This diagram outlines a logical workflow for troubleshooting.
Caption: A systematic troubleshooting workflow.
Section 5: Experimental Protocol
General Procedure for the Synthesis of a Pyridine-2-sulfonamide
Disclaimer: This is a general guideline. Specific quantities and reaction times should be optimized for your particular substrates.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (nitrogen or argon).
-
Allow the flask to cool to room temperature.
-
-
Reagent Addition:
-
To the flask, add the secondary amine (1.0 equivalent).
-
Dissolve the amine in an anhydrous solvent (e.g., DCM, approx. 0.1-0.5 M).
-
Add the base (e.g., triethylamine, 2.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
In a separate, dry vial, weigh out the this compound (1.1 equivalents).
-
Add the sulfonyl chloride to the stirred amine solution portion-wise over 5-10 minutes, ensuring the temperature remains low.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-12 hours, monitoring the reaction's progress by TLC.[7]
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and finally, brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
References
- King, J. F., & As-sa'd, A. A. (1982). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 60(12), 1559-1563. [Link]
- Royal Society of Chemistry.
- Chemistry LibreTexts. Amines as Nucleophiles. (2021). [Link]
- Scilit.
- Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Journal of the American Chemical Society, 127(49), 17342–17343. [Link]
- Das, U. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-212. [Link]
- ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]
- Al-Ostoot, F. H., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25967–25978. [Link]
- Strieth-Kalthoff, F., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21477–21484. [Link]
- Zhang, Z., et al. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters, 23(11), 4252–4257. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Synthesis of Sulfonamides. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 225-242). Royal Society of Chemistry. [Link]
- Wikipedia. Hinsberg reaction. [Link]
- Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. [Link]
- ResearchGate. NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides | Request PDF. [Link]
- UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]
- Spillane, W. J. (1974). Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. Journal of the American Chemical Society, 96(10), 3217–3221. [Link]
- Imber, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(3), 1642-1655. [Link]
- LookChem. Cas 66715-65-9,PYRIDINE-2-SULFONYL CHLORIDE. [Link]
- Barabe, F., & Le, C. M. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(42), 13878-13882. [Link]
- ResearchGate.
- ResearchGate.
- ResearchGate.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
- Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(8), 4565-4571. [Link]
- Kiefer, P. M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9578–9582. [Link]
- ResearchGate. The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. [Link]
- Powers, T. S., & Lectka, T. (2014). N-Amino Pyridinium Salts in Organic Synthesis. Israel Journal of Chemistry, 54(4), 423–434. [Link]
- Google Patents.
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- 4. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Pyridine-2-sulfonyl Chloride Hydrochloride Reactions
Welcome to the technical support center for Pyridine-2-sulfonyl chloride hydrochloride reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but challenging reagent. Here, we address common issues encountered during experimental work, providing not just solutions but also the underlying scientific principles to empower your research and development.
Frequently Asked Questions (FAQs)
My reaction with Pyridine-2-sulfonyl chloride is giving a low or no yield. What are the likely causes?
Low or no yield in reactions involving Pyridine-2-sulfonyl chloride is a frequent issue, often attributable to the inherent instability of the reagent itself.[1][2] Several factors could be at play:
-
Hydrolysis of the Sulfonyl Chloride: Pyridine-2-sulfonyl chloride is highly sensitive to moisture.[1][3][4] Any exposure to water in your solvent, glassware, or the reaction atmosphere can lead to rapid hydrolysis, forming the unreactive pyridine-2-sulfonic acid. This is one of the most common reasons for reaction failure.[3]
-
In-situ Reagent Degradation: Many protocols advise the use of freshly prepared Pyridine-2-sulfonyl chloride.[1] If you are using a commercially sourced reagent that has been stored for an extended period or handled improperly, its purity may be compromised.
-
Inappropriate Base Selection: The choice of base is critical. While a base is necessary to neutralize the HCl generated during the reaction with an amine, a nucleophilic base can compete with your intended nucleophile (the amine), leading to undesired side products.[3][4]
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the rate of reaction and the stability of the sulfonyl chloride. Running the reaction at too high a temperature might accelerate the degradation of the reagent.
-
Low Nucleophilicity of the Amine: Secondary and aromatic amines can be less nucleophilic, resulting in slower or incomplete reactions.[4]
I suspect my Pyridine-2-sulfonyl chloride has decomposed. How can I confirm this and what are my options?
Given the instability of Pyridine-2-sulfonyl chloride, confirming its integrity before use is a prudent step.
Confirmation of Decomposition:
Decomposition primarily leads to the formation of pyridine-2-sulfonic acid. You can potentially monitor this using techniques like HPLC, comparing the profile of your reagent to a known standard or a previously successful batch.[5] A simple titration can also reveal the presence of acidic impurities.
Troubleshooting and Alternative Approaches:
If you suspect reagent decomposition, consider the following:
-
Fresh Preparation: The most reliable solution is to prepare the Pyridine-2-sulfonyl chloride fresh for your reaction. A common method involves the oxidative chlorination of a suitable precursor, such as sodium 2-pyridinesulfinate with N-chlorosuccinimide (NCS).[6][7]
-
Use of a Stable Surrogate: For particularly challenging reactions or when consistent results are paramount, employing a more stable surrogate is highly recommended. 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate is a bench-stable alternative that can be prepared and stored for months without significant decomposition.[2][8] This intermediate reacts with amines under more vigorous conditions to form the desired sulfonamide.[2][8]
My reaction is messy, with multiple unexpected side products. What are the common side reactions and how can I mitigate them?
The appearance of multiple spots on a TLC plate is a clear indicator of side reactions. Understanding the potential side reactions is key to troubleshooting.
-
Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product. This is more likely to occur if the stoichiometry is not carefully controlled.
-
Reaction with Nucleophilic Solvents or Bases: Solvents like methanol or ethanol can react with the highly electrophilic sulfonyl chloride, especially in the presence of a base. Similarly, nucleophilic bases can also react directly with the sulfonyl chloride.
-
Self-condensation or Polymerization: Although less common, highly reactive sulfonyl chlorides can sometimes undergo self-reaction or polymerization under certain conditions.
Mitigation Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride and minimize bis-sulfonylation.[3] |
| Choice of Base | Employ a non-nucleophilic, sterically hindered base like triethylamine or pyridine to scavenge the generated HCl without competing with the amine nucleophile.[3][4] |
| Inert Solvent | Use anhydrous, non-nucleophilic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3] |
| Temperature Control | Run the reaction at a controlled, often low, temperature (e.g., 0 °C to room temperature) to minimize side reactions and reagent decomposition.[8] |
| Slow Addition | Add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the electrophile and favor the desired reaction.[8] |
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve issues in your Pyridine-2-sulfonyl chloride reactions.
Caption: Troubleshooting Decision Tree for Pyridine-2-sulfonyl Chloride Reactions.
Detailed Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol outlines a standard procedure for the reaction of Pyridine-2-sulfonyl chloride with a primary or secondary amine.
Materials:
-
This compound (freshly prepared or from a reliable source)
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.), flame-dried before use
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet.
-
Amine Solution: Dissolve the amine (1.0 equivalent) and triethylamine (1.5 - 2.0 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM in a dropping funnel. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[3][8]
Protocol 2: In-situ Generation of Pyridine-2-sulfonyl chloride and Subsequent Sulfonamide Synthesis
This protocol is adapted for situations where freshly prepared Pyridine-2-sulfonyl chloride is required.[6][7]
Materials:
-
Sodium 2-pyridinesulfinate
-
N-chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (DCM)
-
Celite®
-
Amine and pyridine
-
Standard laboratory glassware, flame-dried
Procedure:
-
Preparation of Sulfonyl Chloride Solution:
-
In a flame-dried flask under an inert atmosphere, suspend sodium 2-pyridinesulfinate (1.0 equivalent) in anhydrous DCM.
-
Add N-chlorosuccinimide (1.0 equivalent) to the suspension.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Filter the mixture through a short plug of Celite® to obtain a crude solution of Pyridine-2-sulfonyl chloride.
-
-
Sulfonamide Formation:
-
To the freshly prepared sulfonyl chloride solution, add the desired amine (0.5 equivalents relative to the starting sulfinate) and pyridine (3.0 equivalents relative to the amine).
-
Stir the mixture at room temperature for 3 hours or until completion as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with methanol.
-
Concentrate the crude reaction mixture.
-
Purify the residue by reversed-phase HPLC or standard column chromatography.[7]
-
Reaction Mechanism Visualization
The fundamental reaction for the formation of a sulfonamide from Pyridine-2-sulfonyl chloride and an amine proceeds through a nucleophilic acyl substitution-like mechanism.
Caption: General Reaction Mechanism for Sulfonamide Formation.
References
- BenchChem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
- BenchChem. (2025).
- ChemicalBook. (2023). PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (2025).
- ResearchGate. (n.d.). NaClO 2 -mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides.
- ACS Publications. (2015).
- ChemicalBook. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE synthesis.
- Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
Sources
- 1. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Pyridine-2-sulfonyl chloride hydrochloride
Welcome to the technical support center for Pyridine-2-sulfonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this critical reagent. Given its inherent reactivity and hygroscopic nature, proper handling and work-up are paramount to ensuring its purity and performance in subsequent synthetic steps.
Understanding the Challenge: Reagent Instability
Pyridine-2-sulfonyl chloride is a potent electrophile, making it highly useful in synthesis.[1][2] However, this reactivity also makes it susceptible to degradation. The primary impurity encountered is Pyridine-2-sulfonic acid, formed via hydrolysis in the presence of moisture.[3][4] The hydrochloride salt form, while improving handling of the parent amine precursor, introduces additional acidity that can complicate purification. This guide provides robust methods to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: The most common impurities include:
-
Pyridine-2-sulfonic acid: The primary degradation product resulting from hydrolysis.[4][5]
-
Residual Hydrochloric Acid (HCl): From the salt formation.
-
Unreacted Starting Materials or Precursors: Such as 2,2'-dipyridyl disulfide or other precursors depending on the synthetic route.[6][7]
-
Byproducts from Synthesis: These can include disulfides and sulfones.[6]
-
Water and Residual Solvents: From the reaction or work-up.
Q2: My material is a sticky solid or oil instead of a crystalline solid. Why?
A2: This is typically due to the presence of impurities, especially the hydrolysis product (pyridine-2-sulfonic acid) and residual solvents, which can depress the melting point and inhibit crystallization. The presence of excess HCl can also contribute to the hygroscopic nature of the material.
Q3: Can I use this reagent directly from the bottle?
A3: For sensitive applications requiring high purity and accurate stoichiometry, we recommend purifying the reagent before use, especially if the container has been opened previously. The reagent is unstable in the presence of moisture.[7] For less sensitive reactions, using it directly may be acceptable, but a preliminary analysis (e.g., ¹H NMR) to assess purity is advised.
Q4: Why is an aqueous work-up necessary if the compound is sensitive to water?
A4: This is a critical point of confusion. While prolonged exposure to water causes hydrolysis, a rapid, cold, and well-designed aqueous work-up is the most effective method for removing water-soluble impurities like sulfonic acids and excess HCl.[8][9] The key is to perform the extraction quickly and at a low temperature, and to immediately dry the organic phase to minimize product degradation. The low solubility of the sulfonyl chloride in the aqueous phase helps protect it during the brief exposure.[8]
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems you may encounter during the purification process.
| Problem | Likely Cause | Solution |
| Low yield after aqueous work-up. | Hydrolysis of the product. This can happen if the work-up is too slow, performed at room temperature, or if the organic layer is not dried promptly and thoroughly. | Perform the entire aqueous wash procedure quickly, using ice-cold solutions. Ensure the organic phase is immediately dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) after the final wash.[10] |
| Product remains in the aqueous layer during extraction. | The pyridine nitrogen is protonated (as the hydrochloride salt), making the entire molecule water-soluble. | The first step of your aqueous work-up must be a wash with a mild base like saturated sodium bicarbonate (NaHCO₃). This neutralizes the HCl salt, rendering the Pyridine-2-sulfonyl chloride soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).[5][11] |
| NMR shows a broad peak, and the product is still acidic. | Incomplete removal of the Pyridine-2-sulfonic acid byproduct. | The sulfonic acid is highly polar and acidic. A wash with saturated aqueous NaHCO₃ is essential. The base deprotonates the sulfonic acid, forming a sodium sulfonate salt that is highly soluble in the aqueous layer and easily removed.[5] |
| TLC or LC-MS shows multiple spots after purification. | Incomplete removal of synthesis byproducts or degradation during work-up. | If aqueous work-up is insufficient, column chromatography is recommended. A gradient of ethyl acetate in hexanes is a good starting point.[12][13] If degradation is suspected, ensure all work-up steps are performed cold and rapidly. |
Experimental Protocols & Methodologies
Safety First: Handling Precautions
This compound is corrosive and a lachrymator. It causes severe skin burns and eye damage.[14] It is also highly sensitive to moisture.[7]
-
Always handle this reagent in a certified chemical fume hood.[15][16]
-
Wear appropriate Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, and a flame-retardant lab coat are mandatory.[15][16]
-
Keep the container tightly sealed and store it in a cool, dry, and well-ventilated area, away from water and incompatible materials like strong bases or alcohols.[17]
-
Have an appropriate quenching agent (like a dilute solution of a mild base) and spill kits readily available.
Purification Strategy Workflow
The choice of purification method depends on the nature and quantity of impurities. This workflow provides a logical decision path.
Caption: Step-by-step aqueous work-up workflow.
Detailed Steps:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material). Cool the solution to 0-5 °C in an ice bath.
-
Bicarbonate Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of cold (0-5 °C), saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: This step is crucial. The NaHCO₃ neutralizes the HCl salt, allowing the organic-soluble free pyridine sulfonyl chloride to partition into the organic layer. Simultaneously, it deprotonates the pyridine-2-sulfonic acid impurity, converting it to the water-soluble sodium pyridine-2-sulfonate salt, which is extracted into the aqueous phase. [5][18] * Safety: Add the NaHCO₃ solution slowly and vent the funnel frequently to release the pressure from CO₂ evolution.
-
-
Separation: Shake the funnel gently, vent, and then allow the layers to separate. Drain the lower aqueous layer. Repeat the bicarbonate wash one more time.
-
Water Wash: Wash the organic layer with one portion of cold, deionized water to remove any residual bicarbonate salts.
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine).
-
Causality: The brine wash helps to remove the bulk of the dissolved water from the organic layer by the common-ion effect, making the subsequent drying step more efficient. [18]6. Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask for several minutes. The drying agent should appear free-flowing (like a snow globe) when drying is complete.
-
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporator) at a low temperature (<35 °C) to yield the purified product.
Protocol 2: Purification by Flash Chromatography
Use this method when the aqueous work-up fails to remove non-polar or closely related impurities.
-
Adsorbent: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Ethyl Acetate in Hexanes is a good starting point. A typical gradient might be 0% to 20% Ethyl Acetate over 10-15 column volumes.
-
Rationale: The non-polar hexanes will elute non-polar byproducts first. Increasing the polarity with ethyl acetate will then elute the desired, more polar Pyridine-2-sulfonyl chloride. Highly polar impurities like sulfonic acid will remain at the origin.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent mixture.
-
Elution & Collection: Run the column, collecting fractions and monitoring by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This method is ideal for purifying a solid product that contains minor impurities. [5]
-
Solvent Selection: The key is to find a solvent (or solvent system) in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures. [19] * Suggested Solvents to Screen:
- Hexanes / Ethyl Acetate mixture
- Toluene
- Dichloromethane / Hexanes mixture
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent until the solid just dissolves. c. Allow the solution to cool slowly to room temperature. d. Once crystals begin to form, cool the flask in an ice bath for 30-60 minutes to maximize yield. e. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. f. Dry the crystals under vacuum.
References
- Lewis, J. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.
- LookChem. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE.
- Wikipedia. (2023). Liquid–liquid extraction.
- Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 875-879.
- ChemHelp ASAP. (2021, February 5). reaction work-up, liquid-liquid extraction, & product isolation [Video]. YouTube.
- Columbia University. (n.d.). Solid-liquid extraction.
- Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Lambert, T. H., & Nacsa, E. D. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR.
- PubChem. (n.d.). Pyridine-2-sulfonyl Chloride.
- Patsnap. (2022). Method for detecting content of pyridine-3-sulfonyl chloride. Eureka.
- LookChem. (n.d.). Cas 66715-65-9,PYRIDINE-2-SULFONYL CHLORIDE.
Sources
- 1. Liquid-liquid extraction [scioninstruments.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 12. 66715-65-9 | Pyridine-2-sulfonyl chloride | Sulfonyl Chlorides | Ambeed.com [ambeed.com]
- 13. rsc.org [rsc.org]
- 14. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 16. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
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- 18. columbia.edu [columbia.edu]
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Pyridine-2-sulfonyl Chloride Hydrochloride Reactivity: A Technical Guide to Base Selection
Welcome to the technical support center for Pyridine-2-sulfonyl chloride hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical insights, troubleshooting guides, and frequently asked questions to navigate the nuances of using this reagent, with a specific focus on the critical role of base selection in determining reaction outcomes.
The Central Role of the Base: More Than Just an Acid Scavenger
This compound is a highly reactive electrophile used extensively in organic synthesis for the formation of sulfonamides and sulfonate esters.[1][2] The hydrochloride salt form necessitates the use of a base to both neutralize the HCl salt and to scavenge the HCl generated during the sulfonylation reaction.[3] However, the choice of base extends far beyond simple acid-base chemistry; it profoundly influences reaction kinetics, selectivity, and the formation of byproducts.
The reaction of a sulfonyl chloride with a nucleophile, such as a primary or secondary amine, generates one equivalent of hydrochloric acid.[3][4] This acid can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[3] Therefore, a base is essential to neutralize this HCl as it is formed.
Beyond its role as an acid scavenger, certain bases can act as nucleophilic catalysts.[4] These bases can react with the sulfonyl chloride to form a highly reactive intermediate, which is then more susceptible to attack by the primary nucleophile.[5][6] This catalytic pathway can significantly accelerate the reaction rate.
Key Considerations for Base Selection:
-
Basicity (pKa): The base must be sufficiently strong to neutralize the generated HCl but should not be so strong as to cause unwanted side reactions, such as deprotonation of other functional groups.
-
Nucleophilicity: A fine balance is required. While some nucleophilic character can be beneficial for catalysis, a highly nucleophilic base can compete with the desired nucleophile, leading to the formation of unwanted adducts.
-
Steric Hindrance: Sterically hindered bases are often preferred as they are less likely to act as competing nucleophiles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound.
Question: Why is my sulfonamide yield consistently low?
Answer: Low yields in sulfonamide synthesis can be attributed to several factors:
-
Hydrolysis of the Sulfonyl Chloride: Pyridine-2-sulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[3][7] It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[3] Due to its instability, it is often recommended to use freshly prepared or purchased reagent.[8]
-
Inappropriate Base Selection: The choice of base is critical. If the base is not strong enough to effectively neutralize the HCl, the reaction will be sluggish. Conversely, a base that is too strong or too nucleophilic can lead to side reactions.
-
Formation of Bis-sulfonated Products: With primary amines, a common side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups are attached to the nitrogen atom.[3] This can be minimized by controlling the stoichiometry, often by using a slight excess of the amine.[3]
Question: I am observing an unexpected side product in my reaction. What could it be?
Answer: The formation of unexpected side products is often related to the choice of base and reaction conditions.
-
Reaction with Nucleophilic Bases: If a nucleophilic base like pyridine or DMAP is used, it can react with the sulfonyl chloride to form a sulfonylpyridinium or sulfonyl-DMAP intermediate.[5][9] While this is often a desired catalytic step, under certain conditions, this intermediate can be intercepted by other nucleophiles or decompose.
-
Reaction with the Pyridine Ring: In some cases, particularly with activated pyridine substrates, side reactions involving the pyridine ring itself can occur. For instance, C-H sulfonylation of 4-alkylpyridines has been observed in the presence of a base and a sulfonyl chloride.[10]
Question: My reaction is very slow or does not go to completion. What can I do?
Answer: Sluggish reactions are a common issue and can often be resolved by:
-
Switching to a Catalytic Base: Using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.[5][11] DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is more susceptible to nucleophilic attack.[5]
-
Increasing the Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as higher temperatures can also promote the decomposition of the sulfonyl chloride and lead to side reactions.
-
Optimizing the Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[3]
Frequently Asked Questions (FAQs)
Q1: What is the difference between using a non-nucleophilic base like triethylamine (TEA) and a nucleophilic base like pyridine or DMAP?
A1: Triethylamine (pKa of conjugate acid ~10.8) primarily acts as an acid scavenger, neutralizing the HCl produced during the reaction.[12] Pyridine (pKa of conjugate acid ~5.2) can also act as a nucleophilic catalyst, forming a reactive sulfonylpyridinium intermediate.[4][6] 4-Dimethylaminopyridine (DMAP) is a superior nucleophilic catalyst due to the resonance stabilization of the sulfonyl-DMAP intermediate, which significantly lowers the activation energy of the reaction.[5][11]
Q2: When should I use a sterically hindered base like 2,4,6-collidine?
A2: Sterically hindered bases like 2,4,6-collidine are useful when you want to minimize the nucleophilic character of the base and primarily utilize its function as an acid scavenger. The bulky methyl groups hinder the nitrogen's ability to attack the sulfonyl chloride, reducing the likelihood of forming a sulfonyl-collidinium intermediate.[5]
Q3: Can I use an inorganic base like potassium carbonate?
A3: While inorganic bases can be used, they are often less soluble in common organic solvents, which can lead to heterogeneous reaction mixtures and slower reaction rates. Organic bases are generally preferred for their solubility and compatibility with a wider range of reaction conditions.
Quantitative Data Summary
The choice of base is a critical parameter in reactions involving this compound. The following table provides a comparison of commonly used bases.
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Application |
| Pyridine | 5.2[12] | Moderate base, can act as a nucleophilic catalyst.[4] | General purpose base and solvent. |
| Triethylamine (TEA) | 10.8[12] | Non-nucleophilic, strong base. | Primarily used as an acid scavenger.[3] |
| 2,4,6-Collidine | 7.4 | Sterically hindered, weak nucleophile.[5] | Used when nucleophilic catalysis is to be avoided. |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | Highly effective nucleophilic catalyst.[5][13] | Used to accelerate slow sulfonylation reactions.[11] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using Pyridine as a Base
This protocol describes a general method for the synthesis of a sulfonamide from an amine and this compound using pyridine as both the base and a solvent.
-
Dissolution: In a round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous pyridine.
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the cooled pyridine solution.
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Sulfonylation of a Sterically Hindered Amine
This protocol is suitable for reactions that are sluggish or involve sterically hindered nucleophiles.
-
Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring the progress by TLC.
-
Work-up and Purification: Follow steps 5-8 from Protocol 1.
Visualizing the Mechanism: The Role of the Base
The following diagrams illustrate the different roles a base can play in the reaction of Pyridine-2-sulfonyl chloride.
Caption: Role of a non-nucleophilic base as an acid scavenger.
Caption: Nucleophilic catalysis pathway with DMAP.
References
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH. [Link]
- Microwave-assisted sulfonylation of amines and amino acid esters - RSC Advances. [Link]
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | ChemRxiv. [Link]
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - ResearchG
- Stability of pyridine-2-sulfonyl chlorides as neat samples - ResearchG
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermedi
- How do I approach this problem? : r/OrganicChemistry - Reddit. [Link]
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. [Link]
- pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC - Evans Group, Harvard University. [Link]
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. [Link]
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Princeton University. [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2023-09-JACS-One-Pot-Synthesis-of-Sulfonamides.pdf]([Link] Macmillan Group/files/publications/2023-09-JACS-One-Pot-Synthesis-of-Sulfonamides.pdf)
- Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic. [Link]
- 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. [Link]
- pKa Values of Common Bases - Prof. Dr. J. E. Mace, University of Rochester. [Link]
- PYRIDINE-2-SULFONYL CHLORIDE | lookchem. [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library. [Link]
- Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine - Wiley Online Library. [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library. [Link]
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents - University of Tartu. [Link]
- 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC - PubMed Central. [Link]
- Bordwell pKa Table - Organic Chemistry D
- The pKa Table Is Your Friend - Master Organic Chemistry. [Link]
Sources
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- 2. Cas 66715-65-9,PYRIDINE-2-SULFONYL CHLORIDE | lookchem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 13. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
Preventing hydrolysis of Pyridine-2-sulfonyl chloride hydrochloride during reaction setup
A Guide for Researchers on Preventing Hydrolysis During Reaction Setup
Welcome to the technical support center. As Senior Application Scientists, we understand the challenges researchers face when working with highly reactive reagents. This guide provides in-depth troubleshooting advice and best practices for using Pyridine-2-sulfonyl chloride hydrochloride, focusing specifically on the critical issue of preventing hydrolysis to ensure the success of your synthetic endeavors.
The Challenge: The Inherent Reactivity of Pyridine-2-sulfonyl chloride
Pyridine-2-sulfonyl chloride is a powerful electrophile, widely used in pharmaceutical and agrochemical synthesis for the formation of sulfonamides.[1][2] However, this high reactivity also makes it extremely susceptible to hydrolysis—a reaction with even trace amounts of water.[3][4] This unwanted side reaction converts the active sulfonyl chloride into the inert pyridine-2-sulfonic acid, leading to reduced yields, failed reactions, and complex purification challenges.[5] Understanding and controlling this hydrolytic pathway is paramount for reproducible and high-yielding results.
The Mechanism of Hydrolysis
The sulfur atom in the sulfonyl chloride group is highly electron-deficient, making it an ideal target for nucleophiles. Water, although a weak nucleophile, readily attacks this electrophilic center. The subsequent loss of a chloride ion and a proton results in the formation of the corresponding sulfonic acid.
A simplified diagram of the hydrolysis of Pyridine-2-sulfonyl chloride.
Troubleshooting Guide: Common Issues & Solutions
This section addresses common problems encountered during reactions with this compound, with a focus on diagnosing and resolving issues related to hydrolysis.
| Problem/Observation | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low to No Product Yield | Extensive Hydrolysis of Starting Material: The sulfonyl chloride was consumed by water before it could react with your nucleophile. | 1. Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried immediately before use. Use a well-sealed reaction vessel under a positive pressure of an inert gas (Nitrogen or Argon).[6]2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM), THF, and acetonitrile should be dried over appropriate agents (e.g., CaH₂).[6]3. Check Reagent Quality: If the reagent is old or has been opened multiple times, its quality may be compromised. Consider using a fresh bottle or titrating a small sample to determine its purity. |
| Complex Mixture in TLC/LC-MS | Partial Hydrolysis: Both the desired reaction and hydrolysis occurred, creating a mixture of product, starting materials, and pyridine-2-sulfonic acid. | 1. Lower Reaction Temperature: Running the reaction at 0°C or below can slow the rate of hydrolysis relative to the desired reaction.[7]2. Controlled Reagent Addition: Add the sulfonyl chloride solution slowly (dropwise) to the cooled solution of your nucleophile. This prevents localized heating and ensures the sulfonyl chloride reacts preferentially with the target nucleophile rather than trace water.3. Confirm Impurity Identity: The sulfonic acid byproduct will be significantly more polar than the starting material and most sulfonamide products. On LC-MS, look for a peak corresponding to the mass of pyridine-2-sulfonic acid. |
| Inconsistent Results Between Batches | Variable Atmospheric Moisture: Differences in ambient humidity on the days the experiments were run can lead to varying degrees of hydrolysis. | 1. Standardize Anhydrous Protocol: Implement a strict, standardized protocol for all anhydrous reactions that is not dependent on ambient conditions. This includes consistent inert gas purging times and solvent handling procedures.2. Use a Glovebox: For highly sensitive substrates or when maximum reproducibility is required, perform the entire reaction setup inside a glovebox with a controlled, low-moisture atmosphere. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
This reagent is sensitive to moisture, temperature, and is hygroscopic.[3] For optimal stability, it should be stored at -20°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.[3][4] It is often recommended to use freshly prepared material whenever possible.[3][4]
Q2: What are the best solvents for reactions involving this reagent?
Aprotic, non-nucleophilic, and anhydrous solvents are essential. Dichloromethane (DCM) and acetonitrile are commonly cited choices.[6][8] It is critical to ensure these solvents are rigorously dried before use, as even small amounts of dissolved water can significantly impact the reaction.
Q3: My nucleophile is an amine hydrochloride salt. Do I need to free-base it first?
Yes. The reaction requires a nucleophilic amine to attack the sulfonyl chloride. The hydrochloride salt of your amine is not nucleophilic. You must add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. A common practice is to use at least 2 equivalents of the base: one to neutralize the amine salt and one to scavenge the HCl generated during the sulfonamide formation.
Q4: How can I confirm if my starting material has hydrolyzed before I use it?
If you suspect degradation, you can take a small sample and analyze it using ¹H NMR. The proton signals for the pyridine ring in the sulfonic acid will be in a different chemical environment compared to the sulfonyl chloride. Alternatively, a simple reaction test can be performed: dissolve a small amount in anhydrous DCM, add a drop of water, and monitor the formation of a precipitate (the sulfonic acid) or check by TLC for the appearance of a new, highly polar spot.
Recommended Protocol: Hydrolysis-Proof Reaction Setup
This protocol outlines a robust procedure for the synthesis of a sulfonamide, designed to minimize the risk of hydrolysis of this compound.
Workflow for Minimizing Hydrolysis
A step-by-step workflow highlighting critical stages for hydrolysis prevention.
Step-by-Step Methodology
-
Glassware Preparation: Oven-dry all glassware (reaction flask, addition funnel, magnetic stir bar) at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator or assemble quickly while hot and place under a positive pressure of inert gas (Nitrogen or Argon).
-
Reagent & Solvent Preparation:
-
To the main reaction flask, add your amine (1.0 eq.) and anhydrous dichloromethane (or another suitable aprotic solvent).
-
Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq.).
-
Rationale: Using a slight excess of base ensures complete neutralization of the amine salt (if applicable) and the HCl byproduct of the reaction.
-
-
Initial Cooling: Place the reaction flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0°C.
-
Rationale: Low temperature minimizes the rate of potential hydrolysis from any unavoidable trace moisture.[7]
-
-
Sulfonyl Chloride Addition:
-
In a separate, dry flask under inert gas, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous dichloromethane.
-
Using a dry syringe, add this solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Rationale: Slow addition prevents exothermic spikes and ensures the highly reactive sulfonyl chloride encounters the desired nucleophile first.
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 3-16 hours (reaction time is substrate-dependent). Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by slowly adding water or a saturated aqueous solution of NH₄Cl. Proceed with standard liquid-liquid extraction, drying of the organic phase (e.g., with Na₂SO₄ or MgSO₄), and concentration under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or recrystallization as required.
By adhering to these rigorous anhydrous techniques and controlled reaction conditions, you can effectively prevent the hydrolysis of this compound and achieve reliable, high-yielding synthetic outcomes.
References
- Roughley, S. D., & Jordan, A. M. (2011). The Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
- LookChem. Cas 66715-65-9, PYRIDINE-2-SULFONYL CHLORIDE.
- Google Patents. The assay method of chlorosulfuric acid in thionyl chloride.
- OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.
- Lambert, T. H., & Nacsa, E. D. Synthesis of sulfonyl chloride substrate precursors. Columbia University.
- NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques.
- PubMed. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. Food Chemistry.
Sources
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- 2. lookchem.com [lookchem.com]
- 3. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
- 4. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Temperature Control in Reactions Involving Pyridine-2-sulfonyl chloride hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a critical, yet often overlooked, parameter in reactions involving Pyridine-2-sulfonyl chloride hydrochloride: temperature control . Proper thermal management is paramount for ensuring reaction safety, achieving high yields, and minimizing impurity formation.
The Criticality of Temperature Control
This compound is a highly reactive electrophile used extensively in the synthesis of sulfonamides, a common motif in pharmaceuticals.[1][2] Its reactivity, however, is a double-edged sword. The sulfonyl chloride moiety is prone to hydrolysis and thermal decomposition, and its reactions with nucleophiles (like amines) are often highly exothermic.[3][4] The hydrochloride salt form adds another layer of complexity, influencing solubility and reactivity. Failure to meticulously control the temperature can lead to a cascade of undesirable outcomes, including violent exotherms, product degradation, and the formation of complex impurity profiles.
Troubleshooting Guide & FAQs
This section is formatted to directly address common issues encountered in the lab.
Part 1: Reagent Addition & Exotherm Management
Q1: My reaction exothermed violently upon adding this compound. What happened and how can I prevent it?
A: This is a classic sign of an uncontrolled exothermic reaction. The formation of a sulfonamide bond is energetically favorable, releasing significant heat. Adding the reagent too quickly, especially to a concentrated solution of a nucleophilic amine, results in a rapid heat buildup that can overwhelm the cooling capacity of your apparatus, leading to a runaway reaction.[5]
Root Cause Analysis:
-
High Reactant Concentration: Leads to a higher reaction rate and more heat generated per unit of time.
-
Rapid Reagent Addition: Does not allow sufficient time for the generated heat to dissipate.
-
Inadequate Cooling: The cooling bath (e.g., ice-water) cannot remove heat as fast as it is being generated.
Preventative Protocol:
-
Dilution: Ensure both the amine and the sulfonyl chloride are in a suitable solvent at a reasonable concentration.
-
Pre-cooling: Cool the solution of the amine and base (e.g., pyridine, triethylamine) to 0 °C or even -10 °C before starting the addition.[6]
-
Portion-wise or Slow Addition: Add the this compound as a solid in small portions or as a solution dropwise via an addition funnel.
-
Vigorous Stirring: Ensure efficient mixing to prevent localized "hot spots" and distribute heat evenly.
-
Internal Temperature Monitoring: Always use a thermometer or thermocouple to monitor the internal reaction temperature. Do not rely on the bath temperature. Aim to keep the internal temperature within a narrow range (e.g., 0-5 °C) during the addition.
Q2: I noticed fuming when adding the reagent, even at low temperatures. Is this normal?
A: Fuming is often indicative of a reaction with atmospheric moisture or the release of HCl gas. This compound is moisture-sensitive.[4] The sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, releasing HCl. The hydrochloride salt itself can also release HCl gas.
Mitigation Strategies:
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
If adding as a solid, do so under a positive pressure of inert gas.
Part 2: Reaction Progression & Side Product Formation
Q3: My reaction is sluggish and not reaching completion at 0 °C. Can I warm it up?
A: Yes, it is common practice to add the reagent at a low temperature to control the initial exotherm and then allow the reaction to warm to ambient temperature to ensure it proceeds to completion.[7] However, applying excessive heat should be avoided.
Recommended Warming Protocol:
-
After the addition of this compound is complete at 0 °C, maintain the temperature for a short period (e.g., 30-60 minutes) to allow the initial rapid reaction to subside.
-
Remove the cooling bath and allow the reaction to warm naturally to room temperature.
-
Monitor the reaction progress by TLC or LCMS. Most sulfonamide formations are complete within a few hours at ambient temperature.
Q4: My reaction mixture turned dark brown or black after warming. My yield is very low. What's the cause?
A: Dark coloration is a strong indicator of decomposition. While stable for short periods when stored properly, sulfonyl chlorides, particularly heteroaromatic ones, can be thermally labile.[4][8] Heating the reaction mixture, especially above ambient temperature, can initiate decomposition pathways. One study noted that while many sulfonylation reactions using pyridine as a base are run at 0-25 °C, elevated temperatures (e.g., 80 °C) can sometimes be used, but this increases the risk of side reactions like double sulfonylation, especially with certain substrates.[6][9]
Potential Side Reactions Favored by Heat:
-
Decomposition: The sulfonyl chloride can break down, leading to complex, often colored, byproducts.[10][11]
-
Hydrolysis: The rate of hydrolysis by any trace water increases significantly with temperature.[3][12]
-
Side Reactions with Solvent/Base: At higher temperatures, the reactive sulfonyl chloride might react with the solvent or base (e.g., pyridine).
-
Double Sulfonylation: As seen in some cases, the initially formed sulfonamide can be deprotonated and react with a second molecule of the sulfonyl chloride, a process that can be favored by higher temperatures.[9]
Troubleshooting Workflow for Decomposition:
Sources
- 1. CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. books.rsc.org [books.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]
- 5. WO2002006421A1 - Methods and reaction mixtures for controlling exothermic reactions - Google Patents [patents.google.com]
- 6. cbijournal.com [cbijournal.com]
- 7. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfuryl chloride (SO2Cl2) is a liquid at room temperature used in indust.. [askfilo.com]
- 11. As described in Exercise 14.41, the decomposition of sulfuryl - Brown 15th Edition Ch 14 Problem 43a [pearson.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with Pyridine-2-sulfonyl chloride hydrochloride
Welcome to the technical support guide for Pyridine-2-sulfonyl chloride hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure your scale-up processes are safe, efficient, and successful. This guide is structured to address common challenges and questions encountered by researchers and process chemists.
Safety First: Essential Handling & Storage
This compound is a highly reactive and hazardous chemical.[1] Before any experiment, a thorough risk assessment is mandatory. Mishandling can lead to severe personal injury and equipment damage.
Core Hazards:
-
Water Reactive: Reacts violently with water and moisture, liberating toxic and corrosive hydrogen chloride (HCl) gas.[3][4][5]
-
Inhalation Hazard: Causes chemical burns to the respiratory tract.[2][4]
Storage & Handling Protocols:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated.[3][4] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[2][5]
-
Handling: Always handle this reagent inside a certified chemical fume hood.[3][5] Use only dry solvents and glassware. Ensure eyewash stations and safety showers are immediately accessible.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. Do not allow the material to contact skin or clothing.[3][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves (e.g., butyl rubber or nitrile, check manufacturer's breakthrough times). | Prevents severe skin burns and allergic reactions upon contact.[1][2] |
| Eye/Face Protection | Use tight-sealing safety goggles and a full-face shield.[4] | Protects against splashes that can cause severe eye damage, including blindness.[4] |
| Skin/Body Protection | Wear a flame-retardant lab coat, protective clothing, and closed-toe shoes. For larger scales, a chemical suit may be necessary. | Protects skin from burns and contamination.[2][7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill cleanup.[4] | Protects against inhalation of corrosive dust or vapors, especially HCl gas released upon hydrolysis.[2][4] |
Scale-Up Troubleshooting Guide
Scaling up reactions introduces challenges not always apparent at the lab bench. This section addresses specific issues in a Q&A format.
Q1: My reaction is showing a dangerous exotherm during the addition of this compound. How can I control it?
A1: This is a critical issue. Sulfonylation reactions are often highly exothermic, and poor thermal management can lead to thermal runaway.[8] Here’s the causality and solution:
-
Causality: The reaction of the sulfonyl chloride with a nucleophile (like an amine) is a rapid, heat-releasing process. On a larger scale, the reactor's surface-area-to-volume ratio decreases, making heat dissipation less efficient. Localized "hot spots" can form if mixing is poor, accelerating the reaction and side reactions.[8]
-
Troubleshooting Steps:
-
Control Addition Rate: The most crucial parameter. Switch from manual addition to a syringe pump or an automated dosing system for precise, slow, and controlled addition of the reagent.[8]
-
Lower Initial Temperature: Start the reaction at a significantly lower temperature than the target reaction temperature. For sulfonyl chlorides, an initial temperature of -25 °C is sometimes used to control the initial exotherm.[8]
-
Improve Agitation: Ensure the reactor's agitator is appropriately designed for the vessel size and viscosity of the reaction mixture. Poor mixing is a primary cause of localized hot spots.[8]
-
Use a Co-solvent: If not already in use, adding a suitable, dry co-solvent can help manage the exotherm by increasing the thermal mass of the reaction mixture.[8]
-
A2: This is a common consequence of poor control over reaction parameters during scale-up.
-
Causality: this compound is moisture-sensitive.[9][10] Ingress of moisture into a large-scale reactor (which can be more difficult to keep scrupulously dry) will hydrolyze the starting material into the unreactive pyridine-2-sulfonic acid. Furthermore, localized high concentrations or "hot spots" from inefficient mixing can promote side reactions or degradation.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry the reactor and transfer lines. Use adequately dried solvents. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the process.[2][5]
-
Sub-surface Addition: If adding the reagent as a solution, introduce it below the surface of the reaction mixture to ensure immediate mixing and prevent accumulation on the surface.
-
Reaction Monitoring: Do not rely solely on time. Use in-process controls (e.g., TLC, HPLC, GC-MS) to monitor the reaction's progress and detect impurity formation early.[8][11]
-
Re-evaluate Stoichiometry: On a larger scale, minor weighing or transfer errors can become significant. Double-check the stoichiometry of your base and nucleophile relative to the sulfonyl chloride.
-
Q3: How do I safely quench a multi-liter reaction and handle the waste?
A3: Quenching is one of the most hazardous steps in scaling up sulfonyl chloride reactions. A poorly planned quench can result in a violent, uncontrolled release of gas and heat.
-
Causality: Quenching unreacted sulfonyl chloride with a protic solvent like water or alcohol is extremely exothermic and rapidly generates large volumes of HCl gas.[4][8] Adding the quenching agent to the reaction mixture is extremely dangerous and must be avoided.
-
Safe Quenching Protocol: The correct procedure is a "reverse quench."
-
Prepare Quench Vessel: In a separate, appropriately sized vessel, prepare a stirred mixture of crushed ice and water, or a dilute acidic solution. The vessel should be large enough to accommodate the entire reaction volume plus the quench solution, with ample headspace.[8]
-
Controlled Addition: Slowly transfer the completed reaction mixture dropwise or via a pump into the vigorously stirred, cold quench solution.[8] This ensures that the heat generated is immediately absorbed by the large volume of the cold quench medium.
-
Off-Gas Management: Ensure the quench vessel is vented to a robust scrubbing system (e.g., a caustic scrubber) to neutralize the large volume of HCl gas that will evolve.[8]
-
Frequently Asked Questions (FAQs)
Q: What is the stability of this compound? Should I use it immediately after purchase? A: This reagent is known to be unstable, particularly in the presence of moisture and at elevated temperatures.[9][10] It is hygroscopic and will hydrolyze.[10][12] For best results and to ensure reaction consistency, it is highly recommended to use freshly prepared material or to use material that has been stored short-term under strictly anhydrous and refrigerated conditions.[4][9] Some protocols generate the sulfonyl chloride in situ from a more stable precursor like sodium 2-pyridinesulfinate to avoid issues with instability.[13]
Q: What are the best solvents for running reactions with this reagent? A: The choice of solvent is critical. It must be inert to the highly electrophilic sulfonyl chloride and must be anhydrous. Common choices include:
-
Tetrahydrofuran (THF)[15]
-
Toluene[15] Avoid protic solvents like alcohols unless they are intended as reactants, as they will react with the sulfonyl chloride.[17][18]
Q: My reaction requires a base. Which one should I choose? A: A non-nucleophilic base is typically required to scavenge the HCl generated during the sulfonylation reaction.
-
Pyridine: Often used as both a base and a solvent.[19][20] It acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common non-nucleophilic amine bases.[15]
-
Aqueous Bases (e.g., NaOH, K₂CO₃): These are generally incompatible due to the water-reactivity of the sulfonyl chloride.[4] They should only be used during aqueous workup after the sulfonyl chloride has been consumed or quenched.
Q: How do I monitor the reaction progress effectively? A: Relying on a fixed reaction time during scale-up is unreliable. Active monitoring is essential.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of starting material consumption and product formation.[21]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and impurities. This is the preferred method for process control.[11][22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the components are sufficiently volatile and thermally stable.[11]
Protocols & Methodologies
This section provides a generalized protocol, which must be adapted and optimized for your specific substrate and scale. A thorough risk assessment must be conducted before proceeding.[8]
Generalized Protocol: Scale-Up of a Sulfonamide Synthesis
This protocol outlines the key steps and safety considerations for scaling up a reaction between this compound and a primary amine.
1. Reactor Preparation:
-
Ensure the reactor is clean, dry, and leak-tested.
-
Purge the reactor with an inert gas (e.g., nitrogen) to create an anhydrous atmosphere.
2. Reagent Charging:
-
Charge the reactor with the primary amine and a suitable anhydrous solvent (e.g., DCM, THF).
-
Add the non-nucleophilic base (e.g., triethylamine, 2-3 equivalents).
-
Begin vigorous agitation and cool the reactor contents to 0 °C to -10 °C using a chiller.
3. Controlled Addition of Sulfonyl Chloride:
-
Dissolve the this compound in a minimal amount of the same anhydrous solvent in a separate, dry addition vessel.
-
Slowly add the sulfonyl chloride solution to the cooled, stirred amine solution via a dosing pump over 1-2 hours.
-
CRITICAL: Monitor the internal temperature throughout the addition. The rate of addition should be adjusted to ensure the temperature does not rise uncontrollably.
4. Reaction and Monitoring:
-
Once the addition is complete, allow the reaction to slowly warm to room temperature.
-
Monitor the reaction to completion using a validated analytical method (e.g., HPLC).[8]
5. Quenching and Work-up:
-
Prepare a separate quench vessel containing a vigorously stirred mixture of ice and water.
-
Slowly transfer the reaction mixture into the quench vessel.
-
Vent the quench vessel to a caustic scrubber to neutralize HCl gas.
-
Separate the organic layer. Wash with dilute acid (to remove excess amine base), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
6. Purification:
-
Purify the crude product by crystallization or column chromatography as required.
Visualization of Key Workflows
Scale-Up Workflow Diagram
This diagram illustrates the critical decision points and safety checks during the scale-up process.
Caption: Critical workflow for scaling up sulfonylation reactions.
Safe Quenching Procedure Diagram
This diagram emphasizes the correct "reverse quench" methodology.
Sources
- 1. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
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- 6. This compound | C5H5Cl2NO2S | CID 13791306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
- 10. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
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- 15. rsc.org [rsc.org]
- 16. allresearchjournal.com [allresearchjournal.com]
- 17. mdpi.org [mdpi.org]
- 18. researchgate.net [researchgate.net]
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- 22. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Identifying and characterizing byproducts in Pyridine-2-sulfonyl chloride hydrochloride reactions
<_ _>
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridine-2-sulfonyl chloride hydrochloride. This guide is designed to provide in-depth, practical solutions to common issues encountered during reactions involving this versatile reagent. By understanding the causality behind byproduct formation, you can optimize your reaction conditions, improve yields, and ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My sulfonamide reaction is sluggish, and the yield is lower than expected. What's the primary suspect?
Low yields are frequently traced back to the quality and handling of the Pyridine-2-sulfonyl chloride reagent. The most common issue is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.[1]
-
Causality: Pyridine-2-sulfonyl chloride is highly electrophilic and susceptible to reaction with nucleophiles, including water.[2] Atmospheric moisture or residual water in solvents can rapidly convert the starting material into Pyridine-2-sulfonic acid, effectively reducing the concentration of the active reagent.[1] The hydrochloride salt form can also contribute to the presence of moisture.
-
Troubleshooting Steps:
-
Reagent Quality Check: Before starting your reaction, assess the quality of the Pyridine-2-sulfonyl chloride. An older reagent, or one that has been exposed to air, is more likely to have hydrolyzed.[1] While ¹H NMR may not clearly distinguish the sulfonyl chloride from the sulfonic acid, techniques like GC-MS are more suitable for purity assessment.[3]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, solvent purification systems).[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric moisture.[1]
-
Base Selection: Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the HCl generated during the reaction.[4] Using an aqueous base like NaOH can significantly increase the rate of hydrolysis.[1]
-
Question 2: I'm observing a new, highly polar spot on my TLC plate that doesn't correspond to my starting materials or desired product. What is it likely to be?
This observation is a classic indicator of byproduct formation, most commonly the hydrolysis product, Pyridine-2-sulfonic acid .
-
Chemical Identity:
-
Mechanism of Formation (Hydrolysis): The electrophilic sulfur atom of the sulfonyl chloride is attacked by water, leading to the displacement of the chloride ion and the formation of the sulfonic acid. This process is often accelerated by the presence of a base.
Caption: Hydrolysis of Pyridine-2-sulfonyl chloride.
-
Characterization:
-
LC-MS: This is the most effective technique. You will observe a peak corresponding to the molecular ion of Pyridine-2-sulfonic acid (m/z = 160.0 for [M+H]⁺).
-
TLC: As a sulfonic acid, this byproduct is highly polar and will typically have a very low Rf value, often streaking from the baseline, especially in less polar solvent systems.
-
NMR: While the starting sulfonyl chloride should be analyzed in aprotic deuterated solvents (e.g., CDCl₃, DMSO-d₆), the sulfonic acid is water-soluble.[7] Its presence can be confirmed by characteristic shifts in the aromatic region, which will differ from the parent sulfonyl chloride.
-
Question 3: My reaction involves a tertiary amine base (like triethylamine), and I'm seeing complex byproducts. What could be happening?
While tertiary amines are commonly used as acid scavengers, they can sometimes participate in side reactions with highly reactive sulfonyl chlorides. Research has shown that 2-aminopyridine-3-sulfonyl chlorides can undergo an oxidative reaction with tertiary amines in the presence of air to produce sulfonylethenamines.[8]
-
Possible Mechanism: The sulfonyl chloride may promote the aerobic oxidation of the tertiary amine, which then acts as a nucleophile, leading to unexpected adducts.[8] This highlights the importance of maintaining an inert atmosphere, not just to prevent hydrolysis, but also to inhibit potential oxidative side reactions.
-
Troubleshooting & Identification:
-
Reaction Monitoring: Carefully monitor the reaction by LC-MS to track the formation of any unexpected high molecular weight species.
-
Inert Atmosphere: If you suspect oxidative byproducts, ensure your reaction is thoroughly de-gassed and maintained under a strict inert atmosphere (N₂ or Ar).[1]
-
Alternative Bases: Consider using a bulkier, non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), which are less prone to side reactions.
-
Question 4: How can I confirm the purity and concentration of my Pyridine-2-sulfonyl chloride starting material?
Accurate characterization of the starting material is crucial for reproducible results. A multi-faceted analytical approach is recommended.[7]
-
Recommended Protocols:
-
Quantitative NMR (qNMR): Provides detailed structural information and can be used for accurate quantification against a certified internal standard.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing purity and identifying volatile impurities. It is often preferred over LC-MS for reactive species like sulfonyl chlorides to avoid on-column degradation.[3]
-
Titration: A classical and cost-effective method to determine the total sulfonyl chloride content. This typically involves reacting the sulfonyl chloride with a nucleophile and titrating the product or excess reagent.[7]
-
Summary of Analytical Techniques
| Technique | Primary Application | Key Advantages | Key Limitations |
| NMR Spectroscopy | Structure Elucidation, Purity, Quantification | Provides detailed structural information, non-destructive.[7] | Lower sensitivity compared to MS.[7] |
| Mass Spectrometry | Molecular Weight, Impurity Characterization | High sensitivity, provides fragmentation patterns.[7] | Can cause degradation of unstable compounds.[3] |
| IR Spectroscopy | Functional Group Identification | Rapid and straightforward for identifying S=O and S-Cl bonds.[7] | Provides limited structural information. |
| HPLC | Purity Assessment, Quantification | High resolution for separating complex mixtures.[9] | Reactive sulfonyl chlorides may degrade on the column.[3] |
| Titrimetry | Total Sulfonyl Chloride Content | Simple, cost-effective, and accurate.[7] | Does not identify specific impurities. |
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve issues in your reactions.
Caption: A systematic workflow for troubleshooting reactions.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). BenchChem.
- Common issues in sulfonamide synthesis and solutions. (n.d.). BenchChem.
- PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9. (n.d.). ChemicalBook.
- Pereshivko, O. P., et al. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Monatshefte für Chemie - Chemical Monthly.
- Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
- A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration. (n.d.). BenchChem.
- PYRIDINE-2-SULFONIC ACID. (n.d.). ChemBK.
- PYRIDINE-2-SULFONIC ACID | 15103-48-7. (n.d.). ChemicalBook.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate.
- Sulfonyl halide. (n.d.). In Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cbijournal.com [cbijournal.com]
- 5. PYRIDINE-2-SULFONIC ACID | 15103-48-7 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Moisture-sensitive handling techniques for Pyridine-2-sulfonyl chloride hydrochloride
Welcome to the technical support resource for Pyridine-2-sulfonyl chloride hydrochloride. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this highly reactive reagent in your experiments. As Senior Application Scientists, we have structured this center to address the most common challenges, emphasizing the causality behind our recommended procedures to foster a deeper understanding of the chemistry involved.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a highly reactive chemical reagent. Its principal use is in organic synthesis for the preparation of 2-pyridylsulfonamides through reaction with primary or secondary amines.[1][2] The sulfonamide functional group is a key structural motif in many pharmacologically active compounds, making this reagent valuable in medicinal chemistry and drug discovery.[3][4][5] The hydrochloride salt form is often used to improve the compound's handling characteristics and stability.[6]
Q2: What makes this compound so sensitive to moisture?
The central sulfur atom in the sulfonyl chloride group is highly electrophilic. This makes it an excellent target for nucleophiles. Water, although a weak nucleophile, readily attacks the sulfur atom. This nucleophilic attack leads to a rapid hydrolysis reaction, breaking the sulfur-chlorine bond and replacing it with a hydroxyl (-OH) group. The resulting product is Pyridine-2-sulfonic acid.[1][7][8] This sulfonic acid is unreactive towards amines under standard sulfonamide synthesis conditions, meaning any hydrolyzed reagent is effectively consumed, leading to reduced product yields.[1] The reaction also produces hydrochloric acid (HCl) as a byproduct.[7][9]
Q3: How can I visually identify if my this compound has decomposed?
Fresh Pyridine-2-sulfonyl chloride is typically a colorless to pale yellow oil or low-melting solid.[10][11][12] Signs of decomposition, often due to moisture exposure or thermal degradation, include:
-
Color Change: A noticeable darkening to a yellow, brown, or even black color is a strong indicator of decomposition.[13]
-
Physical State Change: The material may become gummy or solidify incorrectly as it converts to the sulfonic acid.
-
Pungent Odor: While the reagent itself has a sharp smell, decomposition can release gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl), which have distinct, acrid odors.[13]
If you observe any of these signs, it is highly recommended to use a fresh bottle of the reagent for your experiment to avoid low yields and purification difficulties.
Q4: What are the definitive storage conditions to maintain the reagent's integrity?
To prevent degradation, this compound must be stored with strict exclusion of atmospheric moisture. The causal factors for degradation are moisture and elevated temperatures.[10][11]
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |
| Temperature | Store in a cool location, with -20°C being recommended for long-term storage.[10] | Reduces the rate of potential thermal decomposition. |
| Container | Keep in the original manufacturer's container, tightly sealed.[14] | Manufacturer packaging (e.g., Sure/Seal™ bottles) is designed to prevent moisture ingress.[15][16] |
| Location | Store in a dry, dedicated area for corrosive and water-reactive chemicals.[17] | Prevents accidental exposure to water and incompatible materials. |
Troubleshooting Guide
Issue 1: My sulfonamide synthesis reaction has a very low or zero yield.
This is the most common issue encountered and almost always traces back to the deactivation of the sulfonyl chloride.
Explanation: As detailed in FAQ Q2, any exposure to water will convert your active reagent into inactive sulfonic acid.[1] This can happen from using wet glassware, insufficiently dry solvents, or simply opening the reagent bottle in a humid environment.
Solution: Implement Rigorous Anhydrous Techniques. The kinetic barrier to hydrolysis and oxidation is what allows many organic molecules to be stable in air; for highly reactive species like sulfonyl chlorides, this barrier is low and requires special precautions.[18]
-
Glassware Preparation: All glassware must be meticulously dried. The most effective method is oven-drying at >125°C overnight and allowing it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).[15][16][19] Simply air-drying is insufficient as a thin film of adsorbed moisture will remain.[16]
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere to prevent moisture from the air from entering the reaction vessel.[1][18] This is achieved using a Schlenk line or a balloon filled with an inert gas.[20]
-
Solvent Choice: Always use a freshly opened bottle of an anhydrous grade solvent (e.g., dichloromethane, tetrahydrofuran). Anhydrous solvents should be transferred using a syringe or cannula, never by pouring.[1][15]
Issue 2: My reaction is slow, messy (multiple spots on TLC), or gives inconsistent results.
Explanation: The reaction of Pyridine-2-sulfonyl chloride with an amine generates one equivalent of HCl. This acid will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this HCl.[1] However, using the wrong base can be detrimental. Aqueous bases like sodium hydroxide will rapidly hydrolyze the sulfonyl chloride.[1] Nucleophilic bases can compete with your amine, leading to side products.
Solution: Use a Non-Nucleophilic Organic Base. An organic, non-nucleophilic base such as triethylamine or pyridine is ideal.[1] These bases are strong enough to neutralize the generated HCl but are too sterically hindered to compete as nucleophiles. They should also be dried (e.g., over KOH) before use.
Explanation: Even if you start with pure material, the reagent can degrade under the reaction conditions if they are not carefully controlled. For instance, if an aqueous work-up is required, prolonged exposure or elevated temperatures can hydrolyze the remaining sulfonyl chloride or even the sulfonamide product.[13][21]
Solution: Control Reaction and Work-up Conditions.
-
Temperature Control: Run the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) to minimize side reactions.[13]
-
Rapid Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly and at low temperatures (e.g., with ice-cold water) to minimize the risk of hydrolysis.[21]
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing this compound under Inert Atmosphere
This protocol describes the transfer of the solid/liquid reagent from its Sure/Seal™ bottle to a reaction flask using syringe techniques under a positive pressure of inert gas.
Procedure:
-
Glassware Preparation: Assemble your reaction glassware (e.g., round-bottom flask with a stir bar and condenser) and dry it thoroughly in an oven (140°C for 4 hours).[15] Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon, allowing it to cool. Use a thin film of grease on any glass joints.[16][19]
-
Establish Inert Atmosphere: Ensure the system is being flushed with an inert gas, with the outlet connected to an oil bubbler to visually confirm a slight positive pressure (1-2 bubbles per second).[19] The flask should be sealed with a rubber septum.[20]
-
Prepare for Transfer: Puncture the septum on the this compound Sure/Seal™ bottle with a needle connected to your inert gas line to slightly pressurize the bottle.
-
Withdraw Reagent: Using a clean, dry syringe fitted with a long needle, pierce the septum on the reagent bottle.[15][16] Slowly draw the desired amount of the reagent (if liquid) or, for solids, prepare a stock solution in anhydrous solvent within a glovebox or under a positive pressure of inert gas.
-
Transfer to Reaction: Remove the syringe from the reagent bottle and quickly insert it through the septum of your reaction flask. Dispense the reagent into the flask.
-
Maintain Inert Atmosphere: Throughout the process, ensure a slow, continuous flow of inert gas is maintained to prevent any backflow of air into the system.[16]
By adhering to these detailed procedures and understanding the chemical principles behind them, you can significantly improve the reliability and success of your experiments involving the highly moisture-sensitive this compound.
References
- Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
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- Sciencemadness Wiki. (2023). Sulfuryl chloride.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
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- ResearchGate. (2025). Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions.
- ResearchGate. (n.d.). Redox-dependent biotransformation of sulfonamide antibiotics exceeds sorption and mineralization.
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- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
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Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Profiling Pyridine-2-sulfonyl Chloride Against Industry Standards
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research and development, the sulfonylation reaction remains a cornerstone for the construction of sulfonamides and sulfonate esters. The choice of sulfonylating agent is a critical decision that dictates reaction efficiency, substrate scope, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of Pyridine-2-sulfonyl chloride with other commonly employed sulfonylating agents, offering a blend of theoretical principles and practical considerations to inform your experimental design.
The Sulfonylation Reaction: A Gateway to Diverse Functionality
Sulfonylation, the introduction of a sulfonyl group (-SO₂R) into a molecule, is a fundamental transformation in organic chemistry. The resulting sulfonamides and sulfonate esters are prevalent motifs in a vast array of biologically active compounds and functional materials. The reaction typically proceeds via the nucleophilic attack of an amine or an alcohol on the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride ion.
The reactivity of the sulfonyl chloride is paramount to the success of this transformation. A delicate balance must be struck: the agent must be reactive enough to engage with the nucleophile under mild conditions, yet stable enough for practical handling and storage. This guide will dissect the nuances of several key sulfonylating agents, with a special focus on the unique characteristics of Pyridine-2-sulfonyl chloride.
The Contenders: A Comparative Overview
To provide a clear framework for comparison, we will evaluate Pyridine-2-sulfonyl chloride against three widely used sulfonylating agents:
-
p-Toluenesulfonyl chloride (TsCl): Often considered the benchmark for arylsulfonyl chlorides, TsCl is a solid, relatively stable, and cost-effective reagent. The tosyl group is a workhorse in protecting group chemistry and for converting alcohols into good leaving groups.
-
Methanesulfonyl chloride (MsCl): As a representative of alkanesulfonyl chlorides, MsCl is a highly reactive liquid. The resulting mesylates are excellent leaving groups, often favored for their smaller size compared to tosylates.
-
2-Nitrobenzenesulfonyl chloride (NsCl): The "nosyl" group introduced by this reagent is particularly valuable due to its facile cleavage under mild, nucleophilic conditions (e.g., thiophenol and base), a significant advantage in the synthesis of sensitive molecules.
Reactivity Profile: A Quantitative and Qualitative Assessment
The inherent reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electronic and steric effects of the substituent (R) attached to the sulfonyl group. Electron-withdrawing groups enhance the electrophilicity of the sulfur, leading to a faster reaction rate, while electron-donating groups have the opposite effect.
Kinetic Data for the Sulfonylation of Aniline
The following table presents the second-order rate constants for the reaction of various substituted benzenesulfonyl chlorides with aniline in methanol. This data provides a quantitative measure of their relative reactivities.
| Sulfonylating Agent | Substituent (at para-position) | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Relative Reactivity |
| p-Toluenesulfonyl chloride (TsCl) | -CH₃ (electron-donating) | Value not explicitly found, but expected to be lower than benzenesulfonyl chloride | Baseline |
| Benzenesulfonyl chloride | -H | 0.023 | ~1.5x TsCl (estimated) |
| p-Chlorobenzenesulfonyl chloride | -Cl (electron-withdrawing) | 0.057 | ~3.8x TsCl (estimated) |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | -NO₂ (strongly electron-withdrawing) | Value not explicitly found, but expected to be significantly higher | High |
The Unique Position of Pyridine-2-sulfonyl chloride
Pyridine-2-sulfonyl chloride is a highly reactive sulfonylating agent.[1] This high reactivity can be attributed to the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the sulfonyl group. While not included in the kinetic table above, its reactivity is generally considered to be high, likely comparable to or exceeding that of nitro-substituted benzenesulfonyl chlorides.
However, the true value of Pyridine-2-sulfonyl chloride often lies not just in its raw reactivity, but in the unique properties imparted by the pyridine moiety. The nitrogen atom can influence the reaction mechanism and selectivity, and the resulting pyridylsulfonyl group can participate in further transformations or act as a key pharmacophore.
Mechanistic Considerations: Understanding the "Why"
The sulfonylation of amines and alcohols with sulfonyl chlorides generally proceeds through a nucleophilic substitution pathway. However, the precise mechanism can vary depending on the substrate, solvent, and the presence of a base.
Caption: Generalized mechanisms for the sulfonylation of amines and alcohols.
In the presence of a base like pyridine, the reaction with alcohols is often accelerated. Pyridine can act as a nucleophilic catalyst, first reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is then readily attacked by the alcohol.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the sulfonylation of an amine and an alcohol.
Protocol 1: Synthesis of N-Benzyl-p-toluenesulfonamide (Sulfonylation of an Amine)
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Benzyl Mesylate (Sulfonylation of an Alcohol)
Materials:
-
Benzyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor by TLC.
-
Quench the reaction by adding ice-cold water.
-
Separate the organic layer, and wash it sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude benzyl mesylate.
Caption: A typical experimental workflow for a sulfonylation reaction.
Special Applications and Selectivity of Pyridine-2-sulfonyl chloride
Beyond its general utility in forming sulfonamides and sulfonate esters, Pyridine-2-sulfonyl chloride has emerged as a reagent with unique applications, particularly in the realm of selective functionalization.
-
Cysteine-Reactive Electrophiles: The 2-sulfonyl pyridine moiety has been identified as a tunable, cysteine-reactive electrophile. This has significant implications in chemical biology and drug discovery for the development of covalent inhibitors that selectively target cysteine residues in proteins.
-
Late-Stage Functionalization: The reactivity of Pyridine-2-sulfonyl chloride allows for its use in the late-stage functionalization of complex molecules, a crucial strategy in medicinal chemistry for rapidly generating analogs of a lead compound.
Conclusion: Making an Informed Choice
The selection of a sulfonylating agent is a nuanced decision that extends beyond mere reactivity.
-
Pyridine-2-sulfonyl chloride stands out as a highly reactive agent with unique potential in specialized applications, such as the development of covalent protein modifiers and in late-stage functionalization strategies. Its high reactivity makes it a powerful tool, though its stability and cost may be considerations for large-scale synthesis.
-
Tosyl chloride (TsCl) remains a reliable and economical choice for routine applications, particularly for the protection of amines and the activation of alcohols, where the robustness of the tosyl group is an asset.
-
Mesyl chloride (MsCl) offers higher reactivity than TsCl in a smaller package, making it ideal for situations where steric hindrance is a concern or when a highly efficient leaving group is required.
-
Nosyl chloride (NsCl) is the reagent of choice when mild deprotection conditions are paramount, providing a critical advantage in the synthesis of delicate and complex molecular architectures.
By understanding the distinct reactivity profiles, mechanistic underpinnings, and specialized applications of these sulfonylating agents, researchers can make more strategic and effective decisions in the design and execution of their synthetic endeavors.
References
- Benchchem. (2025). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides.
- CymitQuimica. (n.d.). CAS 66715-65-9: Pyridine-2-sulfonyl chloride.
- Benchchem. (2025). A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis.
- Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1448.
- Kice, J. L., & Kasperek, G. J. (1969). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Journal of the American Chemical Society, 91(20), 5510-5516.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 734-739.
- Ngassa, F. N., et al. (2014). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Tetrahedron Letters, 55(4), 849-852.
- LookChem. (n.d.). Cas 66715-65-9, PYRIDINE-2-SULFONYL CHLORIDE.
- Nordmann. (n.d.). Pyridine-2-sulfonyl chloride.
- ChemicalBook. (2025). PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9.
- Cross, R. J., & Stirling, C. J. M. (1970). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Benchchem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Tutor. (n.d.).
- Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry, 35(9), 3195-3196.
- Qi, C., et al. (2011).
- Viggert, R. V., et al. (1986). Sulfonylation of phenols in the presence of pyridine bases. Journal of Organic Chemistry of the USSR, 22(7), 1333-1337.
- Firouzabadi, H., et al. (2005). Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. Synthesis, 2005(16), 2722-2726.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Pyridine-2-sulfonyl chloride hydrochloride
For researchers, scientists, and professionals in drug development, the purity of reactive intermediates like Pyridine-2-sulfonyl chloride hydrochloride is not just a quality metric; it is a critical determinant of reaction yield, impurity profiles of downstream compounds, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this vital building block, grounded in scientific principles and practical, field-proven insights. We will explore the nuances of each technique, from the structural detail offered by Nuclear Magnetic Resonance (NMR) to the quantitative power of High-Performance Liquid Chromatography (HPLC), the sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS), and the classical reliability of titrimetry.
The Challenge: Analyzing a Reactive Intermediate
Pyridine-2-sulfonyl chloride is a highly reactive molecule, a characteristic that makes it invaluable in synthesis but also presents significant analytical challenges. Its susceptibility to hydrolysis, forming the corresponding pyridine-2-sulfonic acid, is a primary concern. Therefore, the choice of analytical technique must account for this instability to provide an accurate purity assessment. The hydrochloride salt form is often used to improve handling and stability, but care must still be taken during sample preparation and analysis.
Common impurities in synthesized this compound can include:
-
Pyridine-2-sulfonic acid: The primary degradation product due to hydrolysis.
-
Unreacted starting materials: Such as 2,2'-dipyridyl disulfide, a common precursor.
-
Residual solvents and reagents: From the synthesis and workup.
This guide will compare four orthogonal analytical techniques for the comprehensive purity assessment of this compound, providing the rationale behind the experimental choices for each.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for structural confirmation, the desired level of sensitivity, and the sample throughput. The following table provides a high-level comparison of the techniques discussed in this guide.
| Technique | Primary Application | Strengths | Limitations | Typical Purity Range |
| Quantitative NMR (qNMR) | Absolute Purity & Structural Confirmation | Non-destructive, provides structural information, highly accurate for absolute quantification. | Lower sensitivity than chromatographic methods, requires a certified internal standard. | >95% |
| HPLC-UV | Routine Purity & Impurity Profiling | High sensitivity and resolution for separating impurities, widely available. | The analyte's reactivity can be a challenge, potential for on-column degradation. | 85-99.9% |
| GC-MS (with Derivatization) | Trace Impurity Analysis | High sensitivity and specificity for volatile impurities, structural elucidation of unknowns. | Requires derivatization for the non-volatile analyte, potential for side reactions during derivatization. | <1% (for impurities) |
| Titrimetry | Assay of Total Sulfonyl Chloride Content | Cost-effective, simple, and accurate for determining total functional group content. | Lacks specificity, cannot distinguish between different sulfonyl chlorides or other reactive species. | >90% |
In-Depth Analysis and Experimental Protocols
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
Expertise & Experience: qNMR is a primary ratio method that provides a direct measurement of the analyte-to-internal standard ratio without the need for a calibration curve, making it a powerful tool for determining absolute purity. The choice of a suitable internal standard is critical; it must be of high purity, stable, and have resonances that do not overlap with the analyte signals. For this compound, a stable aromatic compound like 1,4-dinitrobenzene or maleic anhydride can be suitable. The selection of a non-protic deuterated solvent such as acetonitrile-d3 or chloroform-d is essential to prevent hydrolysis of the sulfonyl chloride.
Trustworthiness: The self-validating nature of qNMR lies in the ability to simultaneously observe and quantify the analyte and any NMR-active impurities in a single spectrum. The specificity of the chemical shifts and coupling constants provides a high degree of confidence in the identity of the quantified species.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., acetonitrile-d3).
-
Cap the tube and gently vortex to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation of the protons.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Caption: Workflow for qNMR Purity Assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
Expertise & Experience: HPLC with UV detection is a cornerstone of purity analysis in the pharmaceutical industry due to its high sensitivity and resolving power. For this compound, the primary challenge is its on-column stability. A rapid, isocratic method with a suitable mobile phase is often preferred to minimize analysis time and potential degradation. A reversed-phase C18 column is typically effective. The mobile phase composition, particularly the pH, must be carefully controlled. A slightly acidic mobile phase can suppress the ionization of pyridine-2-sulfonic acid, aiding in its retention and separation from the main peak.
Trustworthiness: A well-developed HPLC method is self-validating through the use of a system suitability test (SST) before each run, which typically includes parameters like tailing factor, resolution, and repeatability of injections. Spiking the sample with known impurities (e.g., pyridine-2-sulfonic acid) can confirm the method's ability to separate these from the main component.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water), for instance, 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL using the mobile phase.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system peaks interfere.
-
Inject the sample solution and record the chromatogram.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main peak (area percent method).
-
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities
Expertise & Experience: GC-MS is not suitable for the direct analysis of the non-volatile and thermally labile this compound. However, it is an excellent technique for identifying and quantifying volatile impurities after derivatization of the main component. Derivatization converts the sulfonyl chloride into a more stable and volatile derivative, such as a sulfonamide. Common derivatizing agents include primary or secondary amines like aniline or diethylamine. The choice of derivatizing agent and reaction conditions must be optimized to ensure complete reaction and avoid the formation of byproducts.
Trustworthiness: The mass spectrometer provides a high degree of certainty in the identification of impurities by comparing their mass spectra to libraries or by interpreting the fragmentation patterns. The use of an internal standard in the GC-MS analysis can improve the accuracy and precision of quantification.
-
Derivatization:
-
Accurately weigh about 5 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of a dry, aprotic solvent (e.g., dichloromethane).
-
Add a solution of a derivatizing agent (e.g., 1.1 equivalents of aniline in dichloromethane).
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Identify the peak corresponding to the derivatized Pyridine-2-sulfonyl chloride and any impurity peaks.
-
Quantify impurities based on their peak areas relative to the main derivative peak or an internal standard.
-
Caption: Workflow for GC-MS with Derivatization.
Titrimetry: A Classic Approach for Assay
Expertise & Experience: Titrimetric methods offer a simple and cost-effective way to determine the total sulfonyl chloride content. One common approach involves reacting the sulfonyl chloride with a nucleophile, such as a thiol, and then back-titrating the excess nucleophile or titrating the acidic product formed. This method is particularly useful for routine quality control where a quick assessment of the overall functional group content is needed. However, it lacks specificity and will not distinguish between the desired product and other reactive impurities.
Trustworthiness: The accuracy of titrimetry is dependent on the precise standardization of the titrant and the clear visual or potentiometric determination of the endpoint. While not specific, its reliability for assaying total sulfonyl chloride content is well-established.
-
Reaction:
-
Accurately weigh approximately 100 mg of this compound into a flask.
-
Add a known excess of a standardized solution of a nucleophile (e.g., benzyl mercaptan) in a suitable solvent (e.g., dimethylformamide).
-
Allow the reaction to proceed to completion.
-
-
Titration (Back-titration example):
-
Add an indicator suitable for the chosen titration chemistry.
-
Titrate the unreacted nucleophile with a standardized solution of an oxidant (e.g., iodine) until the endpoint is reached.
-
-
Calculation:
-
Calculate the amount of nucleophile that reacted with the sulfonyl chloride.
-
From this, determine the percentage of this compound in the sample.
-
Conclusion: A Multi-faceted Approach to Purity Assessment
The comprehensive purity assessment of a reactive intermediate like this compound necessitates a multi-faceted analytical approach. No single technique can provide a complete picture.
-
qNMR stands out for its ability to provide an absolute purity value and structural confirmation, making it an ideal choice for the characterization of reference standards and for definitive purity assignments.
-
HPLC-UV is the workhorse for routine quality control, offering excellent sensitivity and resolution for the detection and quantification of impurities.
-
GC-MS with derivatization is a powerful tool for the identification and quantification of trace volatile impurities that may not be detected by other methods.
-
Titrimetry remains a valuable, cost-effective method for the rapid assay of the total sulfonyl chloride content.
By understanding the strengths and limitations of each of these techniques, researchers and drug development professionals can select the most appropriate method or combination of methods to ensure the quality and consistency of this compound, thereby safeguarding the integrity of their synthetic processes and the quality of their final products.
References
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- Nanalysis.
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- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 63(5), 347-353.
A Comparative Guide to Modern Sulfonamide Synthesis: Navigating Beyond Pyridine-2-sulfonyl Chloride
The sulfonamide moiety is an undeniable pillar of modern medicinal chemistry, serving as a critical pharmacophore in a vast spectrum of therapeutic agents, from antibacterials to anticancer drugs.[1][2][3] The classical and most direct route to this functional group involves the reaction of a primary or secondary amine with a sulfonyl chloride.[3][4][5] Among the diverse sulfonylating agents, Pyridine-2-sulfonyl chloride is a potent reagent, valued for its high reactivity in introducing the pyridylsulfonyl group.[6][7][8] However, this traditional reliance on sulfonyl chlorides, including the pyridyl variant, is not without significant drawbacks. The synthesis of sulfonyl chlorides often necessitates harsh, corrosive, and strongly oxidizing reagents like chlorosulfonic acid, limiting functional group tolerance.[2][5][9] Furthermore, their inherent instability, particularly towards moisture, complicates handling, storage, and can lead to inconsistent results.[9][10]
These challenges have catalyzed the development of a new generation of synthetic strategies that offer milder conditions, superior stability, and broader substrate applicability. This guide provides an in-depth comparison of these modern alternatives to Pyridine-2-sulfonyl chloride hydrochloride, offering researchers the data and protocols needed to select the optimal method for their specific synthetic challenges.
Comparative Analysis of Sulfonylating Agents
The ideal sulfonylating agent should be stable, readily available, and react with amines under mild conditions with high functional group tolerance. While Pyridine-2-sulfonyl chloride offers high reactivity, its instability often makes it a less-than-ideal choice.[6][10] The following sections explore superior alternatives, comparing their performance and operational advantages.
Sulfonyl Fluorides: The Stable Alternative
Sulfonyl fluorides have emerged as highly attractive alternatives to their chloride counterparts primarily due to their significantly enhanced stability towards hydrolysis and general robustness.[1] This stability allows for easier handling and purification. The field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, pioneered by Sharpless, has highlighted their unique and reliable reactivity, making them increasingly popular in drug discovery.[1] While less electrophilic than sulfonyl chlorides, their reaction with amines can be effectively promoted using appropriate catalysts or activation methods.[1][11]
Advantages:
-
Excellent bench stability, resistant to air and moisture.[1]
-
High functional group compatibility.
-
Amenable to late-stage functionalization in complex molecules.[11]
Limitations:
-
May require activation or harsher conditions (e.g., strong bases, elevated temperatures) for reaction with less nucleophilic amines.[11]
Sulfonate Esters: Bench-Stable Surrogates
Activated sulfonate esters, such as pentafluorophenyl (PFP) or 2,4,6-trichlorophenyl (TCP) sulfonates, serve as excellent, bench-stable surrogates for unstable sulfonyl chlorides.[4][12] These solid reagents are not moisture-sensitive and can be prepared and stored easily. They react with a broad range of amines to form sulfonamides in good yields. The reactivity of TCP sulfonates is notably higher than phenyl sulfonates, making them more effective electrophiles.[12]
Advantages:
-
Solid, bench-stable reagents, avoiding the handling of corrosive liquids.[12]
-
Good reactivity with a wide range of alkyl- and arylamines.[12]
Limitations:
-
Reaction with weakly nucleophilic amines may require more vigorous conditions, such as heating or the use of strong bases like LHMDS.[12]
Sulfur Dioxide Surrogates: Taming a Toxic Gas
The insertion of sulfur dioxide is a powerful strategy for constructing sulfonyl-containing compounds. However, SO2 is a toxic, gaseous reagent. To circumvent this, stable, solid SO2 surrogates have been developed, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) being a prominent example.[1][5] DABSO can be used in multi-component, one-pot reactions with organometallic reagents (or boronic acids) and amines to generate a diverse array of sulfonamides under mild conditions, completely avoiding the need to pre-form or handle a sulfonyl chloride.[1][12][13]
Advantages:
-
Provides a safe and convenient solid source of sulfur dioxide.[1][12]
-
Enables one-pot, multi-component synthesis of sulfonamides.[1]
-
Highly compatible with various functional groups.[1]
Limitations:
-
Often requires a metal catalyst (e.g., copper) for efficient coupling.[1]
-
May necessitate the use of excess amine nucleophiles in some protocols.[1]
In Situ Generation from Thiols and Sulfinates
To bypass the issues of sulfonyl chloride instability, methods that generate the reactive electrophile in situ from stable precursors have been developed.
-
From Thiols: Thiols can undergo oxidative chlorination using mild and eco-friendly reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents like water or ethanol.[14][15] The resulting sulfonyl chloride is immediately trapped by an amine present in the same pot, affording the sulfonamide in high yield.[3][14]
-
From Sulfinates: Sodium sulfinates can be used in metal-free oxidative coupling reactions. For instance, treatment with an oxidant like phenyl trimethyl ammonium tribromide (PTAB) generates a transient sulfonyl bromide, which readily reacts with amines to yield the desired sulfonamide.[16]
Advantages:
-
Avoids the isolation and handling of unstable sulfonyl chlorides.[13][14]
-
Often employs greener, more environmentally benign reagents and solvents.[14][15]
-
Utilizes readily available and stable starting materials.
Limitations:
-
The oxidant and reaction conditions must be chosen carefully to avoid over-oxidation or side reactions with sensitive functional groups.
Novel Reagents for Direct Primary Sulfonamide Synthesis
A significant innovation is the development of reagents for the direct synthesis of primary sulfonamides (R-SO₂NH₂), which are common motifs in pharmaceuticals.[2] The novel sulfinylamine reagent, N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), reacts directly with a wide range of organometallic reagents (Grignard or organolithium) to provide primary sulfonamides in good to excellent yields in a convenient one-step process.[2][9] This method circumvents the traditional two-step process of reacting a sulfonyl chloride with ammonia or a surrogate.[2]
Advantages:
-
Direct, one-step synthesis of valuable primary sulfonamides.[2]
-
Broad substrate scope, including heteroaryl and alkyl organometallics.[2]
Limitations:
-
Requires the use of organometallic reagents, which can limit compatibility with certain electrophilic functional groups.[9]
-
Specifically tailored for the synthesis of primary sulfonamides.[9]
Performance Comparison Data
The following table summarizes the performance of these key alternative methods, providing a clear comparison to facilitate reagent selection.
| Method/Reagent Class | General Yields | Reaction Conditions | Key Advantages | Limitations |
| Traditional Method (Pyridine-2-sulfonyl chloride) | Good to Excellent | 0–25 °C, Pyridine/DCM | Well-established, high reactivity.[9][16] | Reagent is unstable and moisture-sensitive; harsh synthesis conditions.[2][5][9] |
| Sulfonyl Fluorides | Good to Excellent | Variable; may require base/heat | Highly stable, broad functional group tolerance.[1] | Less reactive than sulfonyl chlorides; may require activation.[1][11] |
| TCP Sulfonate Esters | Good | 60 °C or LHMDS for anilines | Bench-stable, solid, crystalline reagents.[12] | May require more vigorous conditions than sulfonyl chlorides.[12] |
| DABSO (SO₂ Surrogate) | Good to Excellent | Room Temp, Cu(II) catalyst | Safe, solid SO₂ source; enables one-pot synthesis from boronic acids.[1][12] | Requires metal catalyst; may need excess amine.[1] |
| In Situ from Thiols (NaDCC·2H₂O) | Good to Excellent | Room Temp, Water/EtOH | Environmentally friendly, mild conditions, simple filtration workup.[14][15] | Oxidant compatibility with other functional groups must be considered. |
| t-BuONSO (for Primary Sulfonamides) | Good to Excellent | -78 °C to Room Temp | Direct, one-step synthesis of primary sulfonamides.[2][9] | Requires organometallic reagents; limited to primary sulfonamides.[9] |
Visualizing the Synthetic Pathways
The choice of synthetic route significantly impacts the overall efficiency and feasibility of a sulfonamide synthesis campaign. The diagrams below illustrate the strategic differences between the traditional approach and modern, streamlined alternatives.
Caption: Comparison of traditional vs. modern sulfonamide synthesis workflows.
Caption: Workflow for one-pot sulfonamide synthesis using DABSO.
Experimental Protocols
The following protocols are adapted from cited literature and provide detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Classical Sulfonamide Synthesis (Schotten-Baumann Conditions)
This protocol describes a general, robust method for reacting an amine with a sulfonyl chloride using aqueous base.[17]
-
Dissolve Amine: In a flask, dissolve the amine (1.0 eq) in a suitable organic solvent (e.g., Dichloromethane or THF).
-
Add Base: Add an aqueous solution of a base, such as 10% NaOH or Na₂CO₃ (1.2 eq). Cool the biphasic mixture to 0 °C in an ice bath.
-
Add Sulfonyl Chloride: To the vigorously stirred mixture, add the sulfonyl chloride (1.1 - 1.2 eq) dropwise or portion-wise, ensuring the temperature remains below 5 °C. Causality: The base is crucial to neutralize the HCl generated during the reaction, driving it to completion. Excess sulfonyl chloride is often used to counteract potential hydrolysis under these conditions.[17]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours, or until TLC/LCMS analysis indicates completion.
-
Workup: Separate the organic layer. Wash with 1M HCl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography to yield the pure sulfonamide.
Protocol 2: One-Pot Synthesis via DABSO and Boronic Acids
This protocol, adapted from the work of Chen et al., demonstrates a copper-catalyzed, one-pot synthesis of sulfonamides.[1]
-
Prepare Reaction Mixture: To a reaction vial, add the (hetero)arylboronic acid (1.0 eq), the primary or secondary amine (1.2 eq), DABSO (0.6 eq), and a copper(II) catalyst such as Cu(OAc)₂ (10 mol%).
-
Add Solvent: Add a suitable solvent, such as DMSO or DMF.
-
Reaction: Stir the reaction mixture at room temperature under an air atmosphere. Monitor the reaction progress by TLC or LCMS. Causality: The copper catalyst facilitates the oxidative coupling between the boronic acid, the sulfur dioxide released from DABSO, and the amine, forming the S-N bond in a single, efficient operation.[1]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the desired sulfonamide.
Protocol 3: Green Synthesis from Thiols via In Situ Oxidative Chlorination
This protocol is based on a sustainable method using NaDCC·2H₂O as the oxidant in an eco-friendly solvent.[14][15]
-
Prepare Thiol Solution: In a flask, dissolve the thiol (1.0 eq) in the chosen green solvent (e.g., water or ethanol) at room temperature.
-
Add Amine: Add the desired primary or secondary amine (2.0-3.0 eq) to the solution.
-
Oxidative Chlorination: Slowly add solid sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) (approx. 1.5 eq) in portions. The reaction is often mildly exothermic. Causality: NaDCC·2H₂O acts as both the chlorine source and the oxidant, converting the thiol to a transient, highly reactive sulfonyl chloride. The excess amine present in the pot immediately traps this intermediate, preventing its decomposition and driving the formation of the sulfonamide.[14]
-
Reaction: Stir the mixture at room temperature for 1-6 hours until the starting thiol is consumed, as monitored by TLC.
-
Workup: For many products, a precipitate forms which can be collected by simple filtration. Wash the solid with water and dry to obtain the sulfonamide product, often in high purity. If no precipitate forms, an extractive workup may be required.
Conclusion
While Pyridine-2-sulfonyl chloride and its congeners have been workhorses in organic synthesis, the field has evolved significantly. Modern alternatives, including stable sulfonyl fluorides and sulfonate esters, versatile SO₂ surrogates like DABSO, and green in situ generation methods, offer compelling advantages in terms of stability, safety, scope, and environmental impact. By understanding the mechanistic underpinnings and practical considerations of these advanced methodologies, researchers and drug development professionals can design more efficient, robust, and sustainable synthetic routes to the critically important sulfonamide class of molecules.
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A Comparative Guide to the Reactivity of Pyridine-2-, 3-, and 4-Sulfonyl Chlorides
Introduction: The Strategic Importance of Pyridylsulfonamides
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group is a cornerstone pharmacophore. Its prevalence is a testament to its unique physicochemical properties and its ability to act as a versatile hydrogen bond donor and acceptor. When this moiety is attached to a pyridine ring, the resulting pyridylsulfonamide scaffold offers an exceptional tool for modulating biological activity. The nitrogen atom in the pyridine ring provides a key point of interaction and influences the overall electronic and solubility properties of the molecule. However, not all pyridylsulfonamides are created equal. The journey to these valuable compounds begins with their precursors: pyridine sulfonyl chlorides. The choice of the starting isomer—be it pyridine-2-, 3-, or 4-sulfonyl chloride—is a critical decision that profoundly impacts reaction efficiency, stability, and synthetic strategy. This guide provides an in-depth, objective comparison of these three key isomers, grounded in electronic principles and supported by practical, field-proven insights to empower researchers in making informed strategic decisions.
The Decisive Factor: Electronic Effects of the Ring Nitrogen
The reactivity of the sulfonyl chloride group (–SO₂Cl) is fundamentally dictated by the electrophilicity of the sulfur atom. A more electron-deficient sulfur atom will be more susceptible to nucleophilic attack by an amine, leading to a faster reaction. The primary differentiator between the three pyridine sulfonyl chloride isomers is the position of the sulfonyl group relative to the electron-withdrawing pyridine ring nitrogen.
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom.[1][2] This property makes the ring less reactive towards electrophiles than benzene but more susceptible to nucleophilic attack, especially at the ortho (2-) and para (4-) positions.[2] This electronic influence extends directly to the attached sulfonyl chloride group.
-
Pyridine-4-sulfonyl Chloride (The Most Reactive): At the 4-position (para), the electron-withdrawing influence of the ring nitrogen is at its maximum. Both the inductive effect (-I) and the mesomeric effect (-M) work in concert to pull electron density away from the sulfonyl group, significantly increasing the electrophilicity of the sulfur atom. This makes pyridine-4-sulfonyl chloride the most reactive of the three isomers for nucleophilic substitution.[2][3] It readily reacts with a wide range of amines to form stable sulfonamide linkages.[3]
-
Pyridine-2-sulfonyl Chloride (Highly Reactive, but Unstable): The 2-position (ortho) is also strongly activated electronically, similar to the 4-position.[2] However, two additional factors come into play. Firstly, potential steric hindrance from the adjacent nitrogen atom can slightly modulate its reactivity compared to the 4-isomer.[2] More critically, pyridine-2-sulfonyl chloride is known for its instability, particularly in the presence of moisture.[4] This thermal and hydrolytic lability often necessitates its fresh preparation and immediate use in subsequent reactions.[4]
-
Pyridine-3-sulfonyl Chloride (The Least Reactive): When the sulfonyl chloride group is at the 3-position (meta), it is not in a position of direct resonance conjugation with the ring nitrogen. The electron-withdrawing influence is primarily inductive and is significantly weaker than at the 2- and 4-positions.[1] Consequently, the sulfur atom is less electrophilic, rendering pyridine-3-sulfonyl chloride the most stable and least reactive of the three isomers.[1][2] While less reactive, this stability makes it a robust and widely used intermediate in pharmaceutical synthesis, for example, in the preparation of Vonoprazan.[5]
The following diagram illustrates the electronic effects governing the reactivity of each isomer.
Caption: Relative reactivity hierarchy of pyridine sulfonyl chloride isomers.
Comparative Data Summary
While precise kinetic data for direct comparison is sparse in the literature, a qualitative and semi-quantitative comparison can be constructed from established chemical principles and reported observations.
| Property | Pyridine-2-sulfonyl Chloride | Pyridine-3-sulfonyl Chloride | Pyridine-4-sulfonyl Chloride |
| Relative Reactivity | Very High | Low | Highest |
| Governing Factors | Strong electronic activation (-I, -M), steric hindrance | Weak electronic activation (-I only) | Maximum electronic activation (-I, -M)[2][3] |
| Stability | Low; moisture and temperature sensitive.[4][6] | High; robust and stable intermediate.[7] | Moderate; highly reactive. |
| Handling | Often generated in situ or used immediately after preparation.[4] | Commercially available as a stable liquid or solid hydrochloride salt.[8][9] | Commercially available, but should be handled with care due to high reactivity.[3] |
| Typical Application | Synthesis of specific 2-pyridylsulfonamides where high reactivity is required. | Broadly used in medicinal chemistry for meta-substituted pyridylsulfonamides.[5] | Preferred reagent for para-substituted pyridylsulfonamides when rapid and efficient reaction is desired.[3][10] |
Experimental Protocol: A Self-Validating System for Sulfonamide Synthesis
This protocol provides a robust, general procedure for the synthesis of a pyridylsulfonamide, which can be adapted to compare the reactivity of the three isomers directly. The inclusion of an internal standard and kinetic monitoring allows for a self-validating comparison.
Objective: To synthesize N-benzylpyridine-3-sulfonamide and establish a workflow for comparing the reaction rates of the three pyridine sulfonyl chloride isomers.
Materials:
-
Pyridine-3-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Internal Standard (e.g., Dodecane)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Causality Behind Experimental Choices:
-
Amine Equivalence: A slight excess of the nucleophile (benzylamine) ensures the complete consumption of the limiting reagent, the sulfonyl chloride.
-
Base: TEA or DIPEA is used as an acid scavenger. The reaction generates one equivalent of HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11] A non-nucleophilic base like DIPEA is often preferred to avoid potential side reactions.
-
Solvent: Anhydrous DCM is an excellent choice as it is aprotic and effectively dissolves the reactants without participating in the reaction.
-
Temperature: Starting the reaction at 0 °C helps to control the initial exotherm, particularly for the highly reactive 2- and 4-isomers.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add pyridine-3-sulfonyl chloride (e.g., 1.78 g, 10 mmol) and the internal standard. Dissolve the contents in anhydrous DCM (50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.12 g, 10.5 mmol) and TEA (1.52 g, 15 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled sulfonyl chloride solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring (For Comparative Kinetics): To compare isomers, run three parallel reactions. Once the addition is complete, take an aliquot (0.1 mL) at t=0 and quench it immediately in a vial containing deuterated chloroform (CDCl₃) for ¹H NMR analysis or a suitable solvent for HPLC/GC-MS analysis.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours (for the 3-isomer) or as determined by reaction monitoring. Continue to take and quench aliquots at regular intervals (e.g., every 30 minutes).
-
Workup: Upon completion, pour the reaction mixture into 1M HCl (50 mL) and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification & Analysis: Purify the crude solid by recrystallization or silica gel column chromatography. Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. For kinetic analysis, plot the concentration of the product versus time for each isomer to determine the initial reaction rates.
The expected outcome is a significantly faster rate of product formation for the 4- and 2-isomers compared to the 3-isomer.[2]
Caption: General experimental workflow for pyridylsulfonamide synthesis.
Conclusion
The selection of a pyridine sulfonyl chloride isomer is a strategic choice with significant downstream consequences. The reactivity order, unequivocally 4- > 2- >> 3- , is a direct manifestation of the powerful electronic effects exerted by the pyridine nitrogen. While pyridine-4-sulfonyl chloride offers the highest reactivity for rapid sulfonamide formation, its 2-isomer counterpart, though similarly activated, is hampered by significant stability issues. Pyridine-3-sulfonyl chloride stands apart as a less reactive but highly stable and reliable building block, making it a workhorse for the synthesis of meta-substituted pyridylsulfonamides. By understanding the fundamental principles of reactivity and stability outlined in this guide, researchers can optimize their synthetic routes, mitigate potential challenges, and accelerate the development of novel chemical entities.
References
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A Comparative Guide to the Structural Validation of Novel Sulfonamides Synthesized via Pyridine-2-sulfonyl Chloride Hydrochloride
Introduction: The Critical Role of Structural Validation in Sulfonamide Drug Discovery
In the landscape of modern medicinal chemistry, the sulfonamide scaffold remains a cornerstone of drug design, with its presence in a wide array of FDA-approved therapeutics for treating conditions ranging from bacterial infections to cancer and diabetes.[1] The incorporation of heteroaromatic rings, such as pyridine, into these scaffolds often enhances biological activity, metabolic stability, and target specificity.[2][3] Pyridine-2-sulfonyl chloride hydrochloride is a key reagent in this field, enabling the synthesis of novel compounds with significant therapeutic potential.[4]
However, the synthesis of a novel molecule is merely the first step. The unambiguous confirmation of its chemical structure is a non-negotiable prerequisite for any further investigation, including biological screening and lead optimization. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the drug development pipeline.
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for validating the structure of novel compounds synthesized using this compound. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, establish a self-validating system of orthogonal analyses, and, most critically, provide a comparative analysis against common alternative sulfonylating agents. The choice of reagent not only dictates the synthetic pathway but also subtly influences the analytical data, a nuance that must be appreciated for robust structural elucidation.
The Reagent Landscape: A Comparative Analysis of Sulfonylating Agents
The selection of a sulfonylating agent is a critical decision in the synthetic workflow. While this compound is a potent and widely used reagent, its alternatives each present a unique set of properties that influence not only the reaction outcome but also the subsequent structural validation strategy.
Core Reagent: this compound
-
Chemical Structure: C₅H₄ClNO₂S[5]
-
Reactivity Profile: The electron-withdrawing nature of the pyridine ring, particularly the nitrogen atom at the 2-position, makes the sulfur atom highly electrophilic. This enhances its reactivity towards nucleophiles like amines and alcohols, facilitating the formation of sulfonamides and sulfonate esters, respectively.
-
Advantages: Its high reactivity often leads to good yields under mild conditions. The pyridine moiety itself is a valuable pharmacophore, potentially contributing to the biological activity of the final compound.[2][4]
-
Challenges: The reagent can be sensitive to moisture. The hydrochloride salt form necessitates the use of a base to liberate the free sulfonyl chloride for reaction. Incomplete reactions or side reactions can lead to complex crude product mixtures, complicating purification and analysis.
Common Alternatives and Their Comparative Impact
| Feature | Pyridine-2-sulfonyl Chloride | Benzenesulfonyl Chloride | p-Toluenesulfonyl Chloride (Tosyl Chloride) |
| Reactivity | High (activated by pyridine ring) | Moderate | Moderate (slightly deactivated by methyl group) |
| Common Byproducts | Pyridine, unreacted starting materials | Benzene, benzenesulfonic acid | Toluene, p-toluenesulfonic acid |
| Influence on ¹H NMR | Introduces characteristic downfield signals for pyridine protons (δ 8.5-8.8 ppm for α-proton)[6] | Introduces signals in the standard aromatic region (δ 7.5-8.0 ppm) | Introduces aromatic signals and a characteristic methyl singlet (~δ 2.4 ppm) |
| Influence on Mass Spec | Distinctive mass and fragmentation pattern related to the pyridine ring | Phenyl group fragmentation | Toluene/tropylium ion fragmentation |
| Cost & Availability | Generally higher cost | Lower cost, widely available | Lower cost, widely available |
This comparison underscores a crucial point: the choice of reagent directly impacts the expected analytical data. A scientist validating a compound made with Tosyl chloride should be looking for a methyl singlet in the ¹H NMR, which would be absent if Pyridine-2-sulfonyl chloride were used. This foreknowledge is key to efficient and accurate data interpretation.
The Validation Workflow: A Self-Validating System
A robust structural validation is not a linear process but a cyclical, self-validating one where data from multiple, independent techniques converge to support a single, unambiguous structure. Inconsistencies between datasets are not failures but critical flags that necessitate further investigation.
Sources
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- 5. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Benchmarking Pyridine-2-sulfonyl Chloride Against Dansyl Chloride for Amine Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines is a frequent analytical challenge. Many of these crucial compounds, including amino acids, biogenic amines, and pharmaceutical metabolites, lack the necessary chromophores or fluorophores for sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence detectors. Pre-column derivatization addresses this by covalently attaching a tag to the amine, enhancing its detectability and improving its chromatographic properties.
This guide provides an in-depth technical comparison of two sulfonyl chloride-based derivatization reagents: the well-established Dansyl Chloride and the less-common Pyridine-2-sulfonyl chloride hydrochloride. We will explore their reaction mechanisms, provide detailed experimental protocols, and present a data-driven benchmark of their performance to guide your selection for specific analytical applications.
The Underlying Chemistry: Sulfonamide Formation
Both Pyridine-2-sulfonyl chloride and Dansyl chloride react with primary and secondary amines via a nucleophilic substitution reaction to form stable sulfonamides. The reaction is typically performed under alkaline conditions (pH 9-11) to ensure the amine's lone pair of electrons is available for nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl chloride. The alkaline buffer also serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]
Caption: General reaction pathway for amine derivatization.
Primary amines generally exhibit faster reaction kinetics than secondary amines due to reduced steric hindrance around the nitrogen atom.[1]
Dansyl Chloride: The Fluorescent Workhorse
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, is a cornerstone reagent for amine derivatization, prized for its ability to impart intense fluorescence to target molecules.[1][2] This property allows for exceptionally sensitive detection, often in the picomole to femtomole range.[3]
Key Performance Characteristics:
-
High Reactivity: The dansylation reaction is robust and typically driven to completion by using a large excess of the reagent.[3]
-
Intense Fluorescence: Dansyl derivatives exhibit strong blue or blue-green fluorescence, with emission maxima that are sensitive to the polarity of the local environment.[2] This solvatochromism can be a powerful tool in biophysical studies.[2]
-
Enhanced Hydrophobicity: The bulky, nonpolar dansyl group increases the hydrophobicity of the derivatized amine, leading to improved retention and separation on reversed-phase HPLC columns.[3]
-
Stable Derivatives: The resulting N-dansyl-sulfonamide adducts are highly stable, ensuring they do not degrade during sample preparation or chromatographic analysis.[2]
-
Versatility: Dansyl chloride is widely used to modify amino acids, biogenic amines, and pharmaceuticals for analysis by HPLC-Fluorescence and LC-MS.[2][4] The tertiary amine in the dansyl group also helps to boost the signal in positive mode electrospray ionization mass spectrometry.
Experimental Workflow: Dansylation of Amines
The following protocol is a standard method for the pre-column derivatization of amines with dansyl chloride for HPLC or LC-MS analysis.
Caption: Experimental workflow for dansylation and HPLC analysis.
Detailed Protocol:
-
Reagent Preparation:
-
Derivatization Buffer: Prepare a 100 mM sodium carbonate-bicarbonate buffer and adjust the pH to 9.8.
-
Dansyl Chloride Solution: Prepare a 50 mM solution of Dansyl chloride in acetonitrile (ACN). This solution should be prepared fresh and stored in the dark.
-
Quenching Solution: Prepare a 10% (v/v) ammonium hydroxide solution in water.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of the Dansyl chloride solution with 50 µL of the carbonate-bicarbonate buffer.
-
Add 25 µL of the amine-containing sample or standard solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in the dark at a controlled temperature (e.g., 60°C) for 30-60 minutes.
-
After incubation, cool the mixture to room temperature.
-
-
Quenching:
-
Add 10 µL of the 10% ammonium hydroxide solution to the reaction mixture to react with and consume the excess Dansyl chloride.
-
Vortex the mixture again.
-
-
Analysis:
-
The sample is now ready for injection into an HPLC or LC-MS system. A C18 reversed-phase column is typically used for separation.
-
HPLC-Fluorescence Detection: Excitation wavelength is typically around 330-350 nm, and emission is monitored at 515-530 nm.
-
LC-MS Detection: The derivatized amines can be detected in positive ion mode, often with enhanced signal due to the dansyl group.
-
This compound: An Alternative for Mass Spectrometry?
Pyridine-2-sulfonyl chloride is a more reactive isomer compared to its 3- and 4- counterparts due to the electron-withdrawing effect of the adjacent ring nitrogen.[5] While widely used in synthetic organic chemistry for creating sulfonamides, its application as a routine derivatization agent for analytical purposes is not as well-documented as dansyl chloride.[6][7] Based on available data for the related Pyridine-3-sulfonyl chloride, this class of reagents is primarily considered for enhancing LC-MS sensitivity.[6][8][9]
Inferred Performance Characteristics:
-
High Reactivity: As a potent electrophile, Pyridine-2-sulfonyl chloride is expected to react readily with primary and secondary amines under basic conditions.[7] However, it is also noted to be unstable, particularly in the presence of moisture, which could complicate routine analytical workflows.
-
UV Absorbance: The pyridine ring has a natural UV absorbance maximum around 254-257 nm.[10][11][12] Derivatization of an amine with pyridine-2-sulfonyl chloride will impart this chromophore to the analyte, enabling UV detection. However, this is not a unique feature and may offer lower sensitivity compared to fluorescence.
-
Fluorescence: There is no evidence in the literature to suggest that N-(pyridin-2-yl)sulfonamide derivatives are fluorescent. While some complex pyridine-containing structures can be fluorescent, the simple sulfonamide is not expected to be.[13][14] This represents a significant disadvantage compared to dansyl chloride if high sensitivity is required.
-
LC-MS/MS Performance: This is the most promising application area. A comparative study of pyridine-3-sulfonyl chloride and dansyl chloride for derivatizing estrogens revealed a key advantage for the pyridine-based reagent.[3][6] While both reagents enhanced ionization efficiency, the product ion spectra of the dansyl derivatives were dominated by fragments from the derivatizing agent itself. In contrast, the pyridine-sulfonyl derivatives produced more abundant analyte-specific fragment ions.[3][6] This is highly advantageous for structural elucidation and developing specific and reliable multiple reaction monitoring (MRM) methods in quantitative mass spectrometry.
Proposed Experimental Workflow: Pyridine-2-sulfonylation of Amines
The following is a proposed protocol for the derivatization of amines with Pyridine-2-sulfonyl chloride, based on general principles of sulfonamide synthesis and protocols for related sulfonyl chlorides. Note: This protocol is a guideline and would require optimization for specific applications due to the lack of established, standardized methods in the analytical literature.
Caption: Proposed workflow for amine derivatization.
Proposed Protocol:
-
Reagent Preparation:
-
Reaction Solvent/Base: Use an aprotic solvent like acetonitrile containing an organic base such as pyridine or triethylamine to act as a base and acid scavenger. Alternatively, an aqueous buffer at pH ~10 could be explored.
-
Pyridine-2-sulfonyl chloride Solution: Prepare a solution of this compound in anhydrous acetonitrile immediately before use due to its moisture sensitivity.
-
-
Derivatization Reaction:
-
In a dry reaction vial, combine the amine sample with the basic solvent system.
-
Add the Pyridine-2-sulfonyl chloride solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by TLC or a rapid LC method until the starting amine is consumed.
-
-
Quenching and Work-up:
-
Add water to the reaction mixture to hydrolyze any remaining Pyridine-2-sulfonyl chloride.
-
The derivatized sample may require a liquid-liquid extraction step (e.g., with ethyl acetate) to remove salts and polar byproducts before analysis. The organic layer would then be evaporated and the residue reconstituted in a suitable solvent for injection.
-
-
Analysis:
-
HPLC-UV Detection: Monitor the effluent at approximately 254-260 nm.
-
LC-MS Detection: Analyze in positive ion ESI mode. Expect to see the protonated molecular ion [M+H]+. For MS/MS, fragmentation is likely to yield more analyte-specific ions compared to dansyl derivatives.
-
Head-to-Head Comparison: Performance Benchmark
| Feature | Dansyl Chloride | This compound |
| Primary Detection Method | Fluorescence | UV Absorbance, Mass Spectrometry |
| Sensitivity | Very High (fmol range) | Moderate (UV), High (MS) |
| Derivative Stability | High | Moderate to High (Sulfonamide bond is stable) |
| Reagent Stability | Moderate (hydrolyzes in water) | Low (moisture sensitive) |
| Reaction Protocol | Well-established, robust | Not well-established for analytical use, requires optimization |
| Fluorescence of Derivative | Yes (Intense Blue/Green) | No (not reported) |
| MS/MS Fragmentation | Dominated by reagent fragments | Produces more analyte-specific fragments (inferred from 3-isomer)[3][6] |
| Ease of Use | High (many kits and protocols available) | Moderate (moisture sensitivity and lack of protocols are challenges) |
| Primary Application | High-sensitivity quantification by HPLC-Fluorescence | Enhanced LC-MS/MS detection and structural confirmation |
Conclusion and Recommendations
The choice between Dansyl Chloride and this compound is fundamentally a choice driven by the primary analytical technique and the specific goals of the analysis.
Choose Dansyl Chloride when:
-
The primary analytical instrument is an HPLC with a fluorescence detector.
-
The highest possible sensitivity is required for trace-level quantification.
-
A robust, well-documented, and easy-to-implement protocol is desired.
-
LC-MS is used, but the primary goal is simple quantification without complex structural elucidation.
Consider Pyridine-2-sulfonyl chloride (or its isomers) when:
-
The primary analytical instrument is an LC-MS/MS system.
-
The goal is not only quantification but also confident structural identification of unknown amines or metabolites, as the fragmentation pattern is likely to be more informative.
-
Fluorescence detection is not available or necessary.
-
You are willing to invest time in method development and optimization due to the lack of standardized protocols.
References
- Xu, L., et al. (2008). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Analytical Biochemistry, 375(1), 105-114.
- Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride.
- PubMed. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Analytical Biochemistry, 375(1), 105-114.
- IOR Press. Analysis of amino acids by high performance liquid chromatography.
- Shimadzu Scientific Instruments. Analytical Methods for Amino Acids.
- ResearchGate. Stability of pyridine-2-sulfonyl chlorides as neat samples.
- ResearchGate. UV-spectrum of pyridine.
- LookChem. Cas 66715-65-9, PYRIDINE-2-SULFONYL CHLORIDE.
- Wikipedia. Dansyl chloride.
- SIELC Technologies. UV-Vis Spectrum of Pyridine.
- PubMed. (2019). Fluorescent 2-(Pyridin-2-yl)vinyl Pyridine Dyes and Their Thermocontrolled Release. The Journal of Organic Chemistry, 84(21), 13447-13456.
- ResearchGate. A) Derivatization of complex sulfonamides through the parent sulfonyl....
- National Institute of Standards and Technology. Pyridine.
- PubMed. (2001). The neglected Pt-N(sulfonamido) bond in Pt chemistry. New fluorophore-containing Pt(II) complexes useful for assessing Pt(II) interactions with biomolecules. Inorganic Chemistry, 40(12), 2792-802.
- PubMed Central. (2023). Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes for Vacuole, Endoplasmic Reticulum, and Plasma Membrane Staining. Molecules, 28(3), 1421.
- MDPI. (2020). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 25(23), 5648.
- SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18, 2645-2663.
- ScienceDirect. (1988). Electronic properties and ultraviolet absorption and fluorescence spectra of 2,6-pyridinediamine. Spectrochimica Acta Part A: Molecular Spectroscopy, 44(4), 377-386.
- ResearchGate. UV-vis absorption spectra of 2 in pyridine at varying concentrations....
- PubChem. CID 161554390 | C10H12N4O4S2.
- MDPI. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 22(16), 8878.
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- 3. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Synthesis, characterization and luminescence property of N,N'-di(pyridine N-oxide-2-yl)pyridine-2,6-dicarboxamide and corresponding lanthanide (III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Performance of Pyridine-2-sulfonyl Chloride Hydrochloride in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sulfonylating Agents in Medicinal Chemistry
The sulfonyl group is a cornerstone functional group in modern drug discovery, present in a wide array of pharmaceuticals, including antibiotics, diuretics, and antivirals. The formation of sulfonamides and sulfonate esters is a pivotal transformation in the synthesis of these molecules. The choice of the sulfonylating agent is a critical parameter that dictates reaction efficiency, substrate scope, and overall synthetic strategy. Pyridine-2-sulfonyl chloride hydrochloride has emerged as a valuable reagent in this context, offering distinct reactivity and handling properties. This guide will dissect the kinetic profile of this reagent, placing it in a comparative landscape with other widely used sulfonylating agents.
This compound is the hydrochloride salt of Pyridine-2-sulfonyl chloride. The protonation of the pyridine nitrogen further enhances the electron-withdrawing nature of the heterocyclic ring, which, as we will explore, has a profound impact on its reactivity.
The Underlying Chemistry: Reaction Mechanisms of Sulfonylation
The reaction of a sulfonyl chloride with a nucleophile, such as an amine or an alcohol, typically proceeds through a nucleophilic substitution at the sulfur atom. Two primary mechanisms are generally considered: a concerted SN2-like pathway and a stepwise elimination-addition pathway involving a sulfene intermediate. For reactions of aromatic sulfonyl chlorides with amines and alcohols, the SN2-like mechanism is predominant.
The reaction rate is highly dependent on the electrophilicity of the sulfonyl sulfur, the nucleophilicity of the amine or alcohol, the nature of the solvent, and the presence of any catalysts. In many synthetic protocols, a base such as pyridine or triethylamine is added to neutralize the HCl byproduct. It is crucial to recognize that pyridine can also act as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive sulfonylpyridinium salt intermediate.[1]
Caption: A typical experimental workflow for the kinetic analysis of sulfonylation reactions using stopped-flow spectrophotometry.
Detailed Step-by-Step Methodology for a Stopped-Flow Kinetic Experiment:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, p-toluenesulfonyl chloride, and the chosen nucleophile (e.g., aniline or benzylamine) in a dry, inert solvent such as acetonitrile.
-
The concentrations should be chosen such that the reaction occurs on a timescale suitable for the stopped-flow instrument (typically milliseconds to seconds).
-
-
Instrumentation Setup:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature.
-
Set the spectrophotometer to monitor a wavelength where a significant change in absorbance occurs as the reaction progresses. This could be the disappearance of a reactant or the appearance of a product.
-
-
Kinetic Run:
-
Load the reactant solutions into the drive syringes of the stopped-flow apparatus.
-
Initiate the measurement. The instrument will rapidly mix the reactants and record the absorbance as a function of time.
-
Collect multiple kinetic traces for each set of conditions to ensure reproducibility.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where one reactant is in large excess), the natural logarithm of the change in absorbance versus time will be linear, and the slope will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) can be determined by plotting k' against the concentration of the excess reactant.
-
By performing the experiment at various temperatures, the activation parameters (Ea, ΔH‡, and ΔS‡) can be calculated from Arrhenius and Eyring plots.
-
Conclusion: A Strategic Choice for Accelerated Synthesis
The selection of a sulfonylating agent is a critical decision in the design of synthetic routes for a vast number of pharmaceutically relevant molecules. This guide has provided a comparative framework for understanding the kinetic performance of this compound in relation to common alternatives.
Based on fundamental principles of physical organic chemistry, This compound is predicted to be a highly reactive sulfonylating agent , surpassing the reactivity of benzenesulfonyl chloride and p-toluenesulfonyl chloride. This enhanced reactivity is attributed to the potent electron-withdrawing nature of the protonated 2-pyridyl group, which increases the electrophilicity of the sulfonyl sulfur.
For researchers and drug development professionals, this translates to a strategic advantage in scenarios requiring the sulfonylation of weakly nucleophilic substrates or when accelerated reaction times are paramount. However, for reactions demanding higher selectivity, the more moderate reactivity of p-toluenesulfonyl chloride may be preferable. The provided experimental protocols offer a robust methodology for quantifying these reactivity differences and for the rational selection of the optimal sulfonylating agent for a given synthetic challenge.
References
- ResearchGate. (2025). Reactions of aromatic sulfonyl chlorides with anilines.
- International Journal of Applied Research. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl Chloride with α-Hydroxy acids in the presence of pyridine in. [Link]
- Journal of the Chemical Society B: Physical Organic. (1970).
- MDPI. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. [Link]
- PMC. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]
Sources
A Guide to Quantifying Sulfonamide Yield and Purity by Quantitative NMR (qNMR) Spectroscopy
<Senior Application Scientist >
An Objective Comparison with Alternative Analytical Methods for Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Sulfonamides, a critical class of synthetic antimicrobial agents, require robust analytical methods to determine their purity and reaction yield. While traditional methods like High-Performance Liquid Chromatography (HPLC) have long been the standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and often more efficient alternative.[1]
This guide provides an in-depth, experience-driven comparison of qNMR with other analytical techniques for sulfonamide analysis. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and offer a transparent evaluation of its performance against established methods, grounded in scientific data and regulatory expectations.
The Principle of qNMR: A Primary Ratio Method
Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a chemically identical reference standard, qNMR is a primary analytical method.[2] The core principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4]
By co-dissolving a known mass of a high-purity internal standard with a known mass of the sulfonamide analyte, we can use the ratio of their signal integrals to calculate the analyte's purity or concentration with high accuracy, without needing a specific sulfonamide reference standard.[5][6][7] This makes qNMR exceptionally valuable for characterizing novel compounds or when a certified reference standard is unavailable.
Experimental Workflow: Quantifying Sulfamethoxazole
To illustrate the practical application of qNMR, we will use sulfamethoxazole as our model sulfonamide. The following protocol is designed to be a self-validating system, incorporating best practices to ensure data integrity and reproducibility.
Causality in Experimental Design: The "Why" Behind the "How"
Choice of Internal Standard: We select Maleic Acid as the internal standard.
-
Why? Its protons resonate as a sharp singlet at approximately 6.3 ppm in DMSO-d6, a region typically free of signals from sulfamethoxazole, preventing overlap.[8][9] Furthermore, maleic acid is stable, non-volatile, highly pure (≥99%), and readily soluble in the chosen NMR solvent, fulfilling the key characteristics of an ideal qNMR standard.[5][8]
Choice of Solvent: We use DMSO-d6 (Deuterated Dimethyl Sulfoxide).
-
Why? Sulfamethoxazole and maleic acid both exhibit excellent solubility in DMSO-d6, ensuring a homogeneous solution critical for accurate integration.[5][9]
Key NMR Parameters: A sufficient relaxation delay (D1) is crucial.
-
Why? To ensure that all protons have fully returned to their equilibrium state before the next pulse, we must set the D1 delay to be at least 5-7 times the longest spin-lattice relaxation time (T1) of the protons being measured (both analyte and standard). This prevents signal saturation and ensures that the integral areas are truly proportional to the molar quantities.[8]
Visualizing the qNMR Workflow
The entire process, from sample preparation to final purity calculation, can be visualized as follows:
Caption: The qNMR workflow for sulfonamide purity determination.
Step-by-Step Experimental Protocol
-
Preparation of the Sample:
-
Accurately weigh approximately 15-20 mg of the sulfamethoxazole sample into a clean NMR tube, recording the mass to 0.01 mg.
-
Accurately weigh approximately 5-10 mg of high-purity (≥99.5%) maleic acid internal standard into the same NMR tube, recording the mass to 0.01 mg.
-
Add approximately 0.6 mL of DMSO-d6 to the NMR tube.
-
Cap the tube and vortex thoroughly to ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Data Acquisition (Example Parameters for a 400 MHz Spectrometer):
-
Pulse Program: A standard single 90° pulse sequence (e.g., 'zg' on Bruker instruments).[10]
-
Number of Scans (NS): 16 to 64, depending on sample concentration, to achieve an adequate signal-to-noise ratio (>150:1 for signals of interest).
-
Relaxation Delay (D1): 30 seconds. This is a conservative value to ensure full relaxation for most small molecules.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Temperature: 298 K (25 °C), regulated.[10]
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the relevant signals:
-
Sulfamethoxazole: The singlet at ~6.1 ppm corresponding to the single proton on the isoxazole ring is an excellent choice for quantification.[11]
-
Maleic Acid (Internal Standard): The singlet at ~6.3 ppm corresponding to the two vinyl protons.
-
-
-
Purity Calculation: The purity of the sample is calculated using the following formula[3]:
Purity sample (%) = ( Isample / Istd ) * ( Nstd / Nsample ) * ( MWsample / MWstd ) * ( mstd / msample ) * Purity std
Where:
-
I = Integral area of the signal
-
N = Number of protons generating the signal
-
MW = Molecular Weight (Sulfamethoxazole: 253.28 g/mol ; Maleic Acid: 116.07 g/mol )
-
m = mass
-
Puritystd = Purity of the internal standard (as a percentage)
-
Method Validation According to ICH Guidelines
Any analytical method used in a regulatory environment must be validated to demonstrate its suitability for the intended purpose.[12] qNMR methods can be robustly validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][13][14] The revised guidelines explicitly include spectroscopic data like NMR.[15][16]
| Validation Parameter | qNMR Approach & Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally. Demonstrated by the baseline resolution of analyte and standard signals from each other and from impurity signals. |
| Linearity | Prepare 5 concentrations across a range (e.g., 70-130% of target concentration).[2] Plot the weight ratio (analyte/standard) vs. the integral ratio. The correlation coefficient (R²) should be ≥ 0.999. |
| Accuracy | Analyze samples of known purity (e.g., a certified reference material) or spiked samples. The recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Perform at least six independent measurements of the same homogeneous sample.[2] The Relative Standard Deviation (RSD) should be ≤ 1.0%. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. |
Comparative Analysis: qNMR vs. Alternative Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as the stage of development, required throughput, and available equipment.
Caption: Decision tree for selecting an analytical method.
Quantitative Data Comparison
The following table presents a summary of typical performance data for the quantification of a sulfonamide API.
| Parameter | Quantitative ¹H NMR | HPLC-UV | LC-MS |
| Principle | Primary Ratio Method | External Standardization | External Standardization |
| Reference Standard | Internal standard of different structure required[4] | Identical API reference standard required | Identical API reference standard required |
| Typical Precision (RSD) | < 1.0%[4] | < 1.0% | < 2.0% |
| Typical Accuracy | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Sensitivity (LOD/LOQ) | Lower (typically mg range)[17] | High (µg to ng range) | Very High (ng to pg range) |
| Method Dev. Time | Fast (hours)[7] | Moderate (days to weeks) | Moderate to long |
| Sample Throughput | Moderate | High | High |
| Solvent Consumption | Very Low (~0.6 mL/sample) | High | High |
| Information Provided | Absolute Purity, Structural Info | Relative Purity, Retention Time | Relative Purity, Mass-to-Charge Ratio |
| Destructive? | No[17] | Yes | Yes |
Discussion of Alternatives
-
High-Performance Liquid Chromatography (HPLC): HPLC is considered the gold standard for purity analysis in quality control labs due to its high precision, sensitivity, and throughput.[18] However, it is a comparative technique that relies on a well-characterized reference standard of the same analyte. Its major drawbacks are the longer method development times and higher solvent consumption.[19][20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique offers the separation power of HPLC with the mass identification capabilities of MS.[21] It is exceptionally sensitive and ideal for identifying and quantifying trace-level impurities. However, like HPLC, it requires a reference standard for accurate quantification and can have more complex matrix effects.
Conclusion: An Integrated Approach
Quantitative NMR is not merely a replacement for chromatography but a powerful, complementary tool. Its strength lies in its ability to provide direct, absolute quantification without the need for an identical reference standard, making it invaluable for the characterization of new chemical entities, reaction monitoring, and the certification of reference materials.[1][7]
While HPLC remains the workhorse for routine QC testing due to its high throughput and sensitivity for impurity profiling, qNMR offers a faster, more direct, and often more economical path to determining the absolute purity and yield of sulfonamides.[19] By leveraging the strengths of each technique, researchers and drug development professionals can build a more robust, efficient, and comprehensive analytical strategy, ensuring the quality and integrity of their pharmaceutical products.
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The Ascendancy of Pyridine-Sulfonylurea Analogs: A Comparative Efficacy Analysis of Torasemide
For distribution among researchers, scientists, and drug development professionals.
Introduction: The Strategic Integration of the Pyridine Moiety in Sulfonylurea Scaffolds
The sulfonylurea class of compounds has long been a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities, from antidiabetic to diuretic effects.[1][2] The strategic incorporation of heterocyclic rings, such as pyridine, into the sulfonylurea scaffold has paved the way for a new generation of therapeutics with enhanced pharmacological profiles. The pyridine ring, in particular, can influence the molecule's metabolic stability, potency, and binding affinity to its target.[3] This guide delves into the synthesis and comparative efficacy of drugs developed from pyridine-sulfonyl chloride precursors, with a focused analysis on the loop diuretic, Torasemide. We will explore the experimental data that underscores its clinical performance against its primary alternative, Furosemide, and provide detailed methodologies for its synthesis and evaluation.
Synthesis Pathway: From Pyridine-3-sulfonyl Chloride to Torasemide
The synthesis of Torasemide, a pyridine-3-sulfonylurea derivative, hinges on the key intermediate, 4-chloro-3-pyridinesulfonamide. This intermediate is typically derived from a pyridine precursor through a series of reactions including sulfonation and chlorination. While the user's query specified Pyridine-2-sulfonyl chloride hydrochloride, the synthesis of the clinically significant diuretic Torasemide proceeds via a pyridine-3-sulfonyl chloride intermediate. The general synthetic scheme illustrates the core chemical transformations.
A common synthetic route involves the reaction of 4-chloro-3-pyridinesulfonamide with m-toluidine.[4] The resulting 4-m-tolylamino-3-pyridinesulfonamide is then reacted with an isopropylcarbamate in the presence of a base to yield Torasemide.[4] The purity and yield of the final product are highly dependent on the reaction conditions and the quality of the starting materials.[5][6]
Caption: Synthetic pathway for Torasemide.
Mechanism of Action: Targeting the Na+/K+/2Cl- Cotransporter
Torasemide exerts its diuretic effect by acting on the thick ascending limb of the loop of Henle in the kidney.[7][8] Its primary molecular target is the Na+/K+/2Cl- cotransporter (NKCC2) located on the luminal membrane of the epithelial cells.[9][10] By inhibiting this transporter, Torasemide blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[11] This leads to an increased concentration of these electrolytes in the urine, which in turn osmotically draws water into the tubules, resulting in a potent diuretic effect.[9] This increased excretion of salt and water is beneficial in managing conditions characterized by fluid overload, such as heart failure, renal disease, and cirrhosis.[7]
Caption: Mechanism of action of Torasemide.
Efficacy Comparison: Torasemide vs. Furosemide in Heart Failure
The clinical efficacy of Torasemide has been extensively compared to that of Furosemide, the most commonly prescribed loop diuretic for heart failure.[12] Numerous studies have highlighted Torasemide's more predictable pharmacokinetic profile, including higher bioavailability and a longer half-life, which may contribute to more consistent diuretic effects.[13]
| Efficacy Parameter | Torasemide | Furosemide | Key Findings & Citations |
| Hospital Readmission for Heart Failure | Lower Rate | Higher Rate | Multiple studies, including an open-label randomized trial, have shown that patients treated with Torasemide have a lower rate of readmission for heart failure compared to those on Furosemide.[14][15] |
| Improvement in NYHA Functional Class | Significant Improvement | Less Pronounced Improvement | The TORIC study and other analyses have indicated that Torasemide is associated with a statistically significant improvement in the New York Heart Association (NYHA) functional class for patients with heart failure.[1][16] |
| All-Cause Mortality | No Significant Difference | No Significant Difference | Large-scale trials like TRANSFORM-HF found no significant difference in all-cause mortality between Torasemide and Furosemide at 12 months.[12][17][18] |
| Patient-Reported Quality of Life (KCCQ-CSS) | No Significant Difference | No Significant Difference | The TRANSFORM-HF trial did not find a significant difference in the change from baseline in the Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS) between the two diuretics.[17][18] |
| Cardiovascular Mortality | Lower Risk | Higher Risk | A meta-analysis suggested a lower risk of cardiac mortality with Torasemide compared to Furosemide.[15] |
| Potassium and Calcium Excretion | Less Pronounced | More Pronounced | Torasemide appears to cause less excretion of potassium and calcium compared to Furosemide.[8] |
Experimental Protocols: Assessing Diuretic Activity
The preclinical evaluation of diuretic efficacy is a critical step in drug development. The following is a standardized protocol for assessing the diuretic activity of a test compound in a rodent model.
Protocol: Diuretic Activity Assay in Rats
1. Animal Preparation and Acclimatization:
-
Use healthy adult male Wistar or Sprague-Dawley rats, weighing between 200-250g.[19]
-
House the rats individually in metabolic cages for at least 24 hours prior to the experiment to allow for acclimatization and minimize stress-induced variations in urine output.[19]
-
Provide free access to standard laboratory chow and water during the acclimatization period.
-
Eighteen hours before the experiment, withhold food but continue to provide ad libitum access to water.[19]
2. Dosing and Administration:
-
On the day of the experiment, weigh each rat and divide them into experimental groups (n=6 per group), including a control group, a positive control group (e.g., Furosemide 10 mg/kg), and one or more test groups receiving different doses of the compound.[3][20]
-
Administer a saline load (e.g., 15 mL/kg, normal saline) to all animals via oral gavage or intraperitoneal injection to ensure a uniform state of hydration.[3]
-
Immediately following the saline load, administer the vehicle (to the control group), the standard diuretic, or the test compound to the respective groups.
3. Urine Collection and Analysis:
-
Place each rat back into its individual metabolic cage immediately after dosing.[19]
-
Collect urine for a defined period, typically 5 to 24 hours, depending on the expected duration of action of the compound.[19][20]
-
Measure the total volume of urine collected for each animal at the end of the collection period.
-
Centrifuge the urine samples to remove any sediment.
-
Analyze the supernatant for electrolyte concentrations (Na+, K+, Cl-) using an auto-analyzer.[19]
4. Data Analysis:
-
Compare the mean urine output and electrolyte excretion of the test groups to the control and positive control groups.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
Caption: Workflow for the diuretic activity assay.
Conclusion and Future Perspectives
The synthesis of pyridine-sulfonylurea derivatives like Torasemide represents a significant advancement in diuretic therapy. The evidence from numerous clinical trials suggests that while Torasemide may not offer a significant advantage over Furosemide in terms of all-cause mortality or patient-reported quality of life, it demonstrates a consistent superiority in reducing hospital readmissions for heart failure and improving the functional status of patients.[1][14][15] These findings underscore the importance of nuanced drug design, where the incorporation of a pyridine moiety can fine-tune the pharmacokinetic and pharmacodynamic properties of a sulfonylurea core.
For researchers and drug development professionals, the continued exploration of pyridine-sulfonyl chloride derivatives holds promise for the discovery of novel therapeutic agents with improved efficacy and safety profiles across various disease areas. The robust experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such candidates, ensuring the generation of reliable and comparable data to inform clinical development.
References
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- Greene, S. J., et al. (2023). Effect of Torsemide vs Furosemide on Symptoms and Quality of Life Among Patients Hospitalized for Heart Failure: The TRANSFORM-HF Randomized Clinical Trial.
- Abraham, B., et al. (2020). Meta-Analysis Comparing Torsemide Versus Furosemide in Patients With Heart Failure. The American journal of cardiology, 125(1), 92–99. [Link]
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A Senior Application Scientist's Guide to Greener Sulfonamide Synthesis: Moving Beyond Pyridine-2-sulfonyl chloride
Introduction: The Double-Edged Sword of Sulfonyl Chlorides
In the landscape of pharmaceutical and agrochemical development, the sulfonamide functional group is a cornerstone, present in a vast array of therapeutic agents and functional molecules.[1] The traditional gateway to this essential moiety has long been the reaction of an amine with a sulfonyl chloride. Pyridine-2-sulfonyl chloride, in particular, is a valuable reagent for introducing the pyridyl-sulfonyl group, a scaffold of significant interest.
However, the utility of this reagent comes at a considerable environmental and safety cost. From its synthesis using hazardous materials to its application requiring problematic solvents and bases like pyridine, the entire lifecycle of Pyridine-2-sulfonyl chloride presents challenges that are increasingly at odds with the principles of green chemistry. This guide provides an in-depth comparison of the environmental impact of the traditional approach versus emergent, greener alternatives, offering researchers and process chemists the data and protocols needed to make more sustainable choices without compromising synthetic efficacy.
Part 1: Deconstructing the Environmental Impact of the Conventional Path
To appreciate the necessity of alternatives, we must first dissect the inherent issues of the standard Pyridine-2-sulfonyl chloride workflow. The environmental burden is not isolated to a single step but is distributed throughout its synthesis and use.
The Problematic Synthesis of Pyridine-2-sulfonyl chloride
The synthesis of Pyridine-2-sulfonyl chloride is often far from benign. A common laboratory-scale preparation involves the oxidative chlorination of 2,2′-dipyridyl disulfide with elemental chlorine or bromine.[2][3] This process utilizes highly toxic and corrosive gaseous halogens and chlorinated solvents, posing significant handling risks and generating hazardous waste streams.
Another route starts from 3-aminopyridine, proceeding through a diazotization reaction followed by a sulfonyl chlorination.[4] While avoiding some reagents, large-scale applications of this method are noted to be difficult, often requiring harsh acids and generating substantial aqueous waste that is challenging to treat.[4][5]
Inherent Hazards of the Reagent
Pyridine-2-sulfonyl chloride hydrochloride is a corrosive solid that causes severe skin burns and eye damage.[6][7] It is also recognized as a skin sensitizer and is very toxic to aquatic life, sometimes with long-lasting effects.[7][8] The compound's instability, particularly in the presence of moisture, necessitates that it often be prepared fresh, complicating storage and handling logistics.[2]
Downstream Consequences: The Role of Pyridine as a Base
Reactions involving sulfonyl chlorides, including Pyridine-2-sulfonyl chloride, are typically performed in the presence of a base to scavenge the HCl byproduct. Pyridine is frequently the base of choice. While effective, pyridine is a volatile, flammable liquid with a noxious odor and significant health concerns, including potential effects on the central nervous system, liver, and kidneys with long-term exposure.[9][10] The U.S. Environmental Protection Agency (EPA) regulates pyridine as a hazardous waste constituent.[11][12] The formation of pyridinium hydrochloride salt as a byproduct creates a waste stream that requires separation and disposal, further decreasing the overall process mass intensity.
Part 2: A Green Chemistry Framework for Comparison
To objectively compare the traditional methods with greener alternatives, we employ established green chemistry metrics. These tools move beyond simple reaction yield to provide a holistic view of a process's efficiency and environmental footprint.
-
Atom Economy (AE): A theoretical measure of the percentage of reactant atoms that are incorporated into the desired product. The ideal AE is 100%.
-
Reaction Mass Efficiency (RME): A more practical metric that considers reaction yield, stoichiometry, and the molecular weights of reactants. It is calculated as: (Mass of Product / Total Mass of Reactants) x 100%.[13][14]
-
E-Factor (Environmental Factor): A simple yet powerful metric representing the total mass of waste generated per kilogram of product. A lower E-Factor signifies a greener process.[15][16]
Part 3: Viable Green Alternatives to Pyridine-2-sulfonyl chloride
The drive for sustainability has catalyzed the development of several innovative strategies that mitigate or eliminate the hazards associated with traditional sulfonamide synthesis.
Strategy 1: In Situ Generation from Benign Precursors
A significant improvement involves avoiding the isolation of the hazardous sulfonyl chloride altogether. By generating it in situ from a more stable and less hazardous precursor, such as a sulfinate salt, we can circumvent many of the problems. Sodium 2-pyridinesulfinate can be converted to the corresponding sulfonyl chloride using a milder chlorinating agent like N-chlorosuccinimide (NCS) directly in the reaction vessel, immediately followed by the addition of the target amine.[3]
This approach offers several advantages:
-
Enhanced Safety: Eliminates the handling and storage of the unstable and corrosive Pyridine-2-sulfonyl chloride.
-
Reduced Waste: The primary byproduct from the chlorination step is succinimide, which is significantly more benign than the waste from traditional chlorination methods.
-
Process Simplification: Telescoping the chlorination and sulfonylation steps into a one-pot procedure streamlines the workflow.
Strategy 2: Sulfonyl Chloride-Free Synthetic Routes
The greenest approach is one that completely bypasses the need for a sulfonyl chloride intermediate.
-
Electrochemical Synthesis: An emerging green technique involves the electrochemical coupling of amines with thiols or disulfides.[17] This method often requires only a simple electrolyte and avoids harsh oxidants and chlorinating agents entirely, with electricity serving as the "traceless" reagent.
-
Mechanochemistry: Solid-state synthesis via ball milling presents a powerful, solvent-free alternative. One reported method involves milling a disulfide, an oxidant (NaOCl·5H₂O), and a catalyst to form the sulfonyl chloride intermediate in the milling jar, followed by the addition of the amine to complete the reaction.[18] This dramatically reduces solvent waste, a major contributor to the E-Factor in chemical processes.
Part 4: Quantitative Comparison and Data
To illustrate the practical benefits of these alternatives, we compare the synthesis of a model compound, N-benzylpyridine-2-sulfonamide, using the traditional method versus the in situ generation approach.
Table 1: Green Metrics Comparison for N-benzylpyridine-2-sulfonamide Synthesis
| Metric | Traditional Method (using Pyridine-2-sulfonyl chloride) | Green Alternative (In Situ Generation from Sulfinate) | Justification |
| Atom Economy (AE) | ~64% | ~55% | The AE for the alternative is slightly lower due to the mass of the succinimide byproduct from NCS. However, this metric alone does not capture the significant reduction in hazard and overall waste. |
| Reaction Mass Efficiency (RME) | ~50-55% (assuming 90% yield) | ~45-50% (assuming 90% yield) | Similar to AE, the RME is slightly lower on paper. The true value of the green alternative is realized in the E-Factor. |
| E-Factor (approx.) | 15 - 25 | 5 - 10 | The E-Factor sees a dramatic improvement. This is due to the elimination of pyridine as a base, the reduction in solvent volumes for workup (no need to wash out large amounts of pyridinium salts), and the more benign nature of the byproducts.[15] |
Table 2: Comparative Performance Data
| Parameter | Traditional Method | Green Alternative (In Situ) |
| Sulfonylating Agent | This compound | Sodium 2-pyridinesulfinate / NCS |
| Base | Pyridine | Typically a non-nucleophilic base like triethylamine or can be self-catalyzed by the amine substrate. |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) or greener alternatives like 2-MeTHF.[19] |
| Reaction Time | 2-16 hours[20] | 1-4 hours[3] |
| Typical Yield | >90%[20] | >85%[3] |
| Key Byproducts | Pyridinium hydrochloride | Succinimide, NaCl |
| Safety Profile | High: Uses corrosive, unstable reagent and toxic base. | Improved: Avoids isolation of sulfonyl chloride; uses milder reagents. |
Part 5: Experimental Protocols and Workflows
Visualizing the Process: Traditional vs. Green Workflow
The following diagrams illustrate the reduction in hazardous materials and waste streams when moving from a traditional to a greener in situ protocol.
Caption: Traditional workflow highlighting hazardous reagent synthesis and waste generation.
Caption: Greener one-pot workflow avoiding isolation and reducing hazardous waste.
Protocol 1: Traditional Synthesis of N-benzylpyridine-2-sulfonamide
-
Materials: Benzylamine (1.0 eq), this compound (1.1 eq), Pyridine (2.5 eq), Anhydrous Dichloromethane (DCM), 0.1 M HCl, Saturated NaHCO₃ solution, Brine.
-
Procedure:
-
Dissolve benzylamine (1.0 eq) and pyridine (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 0.1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel.
-
Protocol 2: Greener In Situ Synthesis of N-benzylpyridine-2-sulfonamide
-
Materials: Sodium 2-pyridinesulfinate (1.1 eq), N-chlorosuccinimide (NCS, 1.1 eq), Benzylamine (1.0 eq), Anhydrous Dichloromethane (DCM), 10% w/w citric acid solution.
-
Procedure:
-
To a suspension of sodium 2-pyridinesulfinate (1.1 eq) in anhydrous DCM, add NCS (1.1 eq).[3]
-
Stir the mixture at room temperature for 1 hour. The progress of the sulfonyl chloride formation can be monitored by the disappearance of the sulfinate starting material (e.g., by TLC on a small quenched aliquot).
-
Filter the reaction mixture through a small plug of Celite to remove the sodium chloride byproduct.
-
To the resulting crude sulfonyl chloride solution, add benzylamine (1.0 eq) and stir for 2-4 hours at room temperature.
-
Upon completion, wash the reaction mixture with a 10% w/w citric acid solution to remove any unreacted amine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the sulfonamide product, which is often of high purity without chromatography.
-
Conclusion and Future Outlook
The evidence is clear: while Pyridine-2-sulfonyl chloride is an effective reagent, its environmental and safety drawbacks are significant. Green chemistry alternatives, particularly in situ generation from sulfinate salts and emerging chloride-free pathways, offer a compelling case for modernizing sulfonamide synthesis. These methods are not only safer and more environmentally friendly, as demonstrated by vastly improved E-Factors, but they also offer streamlined, one-pot procedures that can increase laboratory efficiency.
For researchers, scientists, and drug development professionals, embracing these alternatives is a critical step towards sustainable innovation. By prioritizing greener methodologies, we can continue to build the complex molecules that advance medicine and technology while simultaneously protecting our planet and ourselves. The future of chemistry is not just about what we create, but how we create it.
References
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Navigating Large-Scale Sulfonamide Synthesis: A Cost-Benefit Analysis of Pyridine-2-sulfonyl Chloride Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals steering the complex process of scaling up chemical syntheses, the choice of reagents is a critical determinant of both economic viability and process efficiency. In the landscape of sulfonamide synthesis, a cornerstone of many pharmaceutical compounds, the selection of the sulfonylating agent warrants meticulous consideration. This guide provides an in-depth cost-benefit analysis of Pyridine-2-sulfonyl chloride hydrochloride, a versatile yet specialized reagent, in comparison to its more common counterparts, p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), within the context of large-scale industrial production.
This analysis moves beyond simple reagent cost to encompass a holistic view of the process, including reaction efficiency, work-up and purification demands, and waste management, thereby offering a comprehensive framework for informed decision-making in the crucial transition from laboratory to plant.
The Contenders: A Profile of Key Sulfonylating Agents
This compound emerges as a reagent of interest due to the unique electronic properties imparted by the pyridine ring. The nitrogen atom's influence can modulate the reactivity of the sulfonyl chloride group and offer advantages in specific synthetic contexts, particularly in the preparation of certain pharmaceutical intermediates.[1] However, its hydrochloride salt form necessitates careful consideration of reaction conditions to ensure the liberation of the active free base.
p-Toluenesulfonyl chloride (TsCl) is a widely used and well-understood aromatic sulfonyl chloride.[2] Its solid nature, relative stability, and moderate reactivity make it a workhorse in organic synthesis. The tosyl group is a good leaving group, and its derivatives are often crystalline, aiding in purification.[2]
Methanesulfonyl chloride (MsCl) , an aliphatic sulfonyl chloride, is a highly reactive and cost-effective reagent.[3][4][5][6] Its high reactivity allows for faster reaction times and use at lower temperatures, but this can also lead to challenges in selectivity and handling on a large scale.
A Head-to-Head Comparison: Performance in the Industrial Arena
| Feature | This compound | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Indicative Bulk Price | Higher | Moderate | Lower |
| Reactivity | Moderate to High | Moderate | High |
| Typical Reaction Conditions | Requires base to neutralize HCl salt | Often requires a base (e.g., pyridine, triethylamine) | Can often be used with a non-nucleophilic base at low temperatures |
| Selectivity | Potentially higher in specific applications | Good | Can be less selective due to high reactivity |
| By-products | Pyridine hydrochloride, HCl | p-Toluenesulfonic acid, HCl | Methanesulfonic acid, HCl |
| Work-up Complexity | Moderate; may require careful pH control and extraction | Moderate; removal of sulfonic acid by-product | Can be simpler due to volatility of by-products, but quenching of excess reagent is critical |
| Product Crystallinity | Variable | Often crystalline | Variable |
| Handling & Safety | Corrosive, moisture-sensitive | Corrosive, moisture-sensitive solid | Highly corrosive, volatile, and reactive liquid |
The Core of the Matter: A Detailed Cost-Benefit Analysis
The true cost of a large-scale synthesis extends far beyond the price per kilogram of a starting material. A comprehensive analysis must account for the interplay of various factors that influence the overall process economics and efficiency.
Reagent and Raw Material Costs
On a per-kilogram basis, methanesulfonyl chloride is generally the most economical option, followed by p-toluenesulfonyl chloride.[3][4][6][7] this compound is typically the most expensive of the three, reflecting its more specialized nature and potentially more complex manufacturing process.[1][8][9]
However, the stoichiometry of the reaction and the molecular weight of the reagent must be considered. For instance, the lower molecular weight of MsCl compared to TsCl means that less mass is required per mole of substrate.
Process Efficiency and Throughput
The high reactivity of methanesulfonyl chloride can lead to shorter reaction times, potentially increasing plant throughput.[10] However, this high reactivity can also lead to side reactions and lower yields if not carefully controlled, especially with sensitive substrates. The more moderate reactivity of TsCl and Pyridine-2-sulfonyl chloride may offer better control and higher selectivity, leading to improved overall yields of the desired product.
The choice of solvent and catalyst also plays a significant role in process costs. While many sulfonylation reactions are carried out in common organic solvents, the development of greener processes using water or solvent-free conditions is an active area of research that can significantly reduce costs and environmental impact.[11]
Work-up, Purification, and Waste Management
The cost of isolating and purifying the final product is a major contributor to the overall process cost. The nature of the by-products and the physical properties of the desired sulfonamide are key considerations.
-
By-product Removal: The by-products of these reactions are acidic (HCl and the corresponding sulfonic acid). Neutralization and removal of these by-products are necessary. The water solubility of methanesulfonic acid can simplify its removal during aqueous work-ups. The pyridinium hydrochloride generated from this compound also needs to be efficiently removed.
-
Product Isolation: The tendency of tosyl- and other arylsulfonylated products to be crystalline can be a significant advantage in large-scale production, often allowing for simple filtration and washing to achieve high purity, thus avoiding costly chromatographic purification.
-
Waste Disposal: The environmental impact and cost of waste disposal are critical considerations. The Process Mass Intensity (PMI), which is the total mass of materials used to produce a certain mass of product, is a key metric for evaluating the "greenness" of a process.[12][13][14] Processes with high PMI are not only less environmentally friendly but also more expensive due to the costs of purchasing and disposing of the excess material. Choosing a reagent that provides high yields and requires minimal solvent for reaction and purification will lead to a lower PMI and reduced costs. The environmental impact of sulfonamides themselves is also a growing concern, necessitating efficient waste treatment solutions.[15][16][17][18]
Experimental Protocols: A Practical Guide
To provide a practical context, the following are generalized, step-by-step methodologies for a typical sulfonylation of an amine on a laboratory scale, which can be adapted for larger-scale production with appropriate engineering controls and safety measures.
Protocol 1: Sulfonylation using this compound
-
Reaction Setup: To a stirred solution of the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile) at 0 °C, add a non-nucleophilic base (e.g., triethylamine, 2.2 eq).
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in the same solvent, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable analytical technique (e.g., TLC, HPLC).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Sulfonylation using p-Toluenesulfonyl chloride (TsCl)
-
Reaction Setup: Dissolve the amine (1.0 eq) and p-toluenesulfonyl chloride (1.1 eq) in a suitable solvent (e.g., pyridine, or dichloromethane with triethylamine as a base).
-
Reaction: Stir the mixture at room temperature or with gentle heating as required, monitoring for completion.
-
Work-up: If pyridine is used as the solvent, remove it under reduced pressure. Dissolve the residue in an organic solvent and wash sequentially with dilute aqueous acid, water, and brine.
-
Isolation: Dry the organic layer, concentrate, and purify the product, typically by recrystallization.
Protocol 3: Sulfonylation using Methanesulfonyl chloride (MsCl)
-
Reaction Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.
-
Reagent Addition: Add methanesulfonyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Reaction: Stir at 0 °C for the required time, monitoring for completion.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and wash the organic phase with water and brine.
-
Isolation: Dry the organic layer, concentrate, and purify the product.
Visualizing the Process: Diagrams for Clarity
To further aid in understanding the concepts discussed, the following diagrams illustrate the reaction mechanism, a generalized workflow, and a decision-making framework.
Caption: Generalized Large-Scale Sulfonylation Workflow.
Caption: Decision Matrix for Reagent Selection.
Conclusion: A Strategic Choice
The selection of a sulfonylating agent for large-scale synthesis is not a one-size-fits-all decision. While methanesulfonyl chloride offers a significant cost advantage and high reactivity, its handling and potential for side reactions require careful process control. p-Toluenesulfonyl chloride represents a robust, well-understood, and often more selective option, with the added benefit of frequently producing crystalline products that are easier to purify.
This compound occupies a more specialized niche. Its higher cost is a significant barrier, but for specific applications where its unique electronic properties lead to improved yields, selectivity, or desired product characteristics that cannot be achieved with other reagents, its use may be justified. A thorough process hazard analysis and a detailed economic evaluation that considers all aspects of the synthesis, from raw material procurement to waste disposal, are essential for making the optimal choice. Ultimately, the most cost-effective and efficient process will be one that is tailored to the specific requirements of the target molecule and the capabilities of the manufacturing facility.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pyridine-2-sulfonyl Chloride Hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Pyridine-2-sulfonyl chloride hydrochloride (CAS No. 111480-84-3). As a highly reactive compound, improper disposal can lead to hazardous reactions and environmental contamination. This document is intended for researchers, scientists, and drug development professionals who handle this reagent. The procedures outlined below are grounded in established safety protocols and an understanding of the compound's chemical properties to ensure personnel safety and regulatory compliance.
Understanding the Hazard Profile: The "Why" Behind the Protocol
This compound is a corrosive and moisture-sensitive substance.[1][2] The primary hazard stems from the sulfonyl chloride functional group, which reacts exothermically and violently with nucleophiles, particularly water and alcohols.[3][4]
Upon contact with water or moisture, it rapidly hydrolyzes to form pyridine-2-sulfonic acid and hydrochloric acid (HCl) gas.[3] This reaction is vigorous and can release corrosive vapors, posing a significant inhalation hazard.[1][3] The compound is classified as causing severe skin burns, serious eye damage, and potential respiratory irritation.[1][5] Therefore, the core principle of its disposal is a controlled chemical neutralization to convert the reactive sulfonyl chloride into a more stable and less hazardous substance before it enters the official hazardous waste stream.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or beginning any disposal procedure, ensure all work is conducted within a properly functioning chemical fume hood.[3] A certified emergency eyewash station and safety shower must be readily accessible.[6]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield.[3] | Protects against splashes of the corrosive material and potential violent reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can cause severe burns.[1] |
| Body Protection | A flame-retardant lab coat and chemical-resistant apron. | Provides a barrier against spills and splashes. |
| Respiratory Protection | May be required if vapors or aerosols are generated outside a fume hood.[7] | Protects against inhalation of corrosive HCl gas and pyridine vapors. |
Spill Management: Immediate Response Protocol
Accidental spills must be addressed immediately to prevent exposure and further contamination.
For Small Spills ( <100 mL):
-
Alert Personnel: Notify others in the immediate area.
-
Contain the Spill: Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or a commercial sorbent. Do NOT use combustible materials like paper towels directly on the liquid.
-
Neutralize (with caution): Once absorbed, slowly and carefully add a weak base like sodium bicarbonate (soda ash) to the mixture to neutralize the acidic components.
-
Collect Waste: Carefully sweep the absorbed, neutralized material into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
For Large Spills ( >100 mL):
-
Evacuate: Immediately evacuate the area and alert all personnel.
-
Secure the Area: Close the doors to the laboratory and prevent entry.
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.[6]
The Core Disposal Protocol: Controlled Neutralization
This protocol details the chemical conversion of this compound into a less reactive waste stream. This procedure must be performed in a chemical fume hood.
Method 1: Basic Hydrolysis
This is the preferred method for completely destroying the sulfonyl chloride moiety. The causality behind this choice is the conversion of the reactive chloride to a stable, water-soluble sulfonate salt.
Step-by-Step Protocol:
-
Prepare the Neutralizing Solution: In a large beaker, prepare a 10% aqueous solution of a weak base, such as sodium bicarbonate, or a 2M solution of a strong base like sodium hydroxide (NaOH). Place the beaker in an ice bath to manage the exothermic reaction.
-
Slow Addition: With vigorous stirring, slowly and cautiously add the this compound waste to the cold basic solution. This can be done dropwise for liquids or in very small portions for solids. WARNING: This reaction releases gas (CO₂ if using bicarbonate) and heat. Maintain a slow addition rate to control the reaction.
-
Monitor and Stir: Allow the mixture to stir in the ice bath for at least 2 hours after the addition is complete to ensure the reaction goes to completion.
-
Verify Neutralization: Check the pH of the solution using a pH meter or litmus paper. The final pH should be between 6 and 8. If it is still acidic, add more base solution until the desired pH is reached.
-
Final Disposal: The resulting neutralized aqueous solution can now be transferred to a properly labeled hazardous waste container for aqueous chemical waste.
Method 2: Alcoholic Quench (Alternative)
This method converts the sulfonyl chloride to a more stable sulfonate ester. It is a viable alternative if an aqueous procedure is not desired for subsequent waste consolidation.
Step-by-Step Protocol:
-
Prepare the Quenching Solution: In a flask equipped with a stirrer, place a volume of isopropanol or butanol that is at least 10 times the volume of the sulfonyl chloride waste. Place the flask in an ice bath.
-
Slow Addition: With vigorous stirring, slowly add the this compound waste to the cold alcohol. This reaction will generate HCl gas, which must be properly vented in the fume hood.
-
Neutralize Acidity: After the addition is complete, slowly add a base (like sodium bicarbonate or a triethylamine solution) to neutralize the generated HCl.
-
Final Disposal: The resulting mixture of alcohol, sulfonate ester, and salt should be collected in a labeled hazardous waste container for non-halogenated organic waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe management and disposal of this compound.
Caption: Decision workflow for handling and disposal of Pyridine-2-sulfonyl chloride HCl.
Final Waste Classification and Regulatory Compliance
All chemical waste must be disposed of in accordance with federal, state, and local regulations.[1] In the United States, the primary framework for hazardous waste management is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[8][9]
After neutralization, the waste must be collected in a compatible, sealed, and clearly labeled container.[6] The label should include the chemical name of the contents (e.g., "Neutralized Pyridine-2-sulfonic acid solution"), the date, and the associated hazards. Your institution's EHS department will provide specific guidance on container types and labeling requirements and will manage the final pickup and disposal by a licensed hazardous waste vendor.[10][11] Never mix uncleaned containers or different waste streams.[1]
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A Researcher's Guide to Personal Protective Equipment for Handling Pyridine-2-sulfonyl chloride hydrochloride
As Senior Application Scientists, our commitment extends beyond supplying reagents to ensuring you can handle them with the utmost confidence and safety. Pyridine-2-sulfonyl chloride hydrochloride is an invaluable reagent in synthetic chemistry, but its utility is matched by its significant hazards. This guide provides a comprehensive, experience-driven protocol for personal protective equipment (PPE) and handling, designed to empower you with the knowledge to operate safely and effectively. We will delve into not just what to wear, but why each layer of protection is critical, ensuring a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the 'Why' Behind the Protocol
Effective protection begins with a deep understanding of the risks. This compound is not a benign powder; it is a multi-hazard substance requiring a multi-faceted defense. Its primary dangers stem from two core properties: its potent corrosivity and its violent reactivity with water.
-
Severe Corrosivity: The compound is classified as causing severe skin burns and serious eye damage.[1][2][3][4] Contact with skin or mucous membranes can lead to rapid tissue destruction and chemical burns. In the eyes, this can result in permanent damage, including blindness.[3]
-
Water Reactivity: This compound reacts violently with water and moisture.[2][3] This reactivity is a critical concern, as contact with water (including atmospheric humidity) can liberate toxic and corrosive hydrogen chloride gas.[2][3][5] This reaction is exothermic and can create a hazardous pressure buildup in sealed containers.
-
Inhalation Hazard: The dust and any liberated vapors are harmful and may cause respiratory irritation.[1][3][6] Inhalation can lead to irritation and burns in the respiratory tract.
These hazards dictate a stringent, non-negotiable approach to PPE. The following table summarizes the causal links between the chemical's properties and the required safety measures.
| Hazard Property | Consequence of Exposure | Implication for Safe Handling |
| Corrosive | Severe chemical burns to skin and eyes. | Full barrier protection is required. This includes chemical-resistant gloves, a lab coat, and complete eye and face protection. |
| Water-Reactive | Violent reaction, release of toxic/corrosive gas (HCl). | All operations must be conducted in a moisture-free environment. PPE must be dry, and engineering controls like fume hoods are essential to contain gas release. |
| Inhalation Toxicity | Respiratory tract irritation and potential for chemical burns. | Work must be performed in a well-ventilated area, specifically a certified chemical fume hood, to prevent inhalation of dust or vapors. |
The Essential Armor: A Multi-Layered PPE Strategy
Given the compound's hazardous nature, a comprehensive PPE ensemble is mandatory. This is not merely a checklist but an integrated system where each component serves a specific, critical function.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1/EN166 compliant) AND a full-face shield. | Goggles provide a seal around the eyes to protect from dust and splashes.[2][7][8] The face shield offers a secondary, broader barrier to protect the entire face from splashes during handling or in the event of a vigorous reaction.[3][7] |
| Hand Protection | Nitrile or Neoprene gloves. Consider double-gloving. | Provides a chemical-resistant barrier to prevent skin contact.[7][9] Gloves must be inspected for tears before each use and removed promptly and properly if contaminated.[10] |
| Body Protection | Flame-resistant (FR) and chemical-resistant lab coat or apron over full-length clothing. | Protects skin and personal clothing from dust and splashes.[7][11] A flame-resistant coat is advisable due to the potential for vigorous reactions with certain materials.[12] |
| Respiratory Protection | Not typically required for standard handling inside a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation.[13] A NIOSH-approved respirator with acid gas cartridges would be necessary for emergency situations like a large spill outside of containment.[3][7] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. Perforated shoes or sandals are never acceptable in a laboratory setting.[9][14] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the essential steps from preparation to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for handling Pyridine-2-sulfonyl chloride HCl.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Verify Lab Readiness: Confirm the chemical fume hood is operational and that the safety shower and eyewash station are unobstructed.[2][8][13]
-
Clothing and Hair: Ensure you are wearing full-length pants and closed-toe shoes. Tie back long hair.[9][14]
-
Lab Coat: Put on your chemical-resistant/flame-resistant lab coat and fasten it completely.
-
Gloves: Inspect and don the first pair of nitrile gloves.
-
Eye/Face Protection: Put on your chemical splash goggles first, ensuring a snug fit. Then, place the full-face shield over the goggles.
-
Second Pair of Gloves (Optional but Recommended): Don a second pair of gloves over the first, pulling the cuff over the sleeve of your lab coat to create a seal.
Doffing (Taking Off) PPE: This sequence is designed to prevent cross-contamination from a "dirty" exterior to your skin.
-
Outer Gloves: If double-gloved, remove the outer, most contaminated pair of gloves. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Unfasten the lab coat and roll it outwards, away from your body, ensuring the contaminated exterior is contained within the roll. Place it in the designated receptacle for lab laundry or disposal.
-
Inner Gloves: Remove the final pair of gloves by peeling one off from the cuff and using the removed glove to peel off the second, touching only the inside surface. Dispose of them immediately.
-
Hand Washing: Wash your hands thoroughly with soap and water as the final step.[1][10][14]
Emergency Procedures: Immediate & Decisive Action
In the event of an exposure or spill, swift and correct action is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[8][10] Seek immediate medical attention.[1][3]
-
Skin Contact: Remove all contaminated clothing immediately while flushing the affected area with water for at least 15 minutes in a safety shower.[1][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3][10]
-
Small Spill (Inside Fume Hood):
-
Alert others in the area.
-
Use a dry, inert absorbent material (such as sand or vermiculite) to cover the spill. DO NOT USE WATER. [2]
-
Carefully sweep the material into a designated, labeled hazardous waste container.
-
-
Large Spill (Outside Fume Hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and activate the emergency response system.
-
Only personnel trained and equipped for hazardous spill cleanup should address the spill.[1]
-
Disposal Plan: Compliant End-of-Life Management
Proper disposal is a critical final step in the safety lifecycle.
-
Waste Segregation: this compound and any materials contaminated with it are considered hazardous waste.[6]
-
Containers: Use only designated, sealed, and clearly labeled hazardous waste containers.[1][2] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Procedure: Never dispose of this chemical down the sink or in general trash.[11][15] All waste, including empty containers which may contain residue, must be disposed of following all local, state, and federal regulations.[1] Contact your EHS office for specific pickup and disposal procedures.
By integrating this expert-validated knowledge of hazards, PPE, and operational protocols into your daily work, you build a robust culture of safety. This allows the powerful chemistry of reagents like this compound to be harnessed for innovation, while mitigating the inherent risks.
References
- Pyrophoric and Water-Reactive Chemical Safety. (n.d.). MIT Environmental Health & Safety.
- PYRIDINE-2-SULFONYL CHLORIDE (cas 66715-65-9) SDS/MSDS. (n.d.). Guidechem.
- Safeguarding Your Laboratory: Proper Disposal of Sulfuryl Chloride. (n.d.). Benchchem.
- Safety Data Sheet - Pyridine-3-sulfonyl chloride. (2025). Sigma-Aldrich.
- Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School.
- Working Safely with Corrosives Meeting Kit. (n.d.). ICW Group.
- How to Safely Handle & Store Corrosive Substances. (2023). Chemscape Safety Technologies.
- 10 Tips Working Safely with corrosives. (2025). Chemsafe.
- Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. (n.d.). Cole-Parmer.
- Cas 66715-65-9, PYRIDINE-2-SULFONYL CHLORIDE. (n.d.). Lookchem.
- Safety Data Sheet - Pyridine hydrochloride. (2010). Thermo Fisher Scientific.
- Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. (2009). Acros Organics.
- CAS 66715-65-9: Pyridine-2-sulfonyl chloride. (n.d.). CymitQuimica.
- Chemical Safety Data Sheet - pyridine-3-sulfonyl chloride. (2025). ChemicalBook.
- Pyridine-3-sulfonyl chloride Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
- Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. (2024). Fisher Scientific.
- Safety Data Sheet - 3-(Ethylsulfonyl)pyridine-2-sulfonamide. (2025). Aaronchem.
- Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Princeton University.
- Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). Unseen Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
